2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDEKBXSIKCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483283 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58980-39-5 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Architectural Significance of the Benzothiazepine Scaffold
An In-depth Technical Guide to the Chemical Structure of 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets. The benzothiazepine core, a heterocyclic system featuring a benzene ring fused to a seven-membered thiazepine ring, is a quintessential example of such a scaffold. Its derivatives have yielded landmark drugs, most notably in the cardiovascular field, by acting as potent calcium channel blockers[2]. The classification of benzothiazepines—1,2-, 1,4-, and 1,5-, based on the relative positions of the sulfur and nitrogen heteroatoms—defines distinct chemical spaces and, consequently, diverse pharmacological profiles[2][3].
This guide focuses specifically on 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine , a saturated analog within this important class. The saturation of the thiazepine ring introduces significant conformational flexibility compared to its unsaturated counterparts, enhancing its stability and allowing it to present a three-dimensional pharmacophore that is crucial for nuanced interactions with protein targets[4]. We will dissect its core structure, explore a rational synthesis, detail the spectroscopic strategy for its unequivocal identification, and discuss its standing as a valuable building block in modern drug discovery[3][4].
Molecular Structure and Physicochemical Properties
The foundational identity of a molecule lies in its structure. 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine is a bicyclic heterocyclic compound built from a benzene ring fused to a fully saturated seven-membered 1,4-thiazepine ring.
Core Architecture
The formal IUPAC name is 2,3,4,5-tetrahydro-1,4-benzothiazepine[5]. The [f] designation in the common name indicates the face of the benzene ring where the thiazepine ring is fused. The [1,4] numbering specifies that the sulfur and nitrogen atoms are positioned at the 1st and 4th locations of the heterocyclic ring, respectively.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,3,4,5-Tetrahydrobenzo[f]thiazepine
A Strategic Framework for Researchers and Drug Development Professionals
Abstract
The heterocyclic compound 2,3,4,5-Tetrahydrobenzo[f]thiazepine represents a scaffold of significant interest in medicinal chemistry. While its therapeutic potential in cardiovascular and central nervous system disorders is recognized, its precise mechanism of action remains to be fully elucidated.[1] This guide presents a comprehensive, technically-grounded framework for the systematic investigation of this molecule's pharmacological activity. Rather than presenting a known pathway, we embrace the current knowledge gap as an opportunity for discovery. We will leverage established mechanisms of structurally analogous compounds—including benzothiazepine calcium channel blockers, GABAA receptor modulators, PARP-1 inhibitors, and anti-inflammatory agents—to propose a series of data-driven, hypothesis-led experimental workflows. This document is designed to empower researchers and drug development professionals with the strategic insights and detailed protocols necessary to systematically uncover the molecular targets and signaling pathways of 2,3,4,5-Tetrahydrobenzo[f]thiazepine, thereby accelerating its journey from a compound of interest to a potential therapeutic agent.
Introduction: The Enigma of 2,3,4,5-Tetrahydrobenzo[f]thiazepine
2,3,4,5-Tetrahydrobenzo[f]thiazepine is a member of the benzothiazepine class of compounds, characterized by a seven-membered ring system containing both a sulfur and a nitrogen atom.[1] This structural motif is the foundation for a variety of pharmacologically active agents.[1] Notably, the well-known drug diltiazem, a benzothiazepine, exerts its therapeutic effects as a calcium channel blocker.[2][][4] Furthermore, derivatives of the broader thiazepine and benzodiazepine families have demonstrated a wide array of biological activities, including modulation of the GABAA receptor, inhibition of Poly(ADP-ribose) polymerase (PARP-1), and anti-inflammatory effects through pathways such as NF-κB and MAPK.[5][6][7][8]
The core scientific challenge lies in the fact that while the therapeutic potential of the tetrahydrobenzo[f]thiazepine scaffold is suggested by its relatives, its specific molecular interactions are not yet defined in the public domain. This guide, therefore, serves as a strategic roadmap for the de-novo elucidation of its mechanism of action. Our approach is built on the principle of "informed discovery," where we will use the known pharmacology of structural analogs to construct a logical and efficient investigational plan.
Putative Mechanisms of Action: Hypothesis Generation from Structural Analogs
Based on the established activities of related heterocyclic compounds, we can formulate several primary hypotheses for the mechanism of action of 2,3,4,5-Tetrahydrobenzo[f]thiazepine. These hypotheses will form the basis of our proposed experimental workflows.
Hypothesis 1: L-Type Calcium Channel Blockade
The most direct structural analog with a well-defined mechanism is diltiazem, a non-dihydropyridine calcium channel blocker.[1][2][] Diltiazem inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells by binding to the L-type voltage-gated calcium channels.[1][9] This leads to vasodilation and a decrease in heart rate and contractility, making it effective in treating hypertension and angina.[2][4][10] Given the shared benzothiazepine core, it is plausible that 2,3,4,5-Tetrahydrobenzo[f]thiazepine could exhibit similar activity.
Hypothesis 2: Modulation of the GABAA Receptor
The seven-membered ring structure containing a nitrogen atom is also a feature of benzodiazepines, which are well-known positive allosteric modulators of the GABAA receptor.[11] These compounds bind to a specific site at the interface of the α and γ subunits, enhancing the inhibitory effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects.[5][11] It is therefore conceivable that 2,3,4,5-Tetrahydrobenzo[f]thiazepine could interact with this or a related site on the GABAA receptor complex.
Hypothesis 3: Inhibition of PARP-1
Recent discoveries have shown that certain complex heterocyclic structures can act as PARP-1 inhibitors.[7] PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[12] Its inhibition leads to the accumulation of DNA damage and is a clinically validated strategy for treating certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[7][12] The unique three-dimensional structure of our compound of interest may allow it to fit into the NAD+ binding pocket of PARP-1.
Hypothesis 4: Attenuation of Inflammatory Signaling Pathways
Many heterocyclic compounds have been shown to possess anti-inflammatory properties. The two major signaling pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][8] The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[6][13][14] The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular responses to external stimuli, including inflammation.[8][15] It is plausible that 2,3,4,5-Tetrahydrobenzo[f]thiazepine could interfere with one or more components of these cascades.
A Systematic Experimental Workflow for Mechanism of Action Deconvolution
To systematically test our hypotheses and identify the primary mechanism of action, we propose a multi-stage experimental plan. This workflow is designed to progress from broad, high-throughput screening to more focused, in-depth mechanistic studies.
Stage 1: Initial Target Screening and Binding Affinity Determination
The first step is to determine if 2,3,4,5-Tetrahydrobenzo[f]thiazepine binds to any of our primary hypothetical targets. The gold standard for this is the radioligand binding assay.[16]
-
Objective: To determine the binding affinity (Ki) of 2,3,4,5-Tetrahydrobenzo[f]thiazepine for L-type calcium channels, the benzodiazepine site on the GABAA receptor, and PARP-1.
-
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor (e.g., rat heart membranes for L-type calcium channels, rat cerebral cortex for GABAA receptors).
-
Purified recombinant PARP-1 enzyme.
-
Radioligands: [3H]-nitrendipine (for L-type calcium channels), [3H]-flunitrazepam (for GABAA receptors), [3H]-olaparib (for PARP-1).
-
Unlabeled competitor (2,3,4,5-Tetrahydrobenzo[f]thiazepine) at a range of concentrations.
-
Scintillation cocktail and a scintillation counter.
-
96-well filter plates and a vacuum manifold.[17]
-
-
Procedure:
-
Incubate the membrane preparation or purified enzyme with a fixed concentration of the appropriate radioligand and varying concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the 96-well filter plates.[16]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
| Target | Radioligand | Ki (nM) for 2,3,4,5-Tetrahydrobenzo[f]thiazepine |
| L-Type Calcium Channel | [3H]-nitrendipine | To be determined |
| GABAA Receptor (BZD site) | [3H]-flunitrazepam | To be determined |
| PARP-1 | [3H]-olaparib | To be determined |
A low Ki value in the nanomolar range for any of these targets would be a strong indication of a direct binding interaction and would warrant progression to functional assays.
Stage 2: Functional Characterization of Target Engagement
If significant binding affinity is observed in Stage 1, the next step is to determine the functional consequence of this binding.
A cell-based fluorescence assay can be used to measure changes in intracellular calcium concentration.[18][19]
-
Objective: To determine if 2,3,4,5-Tetrahydrobenzo[f]thiazepine can inhibit depolarization-induced calcium influx in a cellular model.
-
Materials:
-
HEK293 cells stably expressing L-type calcium channels.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
High-potassium buffer to induce depolarization.
-
A fluorescence imaging plate reader (FLIPR) such as the FlexStation 3.[18]
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with Fluo-4 AM dye.
-
Pre-incubate the cells with varying concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Use the FLIPR to add the high-potassium buffer to all wells simultaneously to induce cell depolarization.
-
Measure the change in fluorescence intensity over time.
-
Calculate the IC50 for the inhibition of calcium influx.
-
To investigate the anti-inflammatory potential, we can use cell-based assays to measure key inflammatory readouts.
-
Objective: To determine if 2,3,4,5-Tetrahydrobenzo[f]thiazepine can inhibit the activation of the NF-κB and MAPK signaling pathways.
-
Materials:
-
A macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
For NF-κB: A reporter cell line with a luciferase gene under the control of an NF-κB response element.
-
For MAPK: Antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
-
-
Procedure (NF-κB Reporter Assay):
-
Treat the NF-κB reporter cells with varying concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Stimulate the cells with LPS.
-
Measure luciferase activity as a readout of NF-κB activation.
-
-
Procedure (MAPK Western Blot):
-
Treat RAW 264.7 cells with 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Stimulate with LPS for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform a Western blot using antibodies against phospho-ERK, phospho-JNK, and phospho-p38.
-
Stage 3: In-depth Signaling Pathway Analysis
Based on the results from the functional assays, a more detailed investigation into the affected signaling pathway is warranted. This involves creating a visual representation of the proposed pathway and the point of intervention by our compound.
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be modulated by 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
Caption: Proposed mechanism of L-Type Calcium Channel blockade.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion: Towards a Defined Mechanism of Action
The lack of a defined mechanism of action for 2,3,4,5-Tetrahydrobenzo[f]thiazepine presents a significant opportunity for discovery-oriented research. By adopting the systematic, hypothesis-driven approach outlined in this guide, researchers can efficiently navigate the complexities of pharmacological characterization. The proposed workflow, from initial binding studies to functional assays and pathway analysis, provides a robust framework for identifying the molecular target(s) and elucidating the downstream signaling effects of this promising compound. The insights gained from these studies will be critical for guiding future drug development efforts, including lead optimization and preclinical evaluation. This structured approach, grounded in the principles of scientific integrity and logical progression, will ultimately pave the way for a comprehensive understanding of the therapeutic potential of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
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The Evolving Therapeutic Landscape of 2,3,4,5-Tetrahydrobenzo[f]thiazepine Derivatives: A Technical Guide
Introduction
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic chemistry consistently proving to be a fertile ground for discovery. Among the myriad of scaffolds, the 2,3,4,5-tetrahydrobenzo[f]thiazepine core has emerged as a privileged structure, underpinning a diverse range of biological activities. This seven-membered, sulfur and nitrogen-containing heterocyclic system, fused to a benzene ring, offers a unique three-dimensional architecture that has shown promise in modulating various physiological processes. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer, central nervous system (CNS)-active, cardiovascular, antimicrobial, and anti-inflammatory agents, supported by experimental data and mechanistic studies.
I. Synthetic Strategies for the 2,3,4,5-Tetrahydrobenzo[f]thiazepine Scaffold
The synthesis of the 2,3,4,5-tetrahydrobenzo[f]thiazepine core and its derivatives has been approached through various methodologies, primarily involving cyclization reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic and heterocyclic rings.
General Synthesis of Dibenzo[c,f][1][2]thiazepine Derivatives
A common strategy for the synthesis of related dibenzo[c,f][1][2]thiazepine derivatives involves an intramolecular Friedel–Crafts cyclization as a key step[3][4]. This approach typically starts from readily available starting materials and allows for the introduction of various substituents.
Generalized Experimental Protocol:
-
Sulfonamide Formation: Reaction of a substituted 2-aminobiphenyl with a sulfonyl chloride in the presence of a base like pyridine to yield the corresponding sulfonamide.
-
N-Alkylation: Introduction of a desired alkyl group at the nitrogen atom of the sulfonamide using an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF.
-
Hydrolysis: Saponification of the ester group (if present) using a base like sodium hydroxide in a mixture of methanol and water to afford the corresponding carboxylic acid.
-
Intramolecular Friedel-Crafts Cyclization: Activation of the carboxylic acid, typically by conversion to the acid chloride using thionyl chloride or phosphorus pentachloride, followed by treatment with a Lewis acid like aluminum chloride or stannic chloride to effect the intramolecular cyclization and form the thiazepine ring.
-
Reduction: The resulting keto group in the thiazepine ring can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Further Functionalization: The hydroxyl group can be further functionalized, for instance, by conversion to a chloro group using thionyl chloride, which can then be displaced by various nucleophiles to introduce diversity[3][4].
II. Biological Activities and Therapeutic Potential
2,3,4,5-Tetrahydrobenzo[f]thiazepine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzothiazepine derivatives. These compounds have shown efficacy against various cancer cell lines, including those resistant to conventional chemotherapeutic agents.
Mechanism of Action: The anticancer activity of these derivatives appears to be multifactorial, with several molecular targets and signaling pathways implicated.
-
EGFR Tyrosine Kinase Inhibition: Certain 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[5]. Overexpression of EGFR is a hallmark of many cancers, and its inhibition can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.
-
PARP-1 Inhibition: Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, structurally related to the tetrahydrobenzo[f]thiazepine core, have been discovered as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[6][7]. PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.
-
Induction of Apoptosis: Many benzothiazole and benzothiazepine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death[1][6][8][9]. This can be triggered through various mechanisms, including the activation of the p53 tumor suppressor pathway and disruption of mitochondrial function.
-
NF-κB/COX-2/iNOS Pathway Modulation: Some benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells[6].
Structure-Activity Relationship (SAR): The anticancer activity of these compounds is highly dependent on the nature and position of substituents on both the aromatic and thiazepine rings.
-
Substitution on the Phenyl Ring: Halogen substitutions, particularly chloro and fluoro groups, on the phenyl ring at the 2-position of the benzothiazepine nucleus have been shown to significantly enhance anticancer activity[10].
-
Substitution on the Thiazepine Ring: The substituent on the thiazepine ring plays a crucial role in anticancer activity. For instance, in a series of tricyclic pyrido[2,3-b][1][10]benzothiazepines, a 4-methylphenyl group at the R2 position was found to be more active than other substituents like phenyl, 4-methoxyphenyl, or 4-fluorophenyl[11].
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | A549 (Lung) | 1.95 | [6] |
| 2j | DU-145 (Prostate) | 15.42 ± 0.16 | [10] |
| 2c | DU-145 (Prostate) | 18.21 ± 0.14 | [10] |
| 2f | DU-145 (Prostate) | 19.87 ± 0.11 | [10] |
| Compound 34 | colo205 (Colon) | 5.04 | [1] |
| Compound 66 | HT-29 (Colon) | 3.72 ± 0.3 | [1] |
| Compound 67 | HT-29 (Colon) | 3.47 ± 0.2 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Central Nervous System (CNS) Activity
Derivatives of the tetrahydrobenzo[f]thiazepine scaffold have shown significant promise as modulators of CNS targets, particularly the N-methyl-D-aspartate (NMDA) receptor.
Mechanism of Action: NMDA Receptor Modulation:
Structurally related 3-benzazepine derivatives have been shown to act as allosteric modulators of the NMDA receptor, specifically targeting the GluN2B subunit[12][13][14][15][16]. They bind to the ifenprodil pocket in the amino-terminal domain (ATD) of the GluN2B subunit. This binding event stabilizes a closed conformation of the ion channel, thereby inhibiting receptor function[12][14]. This allosteric modulation pathway involves the immobilization of the α5-helix that connects the ATD to the ligand-binding domain (LBD), preventing the conformational changes necessary for channel opening[12][14].
Structure-Activity Relationship (SAR): The affinity and selectivity for the GluN2B subunit are influenced by the substitution pattern on the benzazepine core. Specific hydrophobic and hydrogen-bonding interactions within the ifenprodil binding pocket are crucial for high-affinity binding.
Experimental Protocol: Competition Binding Assay for NMDA Receptor
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to that receptor.
-
Membrane Preparation: Prepare cell membranes expressing the NMDA receptor subtype of interest (e.g., from HEK293 cells transfected with GluN1 and GluN2B subunits).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]ifenprodil) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cardiovascular Activity
The benzothiazepine scaffold is famously represented by diltiazem, a well-known calcium channel blocker used in the treatment of hypertension and angina. It is therefore not surprising that derivatives of 2,3,4,5-tetrahydrobenzo[f]thiazepine have also been investigated for their cardiovascular effects.
Mechanism of Action: Calcium Channel Blockade:
These compounds are believed to act as calcium channel blockers, inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells[2][17][18][19][20][21][22]. In vascular smooth muscle, this leads to vasodilation and a decrease in peripheral resistance, resulting in a reduction in blood pressure. In cardiac tissue, they can reduce heart rate and contractility, thereby decreasing myocardial oxygen demand[22].
Structure-Activity Relationship (SAR): The calcium channel blocking activity is sensitive to the nature of the substituents on the benzothiazepine nucleus. For example, a study on 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs revealed that the 5-[3-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl] derivative showed potent inhibitory action on intracellular Ca2+ release[17].
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
This assay assesses the ability of a compound to relax pre-contracted arterial rings, providing a measure of its vasodilatory effect.
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction: Induce a sustained contraction of the aortic rings with a contractile agent such as potassium chloride (KCl) or phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension of the aortic rings. Relaxation is expressed as a percentage of the pre-induced contraction.
-
Data Analysis: Construct a concentration-response curve and determine the EC50 value, which is the concentration of the compound that produces 50% of the maximum relaxation.
Antimicrobial and Anti-inflammatory Activities
While less explored for the specific 2,3,4,5-tetrahydrobenzo[f]thiazepine core, related heterocyclic systems have demonstrated promising antimicrobial and anti-inflammatory properties, suggesting a potential avenue for future research.
Antimicrobial Activity:
Several studies on benzothiazepine and benzothiazole derivatives have reported significant activity against a range of bacterial and fungal pathogens[5][19][23][24][25][26]. The mechanism of action is likely diverse and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some novel 1,5-benzothiazepine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[5][19].
Anti-inflammatory Activity:
The anti-inflammatory potential of related structures has also been documented. For example, certain tetrahydrobenzo[b]thiophene derivatives have been shown to exert anti-inflammatory effects by activating the NRF2 pathway and inhibiting the production of pro-inflammatory cytokines[27][28]. Additionally, some benzoxazepine derivatives have demonstrated anti-inflammatory activity by modulating the release of IL-6 and TNF-α[18][23].
Quantitative Data on Antimicrobial Activity (Related Benzothiazepines):
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| BT-25 | B. subtilis, S. aureus, E. coli, P. aeruginosa | 64 | [19] |
| BT-33 | A. niger, C. tropicalis | 16 | [19] |
| BT-35 | A. niger, C. tropicalis | 16 | [19] |
| BT-40 | A. niger, C. tropicalis | 16 | [19] |
| Compound 3 | Various bacteria | 0.23–0.70 | [26] |
III. Conclusion and Future Directions
The 2,3,4,5-tetrahydrobenzo[f]thiazepine scaffold and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, CNS-active, and cardiovascular agents is well-supported by a growing body of evidence. The structure-activity relationships explored to date provide a solid foundation for the rational design of more potent and selective modulators of various biological targets.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms of Action: While several molecular targets have been identified, a deeper understanding of the downstream signaling pathways and the precise molecular interactions is crucial for optimizing the therapeutic potential of these compounds.
-
Exploration of Untapped Biological Activities: The promising antimicrobial and anti-inflammatory activities observed in related heterocyclic systems warrant a more thorough investigation within the 2,3,4,5-tetrahydrobenzo[f]thiazepine series.
-
Development of More Efficient and Diverse Synthetic Methodologies: The development of novel synthetic routes that allow for greater structural diversity and more efficient production of these compounds will be essential for advancing them through the drug discovery pipeline.
-
In Vivo Efficacy and Pharmacokinetic Studies: While in vitro studies have demonstrated significant promise, further in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising candidates.
IV. References
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Singh, H. et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]
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Saturnino, C. et al. (1997). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][12]benzo[f]thiazepines. Farmaco, 52(3), 183-6.
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Li, W. et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 160. [Link]
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Kamal, A. et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(15), 4984. [Link]
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Ritter, N. et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular Neurobiology, 60(12), 7238-7252. [Link]
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Al-Hourani, B. J. et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[10][12]imidazo[1,2-d][1][10]oxazepine and Benzo[f]benzo[10][12]oxazolo[3,2-d][1][10]oxazepine Derivatives. SciELO. [Link]
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Singh, H. et al. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. SSRN. [Link]
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Pathak, N. et al. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 20(1), 12-23. [Link]
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Ueyama, N. et al. (1996). [New Intracellular Calcium Antagonists. I. Synthesis and Pharmacological Evaluation of 2,3,4,5-tetrahydro-1,5-benzothiazepine Analogs]. Yakugaku Zasshi, 116(2), 106-24. [Link]
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Ritter, N. et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular Neurobiology, 60(12), 7238-7252. [Link]
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Fodor, L. et al. (2021). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][2]thiazepine ring system. Beilstein Journal of Organic Chemistry, 17, 2645-2656. [Link]
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Fodor, L. et al. (2021). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][2]thiazepine ring system. Beilstein Journal of Organic Chemistry, 17, 2645-2656. [Link]
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Sishodia, S. et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]
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Al-Ghorbani, M. et al. (2015). Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones. Molecules, 20(8), 13766-81. [Link]
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Kumara Prasad, S. A. et al. (2024). Design and antimicrobial activity of novel benzothiazepine derivatives. Wisdom Library. [Link]
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Various Authors. (2015). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate. [Link]
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Vaghy, P. L. et al. (1987). Receptor pharmacology of calcium entry blocking agents. The American Journal of Cardiology, 59(2), 9A-17A. [Link]
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Various Authors. (2021). Original Research Article Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5- Benzothiazepines. aws. [Link]
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Ritter, N. et al. (2023). Downstream allosteric modulation of NMDA receptors by 3-benzazepine derivatives. ResearchGate. [Link]
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Hsieh, H.-P. et al. (2018). Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. ACS Combinatorial Science, 20(11), 678-686. [Link]
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Ten-Tallert, M. & Gadsby, D. C. (2024). Calcium Channel Blockers. StatPearls. [Link]
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Trapani, P. et al. (2016). Solid-Phase Synthesis of 2,3-Dihydrobenzo[f][1][2][12]thiadiazepin-4(5H)-one 1,1-Dioxides with Three Diversity Positions. ACS Combinatorial Science, 18(6), 349-54. [Link]
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Kim, J. Y. & Park, J. H. (2023). Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy, 5(4), 131-139. [Link]
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Fodor, L. et al. (2021). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][2]thiazepine ring system. ResearchGate. [Link]
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Ritter, N. et al. (2023). Downstream allosteric modulation of NMDA receptors by 3-benzazepine derivatives. Research Collection. [Link]
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Ahmed, H. et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[8]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]
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El-Sayed, N. N. E. et al. (2012). Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines. Archiv der Pharmazie, 345(8), 641-50. [Link]
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CV Pharmacology. Calcium-Channel Blockers (CCBs). CV Pharmacology. [Link]
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Bishop, M. J. et al. (2000). Discovery and Structure-Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. ResearchGate. [Link]
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Li, W. et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 160. [Link]
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Shestakov, A. S. et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. [Link]
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2,3,4,5-Tetrahydrobenzo[f]thiazepine as a calcium channel blocker
An In-Depth Technical Guide to 2,3,4,5-Tetrahydrobenzo[f]thiazepine as a Calcium Channel Blocker
Introduction
Benzothiazepines represent a critical class of cardiovascular agents, primarily recognized for their role as calcium channel blockers.[1][2] These heterocyclic compounds, characterized by a benzene ring fused to a thiazepine ring, modulate the influx of calcium ions (Ca²⁺) into cells, a fundamental process in cardiac and vascular smooth muscle contraction.[3][4] Within this class, the 2,3,4,5-tetrahydrobenzo[f]thiazepine scaffold serves as a key pharmacophore, offering a versatile platform for developing novel therapeutic agents. Unlike the more vascular-selective dihydropyridines or the more cardio-selective phenylalkylamines, benzothiazepines like the clinically utilized diltiazem exhibit an intermediate profile, providing both vasodilator and cardiac depressant actions.[2][5] This dual activity allows for effective reduction of arterial pressure without inducing significant reflex tachycardia, a common side effect of potent vasodilators.[2]
This guide provides a comprehensive technical overview of 2,3,4,5-tetrahydrobenzo[f]thiazepine as a calcium channel blocker, intended for researchers, scientists, and drug development professionals. It delves into the compound's synthesis, mechanism of action, structure-activity relationships, and the critical experimental protocols required for its characterization.
Chemical Synthesis of the 2,3,4,5-Tetrahydrobenzo[f]thiazepine Core
The synthesis of the benzothiazepine nucleus is a cornerstone of its development. While numerous derivatives have been explored, the core scaffold is typically constructed through the condensation of an appropriate aminothiophenol with a suitable cyclic or linear synthon. A general and adaptable strategy involves the reaction of 2-aminothiophenol with a chalcone derivative, which proceeds via a Michael addition followed by intramolecular cyclization. This method is widely employed for generating various 1,5-benzothiazepine derivatives.[6]
For the specific 2,3,4,5-tetrahydrobenzo[f][7][8]thiazepine scaffold, a common synthetic approach involves the reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound, which upon cyclization and subsequent reduction, yields the saturated heterocyclic ring system. Modifications to this core structure, which are crucial for tuning its pharmacological properties, can be introduced by using substituted aminothiophenols or by derivatizing the initial chalcone precursors.[9][10]
Mechanism of Action: Targeting L-Type Calcium Channels
The primary pharmacological target of benzothiazepine-class drugs is the L-type voltage-gated calcium channel (LTCC).[3][4] These channels are critical for mediating the influx of Ca²⁺ into cardiac myocytes and vascular smooth muscle cells, which triggers the machinery of contraction. By binding to the α1 subunit of the LTCC, 2,3,4,5-tetrahydrobenzo[f]thiazepine and its analogs allosterically modulate the channel's function, effectively inhibiting the flow of calcium ions.[11]
The blockade is state-dependent, meaning the drug exhibits a higher affinity for the open or inactivated states of the channel compared to the resting state.[12] This "use-dependent" action is therapeutically advantageous, as it allows for more potent effects in tissues that are frequently depolarizing, such as the heart and vasculature, while having less impact on tissues with lower activity levels. This state-dependent inhibition is a key characteristic that can be quantified using electrophysiological techniques.[12][13]
Signaling Pathway of L-Type Calcium Channel Blockade
The following diagram illustrates the general mechanism by which calcium channel blockers, including 2,3,4,5-tetrahydrobenzo[f]thiazepine, exert their effects on vascular smooth muscle cells.
Caption: Mechanism of action for 2,3,4,5-tetrahydrobenzo[f]thiazepine.
Structure-Activity Relationships (SAR)
The pharmacological activity of the benzothiazepine scaffold is highly dependent on its structural features. While detailed SAR studies on the specific 2,3,4,5-tetrahydrobenzo[f]thiazepine are not extensively published in single sources, principles can be drawn from the broader class of 1,5-benzothiazepines and related structures.[14]
Key structural modifications and their expected impact on activity include:
-
Substitution on the Fused Benzene Ring: The introduction of electron-withdrawing groups, such as halogens, can influence the molecule's electronic properties and binding affinity. For instance, chloro-derivatives have been shown to possess potent cerebral vasodilating and antihypertensive activity.[14]
-
Substituents on the Thiazepine Ring Nitrogen: The nature of the substituent on the nitrogen atom is critical. Often, an N-acyl group or a short alkyl chain bearing a basic amine can significantly enhance calcium channel blocking activity.[7][15]
-
Stereochemistry: As with many pharmacologically active molecules, the stereochemistry of chiral centers within the thiazepine ring can have a profound impact on potency and selectivity. Different enantiomers may exhibit vastly different affinities for the L-type calcium channel.
Experimental Characterization Protocols
To validate and quantify the activity of 2,3,4,5-tetrahydrobenzo[f]thiazepine as a calcium channel blocker, a series of well-established in vitro assays are required. The following sections provide detailed, self-validating protocols for key experiments.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel currents.[16] It provides detailed information on the potency, kinetics, and voltage-dependence of the block.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture a suitable cell line stably expressing the human CaV1.2 L-type calcium channel (e.g., HEK293 cells) under standard conditions (37°C, 5% CO₂).
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
-
Solution Preparation:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with TEA-OH. Barium (Ba²⁺) is used as the charge carrier instead of Ca²⁺ to increase current amplitude and eliminate Ca²⁺-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block outward potassium currents.
-
Test Compound Stock: Prepare a 10 mM stock solution of 2,3,4,5-tetrahydrobenzo[f]thiazepine in DMSO. Serially dilute in the external solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a glass micropipette (2-5 MΩ resistance), form a high-resistance (>1 GΩ) seal with a single cell (cell-attached configuration).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Ba²⁺ currents by applying depolarizing voltage steps to 0 mV for 200 ms every 15 seconds.
-
-
Data Acquisition and Analysis:
-
Record baseline currents for at least 3 minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
-
Perform a washout by perfusing with the drug-free external solution.
-
Self-Validation:
-
Positive Control: Use a known L-type calcium channel blocker like diltiazem or nifedipine (e.g., 10 µM) to confirm channel sensitivity.
-
Vehicle Control: Apply the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to ensure the solvent has no effect on the current.
-
-
Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the log of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Workflow Diagram: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp analysis of a calcium channel blocker.
High-Throughput Calcium Flux Assay
Calcium flux assays are fluorescence-based methods ideal for screening compounds and determining their functional potency in a higher throughput format.[8][17][18] These assays measure changes in intracellular calcium concentration in response to depolarization.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells (e.g., HEK293 expressing CaV1.2 or a cardiomyocyte cell line) into a 96-well or 384-well black, clear-bottom plate. Allow cells to adhere and form a monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and Pluronic F-127 (to aid dye solubilization) in a physiological salt solution (e.g., Tyrode's buffer).
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells gently with Tyrode's buffer to remove excess dye.
-
Add the test compound (2,3,4,5-tetrahydrobenzo[f]thiazepine) at various concentrations to the appropriate wells. Include vehicle and positive control (e.g., diltiazem) wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em ~490/520 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Add a depolarizing stimulus (e.g., a high concentration of KCl, like 60 mM) to all wells simultaneously using the instrument's fluidics system. This will open the L-type calcium channels.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
The increase in fluorescence upon depolarization corresponds to the influx of calcium.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a saturating dose of diltiazem, 100% inhibition).
-
Plot the percentage of inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Workflow Diagram: Calcium Flux Assay
Caption: Workflow for a fluorescence-based calcium flux assay.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kᵢ) of a test compound for the L-type calcium channel by measuring its ability to compete with a known radiolabeled ligand.[19][20]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in L-type calcium channels (e.g., rat cardiac ventricle or cerebral cortex) or cultured cells expressing the channel in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, set up the binding reactions. Each well should contain:
-
A fixed amount of membrane preparation (e.g., 50 µg protein).
-
A fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]nitrendipine or [³H]PN200-110) near its Kₑ value.
-
Varying concentrations of the unlabeled test compound (2,3,4,5-tetrahydrobenzo[f]thiazepine).
-
-
Controls:
-
Total Binding: Wells with only membranes and radioligand.
-
Non-specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 10 µM nifedipine).
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ (the concentration that displaces 50% of the radioligand).
-
Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Data Interpretation and Summary
The data generated from these assays provide a comprehensive pharmacological profile of 2,3,4,5-tetrahydrobenzo[f]thiazepine. The results should be summarized for clear comparison.
| Assay Type | Key Parameter | Typical Value Range (for Benzothiazepines) | Interpretation |
| Patch-Clamp Electrophysiology | IC₅₀ (µM) | 0.1 - 50 µM | Potency of functional channel block |
| Calcium Flux Assay | IC₅₀ (µM) | 0.5 - 100 µM | Potency of inhibiting cellular calcium influx |
| Radioligand Binding Assay | Kᵢ (nM) | 50 - 5000 nM | Affinity of the compound for the channel binding site |
Note: The typical value ranges are illustrative for the benzothiazepine class, as specific data for the unsubstituted 2,3,4,5-tetrahydrobenzo[f]thiazepine is not widely available. These values provide a benchmark for interpreting experimental results.
Conclusion and Future Directions
The 2,3,4,5-tetrahydrobenzo[f]thiazepine scaffold represents a promising platform for the development of novel calcium channel blockers. Its characterization through a combination of electrophysiology, calcium imaging, and binding assays is essential to fully elucidate its pharmacological profile. The detailed protocols provided in this guide offer a robust framework for researchers to assess the potency, affinity, and mechanism of action of new analogs. Future research should focus on synthesizing and testing a library of derivatives to build a comprehensive structure-activity relationship model. This will enable the rational design of next-generation benzothiazepines with improved potency, selectivity, and pharmacokinetic properties for the treatment of cardiovascular diseases.
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Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[7][16]benzo[f]thiazepines. Il Farmaco. Available at:
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In-Depth Technical Guide: Exploring the CNS Activity of Tetrahydrobenzothiazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the exploration of tetrahydrobenzothiazepine analogs as novel therapeutics for Central Nervous System (CNS) disorders. Eschewing a rigid template, this document is structured to logically flow from foundational chemical principles to advanced in vivo characterization, mirroring the drug discovery cascade. The methodologies detailed herein are grounded in established scientific protocols, ensuring reproducibility and fostering a deeper understanding of the causal relationships between chemical structure and CNS activity.
Introduction: The Therapeutic Promise of the Tetrahydrobenzothiazepine Scaffold
The benzothiazepine core, a heterocyclic structure containing a benzene ring fused to a thiazepine ring, has a rich history in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including CNS depressant and anticonvulsant effects.[1] The reduction of the thiazepine ring to its tetrahydro form offers a three-dimensional scaffold with increased conformational flexibility, creating opportunities for nuanced interactions with complex CNS targets. This guide focuses on the systematic evaluation of these tetrahydrobenzothiazepine analogs to unlock their potential in treating a range of neurological and psychiatric conditions.
Foundational Stage: Synthesis and Library Generation
The exploration of any chemical scaffold begins with a robust and flexible synthetic strategy that allows for the generation of a diverse library of analogs. This diversity is crucial for establishing meaningful Structure-Activity Relationships (SAR).
General Synthetic Approach
A common and effective method for the synthesis of the tetrahydrobenzothiazepine core involves the reaction of substituted 2-aminothiophenols with appropriate cyclic ketones or α,β-unsaturated carbonyl compounds, followed by reduction.
Experimental Protocol: Synthesis of a Tetrahydrobenzothiazepine Analog
-
Condensation: To a solution of a substituted 2-aminothiophenol (1.0 eq) in a suitable solvent such as toluene or ethanol, add a cyclic ketone (e.g., cyclohexanone, 1.1 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water.
-
Reduction: After cooling, the intermediate is reduced using a suitable reducing agent like sodium borohydride (NaBH₄) in methanol to yield the tetrahydrobenzothiazepine core.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Diversification: The core structure can be further functionalized, for example, by N-alkylation or N-acylation, to generate a library of analogs with varying physicochemical properties.
The rationale behind this multi-step synthesis is to first establish the core heterocyclic system and then introduce diversity at key positions to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence CNS penetration and target engagement.
Tier 1 Screening: In Vitro Characterization
The initial assessment of newly synthesized analogs involves a battery of in vitro assays to determine their primary pharmacological profile. This tier focuses on target engagement and initial functional effects at the cellular level.
Assessing Blood-Brain Barrier Permeability
A critical prerequisite for any CNS-active compound is the ability to cross the blood-brain barrier (BBB). In vitro models provide a high-throughput method for initial assessment.
Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
-
Model Setup: A 96-well plate with a filter coated with a lipid mixture mimicking the BBB is used. The donor compartment contains the test compound dissolved in a buffer at a known concentration. The acceptor compartment contains a buffer.
-
Incubation: The plate is incubated for a predetermined period (e.g., 4-18 hours) to allow for passive diffusion of the compound across the lipid membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated. Compounds with high Pe values are more likely to cross the BBB.
This assay provides a rapid and cost-effective initial screen to filter out compounds with poor brain penetration potential, prioritizing those with a higher probability of in vivo efficacy.[2][3]
Primary Target Engagement: Receptor Binding Assays
Based on the structural similarity of the tetrahydrobenzothiazepine scaffold to known CNS-active molecules, initial screening should focus on key neurotransmitter receptors implicated in a variety of CNS disorders.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Source of Receptors: Membranes from cells stably expressing the human dopamine D2 receptor are used.
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone) is used.[4]
-
Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay
This assay follows a similar principle to the D2 receptor binding assay but utilizes a 5-HT2A receptor-expressing cell line and a specific radioligand such as [³H]-Ketanserin.[5]
The choice of these initial targets is driven by their central role in conditions such as psychosis, depression, and anxiety. High-affinity binding to these receptors is a primary indicator of potential therapeutic activity.
Functional Activity: Second Messenger Assays
Following the identification of compounds with significant binding affinity, it is crucial to determine their functional activity – whether they act as agonists, antagonists, or allosteric modulators.
Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Cell Line: A cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) is used.
-
Compound Application: The cells are incubated with varying concentrations of the test compound.
-
Stimulation: For antagonist testing, a known 5-HT2A agonist is added to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.
This assay provides a direct measure of the compound's effect on receptor-mediated signaling, offering a more profound insight into its potential pharmacological action than binding affinity alone.[6]
Tier 2 Screening: In Vivo Behavioral Pharmacology
Promising candidates from in vitro screening are advanced to in vivo studies to assess their effects on complex behavioral phenotypes relevant to human CNS disorders. All animal procedures should be conducted in accordance with ethical guidelines.
Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.[1][7] Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Experimental Protocol: Elevated Plus Maze for Mice
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to testing.
-
Dosing: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Data Collection: The session is recorded by an overhead camera, and software is used to score the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of anxiolytic-like activity.
Antidepressant-like Activity: The Forced Swim Test (FST)
The FST is a common screening tool for antidepressant drugs, based on the principle that antidepressants reduce the immobility time of rodents in an inescapable water-filled cylinder.[8][9]
Experimental Protocol: Forced Swim Test for Rats
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the rat cannot touch the bottom.
-
Pre-test: On the first day, rats are placed in the cylinder for 15 minutes.
-
Dosing: 24 hours after the pre-test, the test compound or vehicle is administered.
-
Test: The rats are placed back in the cylinder for a 5-minute test session, which is video-recorded.
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored.
-
Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like effects.
Data Integration and Structure-Activity Relationship (SAR) Analysis
The data generated from the tiered screening process is crucial for building a comprehensive understanding of the SAR for the tetrahydrobenzothiazepine scaffold.
Table 1: Example SAR Data for a Series of Tetrahydrobenzothiazepine Analogs
| Compound ID | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) | BBB Pe (10⁻⁶ cm/s) | EPM % Open Arm Time (at 10 mg/kg) | FST Immobility (s) (at 10 mg/kg) |
| TBT-1 | H | H | 150 | 25 | 8.2 | 35 | 120 |
| TBT-2 | Cl | H | 75 | 15 | 9.1 | 45 | 95 |
| TBT-3 | OCH3 | H | 200 | 40 | 7.5 | 30 | 130 |
| TBT-4 | H | CH3 | 120 | 20 | 10.5 | 40 | 110 |
This systematic analysis allows researchers to identify key structural motifs that contribute to desired pharmacological properties, guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
Visualizing the Path Forward: Workflow and Logic Diagrams
To conceptualize the intricate process of CNS drug discovery, diagrams can be invaluable tools.
Caption: A streamlined workflow for the discovery and initial characterization of CNS-active tetrahydrobenzothiazepine analogs.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to exploring the CNS activity of tetrahydrobenzothiazepine analogs. By integrating rational synthesis, tiered in vitro and in vivo screening, and comprehensive SAR analysis, researchers can effectively navigate the complexities of CNS drug discovery. Future work should focus on expanding the panel of in vitro targets to include other relevant receptors, ion channels, and transporters. Furthermore, more sophisticated in vivo models, including those for psychosis and cognitive enhancement, will be necessary to fully elucidate the therapeutic potential of this promising class of compounds. The ultimate goal is the identification of lead candidates with a well-defined mechanism of action and a favorable safety profile for further preclinical and clinical development.
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National Institutes of Health (NIH). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]
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Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
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JoVE (Journal of Visualized Experiments). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
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NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
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protocols.io. Elevated plus maze protocol. [Link]
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JoVE (Journal of Visualized Experiments). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
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MDPI. In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer's Disease. [Link]
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Mouse Metabolic Phenotyping Centers (MMPC). Elevated Plus Maze. [Link]
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OUSCI. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. [Link]
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Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
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White Rose Research Online. Assessing molecular scaffolds for CNS drug discovery. [Link]
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An In-depth Technical Guide on the Physicochemical Properties of 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5-Tetrahydrobenzo[f]thiazepine hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the causality behind experimental choices and to ensure that the described protocols are robust and self-validating.
Introduction
2,3,4,5-Tetrahydrobenzo[f]thiazepine hydrochloride is a heterocyclic compound belonging to the benzothiazepine class.[1] This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potential applications in the treatment of cardiovascular and central nervous system disorders.[1] A thorough understanding of the physicochemical properties of the hydrochloride salt is paramount for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and formulation characteristics.
This guide will delve into the structural and physicochemical characteristics of 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl, providing both available data and standardized protocols for its comprehensive analysis.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and its hydrochloride salt is presented below. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is not extensively reported in the public domain.
| Property | Data for Free Base | Data for Hydrochloride Salt | Source |
| Molecular Formula | C₉H₁₁NS | C₉H₁₂ClNS | [2] |
| Molecular Weight | 165.26 g/mol | 201.71 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid or oil | Solid | General knowledge for HCl salts |
| Melting Point | Not available | Not available | - |
| Solubility | Predicted LogP: 1.6 - 2.3 | Predicted ≤5 mg/mL in aqueous solutions | [1] |
| pKa | Not available | Not available | - |
Note: The solubility of the hydrochloride salt is expected to be higher in aqueous solutions compared to the free base due to the ionic nature of the salt. The predicted low aqueous solubility highlights the importance of experimental determination for formulation development.
Structural Elucidation and Spectroscopic Analysis
The structural integrity and purity of 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the tetrahydrobenzothiazepine scaffold and confirming the protonation state at the nitrogen atom in the hydrochloride salt.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the benzene ring.
-
Thiazepine Ring Protons: A series of multiplets in the aliphatic region (typically δ 2.5-4.5 ppm) corresponding to the methylene protons of the tetrahydrothiazepine ring. The proton on the nitrogen atom is expected to show a downfield shift upon protonation.
-
NH Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift being dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region (typically δ 120-150 ppm).
-
Thiazepine Ring Carbons: Signals in the upfield region (typically δ 20-60 ppm).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition of the compound. Electron impact (EI) or electrospray ionization (ESI) are common techniques.
Expected Fragmentation Pattern: The fragmentation of related benzothiazepine structures often involves the loss of substituents and cleavage of the thiazepine ring.[3] A detailed analysis of the fragmentation pattern can provide further structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine, which will be influenced by its salt form (N⁺-H).
-
Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the 1250-1350 cm⁻¹ region.
-
C-S Stretch: Typically weak and found in the fingerprint region (600-800 cm⁻¹).
Synthesis and Purification
The synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl generally involves a cyclization reaction followed by salt formation.[1]
Synthetic Pathway Overview
A common synthetic route involves the reaction of 2-aminothiophenol with a suitable three-carbon synthon, followed by reduction and cyclization. The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Caption: General synthetic scheme for 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl.
Detailed Experimental Protocol: Synthesis
The following is a representative, detailed protocol for the synthesis.
Step 1: Synthesis of the Free Base
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add a base, such as potassium carbonate or triethylamine (2.2 equivalents), to the solution.
-
Add the three-carbon synthon (e.g., 1,3-dibromopropane) (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2,3,4,5-Tetrahydrobenzo[f]thiazepine free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl.
Physicochemical Characterization Protocols
To ensure a comprehensive understanding of the compound's properties, the following experimental protocols are recommended.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol:
-
Use a calibrated melting point apparatus.
-
Place a small amount of the crystalline 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl in a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Solubility Determination
Understanding the solubility in various solvents is critical for formulation and analytical method development.
Protocol (Equilibrium Solubility Method):
-
Prepare saturated solutions of 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl in a range of solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO).
-
Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.
Protocol (Potentiometric Titration):
-
Dissolve an accurately weighed amount of 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Record the pH values as a function of the volume of titrant added.
-
The pKa can be determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing the thermal stability and solid-state properties of the compound.
TGA provides information on the temperature at which the compound starts to decompose. DSC can be used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.
Typical Experimental Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 400 °C (or higher depending on decomposition temperature)
-
Atmosphere: Inert (e.g., Nitrogen) to prevent oxidative degradation.
Stability Assessment
A stability-indicating analytical method is crucial to ensure that the analytical procedure can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Development of a Stability-Indicating HPLC Method
Protocol:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier should be optimized to achieve good separation between the parent compound and its degradation products.
-
Detector: A UV detector set at a wavelength where the compound and its potential degradation products have significant absorbance.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to stress conditions as per ICH guidelines (e.g., acid and base hydrolysis, oxidation, heat, and photolysis).[5] The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main peak.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The physicochemical properties of 2,3,4,5-Tetrahydrobenzo[f]thiazepine HCl are fundamental to its potential as a drug candidate. This guide has outlined the key parameters that require characterization and has provided standardized protocols for their determination. While some predicted and qualitative data are available, there is a clear need for comprehensive experimental studies to quantify the melting point, solubility, and pKa of the hydrochloride salt. The successful application of the described analytical and characterization techniques will provide the necessary foundation for further preclinical and clinical development.
References
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PubChem. 2,3,4,5-Tetrahydrobenzo[f][6][7]thiazepine. (URL: [Link])
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Saturnino, C., et al. (1997). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6][8]benzo[f]thiazepines. Il Farmaco, 52(3), 183-6. (URL: [Link])
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (URL: [Link])
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IJSDR. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 4(8). (URL: [Link])
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Rapid Communications in Mass Spectrometry. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][6][8]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-62. (URL: [Link])
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The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of Bioactive Tetrahydrobenzothiazepine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have consistently emerged as a rich source of biologically active molecules. Among these, the tetrahydrobenzothiazepine scaffold has garnered increasing attention as a privileged structure with the potential to yield a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery of new bioactive tetrahydrobenzothiazepine scaffolds, from rational design and synthesis to biological evaluation and elucidation of their mechanism of action. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower researchers and drug development professionals to explore and exploit the therapeutic potential of this promising class of compounds.
Introduction: The Tetrahydrobenzothiazepine Scaffold - A Privileged Structure in Drug Discovery
The benzothiazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a well-established pharmacophore present in several clinically used drugs, including the calcium channel blocker diltiazem and the atypical antipsychotic quetiapine.[1] The therapeutic versatility of this scaffold has spurred further exploration into its derivatives, with a particular focus on the saturated tetrahydrobenzothiazepine core.[2] The introduction of saturation in the thiazepine ring imparts a three-dimensional character to the molecule, allowing for more specific and nuanced interactions with biological targets. This structural feature opens up new avenues for modulating pharmacological activity and improving drug-like properties.
The therapeutic potential of benzothiazepine derivatives is vast, with studies reporting anticancer, antidiabetic, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[2] The incorporation of various functional groups onto the core structure allows for the fine-tuning of these biological effects. This guide will navigate the intricate process of discovering novel bioactive tetrahydrobenzothiazepine scaffolds, providing the necessary tools and insights for their successful development.
Synthetic Strategies: Building the Tetrahydrobenzothiazepine Core
The construction of the tetrahydrobenzothiazepine scaffold is a critical first step in the discovery process. Various synthetic routes have been developed, each with its own advantages and considerations. A common and effective strategy involves the condensation of substituted 2-aminothiophenols with α,β-unsaturated carbonyl compounds.[2] Greener synthetic approaches, such as the use of polyethylene glycol-400 (PEG-400) as a solvent and promoter, have been shown to improve yields and reduce reaction times.[2][3]
General Synthetic Protocol: PEG-400 Mediated Synthesis
This protocol outlines a green and efficient method for the synthesis of 1,5-benzothiazepine derivatives, which can be further modified to yield tetrahydrobenzothiazepine scaffolds.
Step 1: Synthesis of Chalcones
-
Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) to yield chalcones.
Step 2: Cyclization to form the Benzothiazepine Core
-
The synthesized chalcones are then subjected to a cyclization reaction with 2-aminothiophenol in the presence of a catalyst (e.g., bleaching clay) and PEG-400.[3]
-
The reaction mixture is heated to an optimal temperature (typically around 60°C) to facilitate the reaction.[3]
Step 3: Reduction to Tetrahydrobenzothiazepine
-
The resulting benzothiazepine can be reduced to the corresponding tetrahydrobenzothiazepine using a suitable reducing agent, such as sodium borohydride, in an appropriate solvent.
Screening for Bioactivity: Identifying Therapeutic Potential
Once a library of tetrahydrobenzothiazepine derivatives has been synthesized, the next crucial step is to screen for biological activity. The choice of assays will depend on the therapeutic area of interest.
Anticancer Activity
The anticancer potential of novel tetrahydrobenzothiazepine scaffolds can be evaluated using a variety of in vitro and in vivo models.
In Vitro Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and can be used to determine the cytotoxic effects of compounds on various cancer cell lines.[4]
-
Apoptosis Assays: Flow cytometry can be used to determine if the compounds induce apoptosis (programmed cell death) in cancer cells.[2]
In Vivo Xenograft Models:
-
Promising compounds identified from in vitro assays can be further evaluated in animal models, such as mice bearing human tumor xenografts, to assess their in vivo efficacy.
Anticonvulsant Activity
The evaluation of anticonvulsant properties typically involves animal models of seizures.
Maximal Electroshock (MES) Test: This test is used to identify compounds that are effective against generalized tonic-clonic seizures.[5]
Pentylenetetrazole (PTZ) Seizure Test: This model is used to screen for compounds that can prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.
Anti-inflammatory Activity
The anti-inflammatory potential of tetrahydrobenzothiazepine derivatives can be assessed through various in vitro and in vivo assays.
In Vitro Assays:
-
Inhibition of Pro-inflammatory Cytokines: The ability of compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated cells can be measured using ELISA.[6][7]
-
Cyclooxygenase (COX) Inhibition Assays: These assays determine the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[8]
In Vivo Models:
-
Carrageenan-Induced Paw Edema: This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Elucidating the Mechanism of Action: Understanding How They Work
Identifying the molecular target and understanding the mechanism of action are critical for the further development of a bioactive scaffold.
Target Identification and Validation
-
Molecular Docking Studies: In silico molecular docking can be used to predict the binding of tetrahydrobenzothiazepine derivatives to known biological targets, such as enzymes or receptors.[9][10]
-
Enzyme Inhibition Assays: For compounds that are predicted to target specific enzymes, in vitro enzyme inhibition assays can be performed to confirm their activity.[4]
Signaling Pathway Analysis
-
Western Blot Analysis: This technique can be used to investigate the effect of the compounds on key signaling proteins involved in the targeted disease pathway. For example, in the context of inflammation, the effect on the NF-κB signaling pathway can be assessed.[6]
Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity
SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity.[11] By systematically modifying the tetrahydrobenzothiazepine scaffold and evaluating the resulting changes in activity, researchers can identify key structural features required for potency and selectivity.
Key Considerations for SAR Studies:
-
Substitution Patterns: The position and nature of substituents on the benzene ring and the thiazepine ring can have a profound impact on activity.
-
Stereochemistry: The three-dimensional arrangement of atoms in the tetrahydrobenzothiazepine core can influence binding to the biological target.
-
Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability are crucial for drug-like characteristics and should be considered during the optimization process.
| Modification | Effect on Activity | Rationale |
| Introduction of electron-withdrawing groups | Often increases potency | Can enhance binding interactions with the target protein. |
| Variation of alkyl or aryl substituents | Can modulate selectivity and potency | Allows for probing of the binding pocket and optimization of interactions. |
| Alteration of stereochemistry | Can significantly impact activity | The specific 3D conformation is often crucial for optimal target engagement. |
Conclusion and Future Directions
The tetrahydrobenzothiazepine scaffold represents a promising and versatile platform for the discovery of new bioactive compounds with a wide range of therapeutic applications. This guide has provided a comprehensive framework for the exploration of this chemical space, from synthetic strategies and biological screening to mechanism of action studies and SAR-guided optimization. As our understanding of disease biology continues to grow, the rational design and synthesis of novel tetrahydrobenzothiazepine derivatives will undoubtedly lead to the development of next-generation therapeutics that address unmet medical needs. Future research in this area should focus on expanding the diversity of tetrahydrobenzothiazepine libraries, exploring novel biological targets, and employing advanced computational methods to accelerate the drug discovery process.
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Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation. (2023). PubMed. Retrieved from [Link]
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Synthetic pathways to tetrahydrocannabinol (THC): an overview. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Design, Synthesis, and Biological Activity of Tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. (2017). National Institutes of Health. Retrieved from [Link]
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ChemInform Abstract: Bioactive Thiazole and Benzothiazole Derivatives. (2015). ResearchGate. Retrieved from [Link]
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Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation. (2023). ResearchGate. Retrieved from [Link]
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1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PMC - PubMed Central. Retrieved from [Link]
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Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemical Review and Letters. Retrieved from [Link]
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Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015). PMC - PubMed Central. Retrieved from [Link]
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Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2022). MDPI. Retrieved from [Link]
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New Anticancer Agents: Design, Synthesis and Evaluation. (2023). MDPI. Retrieved from [Link]
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Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2023). MDPI. Retrieved from [Link]
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AS Synthetic Routes. (2020). YouTube. Retrieved from [Link]
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Multi-step Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note. (n.d.). Save My Exams. Retrieved from [Link]
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Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI. Retrieved from [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). PubMed. Retrieved from [Link]
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Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemical Review and Letters. Retrieved from [Link]
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Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. (2020). PubMed. Retrieved from [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). MDPI. Retrieved from [Link]
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Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. (2013). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved from [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). MDPI. Retrieved from [Link]
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Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives and... (2025). ResearchGate. Retrieved from [Link]
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Methodological & Application
Synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Benzothiazepine Scaffold
Benzothiazepines represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] This seven-membered ring system, containing both nitrogen and sulfur, exhibits a remarkable range of biological activities. Derivatives of this scaffold have been successfully developed as calcium channel blockers for cardiovascular diseases, as well as agents targeting the central nervous system (CNS).[1] The conformational flexibility of the thiazepine ring allows for diverse interactions with various biological targets, making it a fertile ground for drug discovery and development. This guide provides detailed experimental protocols for the synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine, a key analogue for further chemical exploration and pharmacological screening.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine is efficiently achieved through a two-step process. The initial step involves the construction of the 2,3-dihydro-1,5-benzothiazepine core via a domino Michael addition and intramolecular cyclization reaction. This is followed by the reduction of the resulting imine functionality to yield the fully saturated tetrahydrobenzothiazepine.
Figure 1: Overall synthetic workflow for 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
Part 1: Synthesis of 2,3-Dihydro-1,5-benzothiazepine Intermediate
This protocol details a modern, catalyst-free approach for the synthesis of the 2,3-dihydro-1,5-benzothiazepine scaffold, utilizing hexafluoro-2-propanol (HFIP) as a highly effective solvent that promotes the reaction under mild conditions.[3]
Protocol 1: HFIP-Mediated Synthesis of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
Principle: This reaction proceeds through a domino sequence involving a thia-Michael addition of 2-aminothiophenol to a chalcone, followed by an intramolecular cyclization.[4] The high acidity and low nucleophilicity of HFIP are thought to activate both the Michael acceptor and the carbonyl group for the respective steps, without protonating and deactivating the amine nucleophile.[4]
Materials:
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| 2-Aminothiophenol | 125.19 g/mol | 1.0 mmol (1.0 eq) | 125 mg |
| Chalcone (1,3-diphenyl-2-propen-1-one) | 208.26 g/mol | 1.0 mmol (1.0 eq) | 208 mg |
| Hexafluoro-2-propanol (HFIP) | 168.04 g/mol | - | 2.0 mL |
| Ethyl Acetate | - | - | As needed |
| Hexane | - | - | As needed |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (125 mg, 1.0 mmol) and chalcone (208 mg, 1.0 mmol).
-
Add hexafluoro-2-propanol (HFIP) (2.0 mL) to the flask.
-
Stir the reaction mixture at room temperature (approximately 25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine.
Expected Yield: Up to 98%[4]
Figure 2: Reaction mechanism for the formation of 2,3-dihydro-1,5-benzothiazepine.
Part 2: Reduction to 2,3,4,5-Tetrahydrobenzo[f]thiazepine
The final step in the synthesis is the reduction of the imine bond within the 2,3-dihydro-1,5-benzothiazepine ring to yield the desired saturated 2,3,4,5-tetrahydrobenzo[f]thiazepine. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[5][6]
Protocol 2: Sodium Borohydride Reduction of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
Principle: Sodium borohydride is a source of hydride ions (H⁻), which act as a nucleophile and attack the electrophilic carbon of the imine (C=N) bond. Subsequent protonation of the resulting anion yields the secondary amine. This method is generally selective for the reduction of imines and carbonyls and is performed under mild conditions.[6]
Materials:
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine | 315.43 g/mol | 1.0 mmol (1.0 eq) | 315 mg |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 2.0-4.0 mmol (2.0-4.0 eq) | 76-151 mg |
| Methanol | - | - | 10 mL |
| Deionized Water | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | - | As needed |
Procedure:
-
Dissolve the 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (315 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (76-151 mg, 2.0-4.0 mmol) portion-wise to the stirred solution. The use of excess NaBH₄ is common to ensure complete reduction.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding deionized water at 0 °C to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrahydro-2,4-diphenylbenzo[f]thiazepine.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Expected Yield: Generally high, often >85%.
Figure 3: Mechanism of imine reduction using sodium borohydride.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a reliable and efficient pathway for the synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine. The initial catalyst-free condensation offers a green and high-yielding route to the key dihydro-intermediate, while the subsequent sodium borohydride reduction is a robust method for obtaining the final saturated product. These methodologies are amenable to the synthesis of a diverse library of substituted tetrahydrobenzo[f]thiazepines by employing various chalcone precursors. The resulting compounds can serve as valuable starting points for further functionalization and biological evaluation in the quest for novel therapeutic agents.
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Gaggero, N., et al. (2015). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry, 17(3), 1533-1538. Available at: [Link]
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Khan, I., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(34), 30193–30210. Available at: [Link]
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using MTT assay to evaluate 2,3,4,5-Tetrahydrobenzo[f]thiazepine cytotoxicity
Topic: Evaluating the Cytotoxicity of 2,3,4,5-Tetrahydrobenzo[f]thiazepine using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Assessing the Therapeutic Potential of a Novel Thiazepine Derivative
The compound 2,3,4,5-Tetrahydrobenzo[f]thiazepine belongs to a class of heterocyclic molecules known as thiazepines, which are of significant interest in medicinal chemistry.[1] Derivatives of related benzothiazepine and thiazepine structures have demonstrated a wide range of pharmacological properties, with some being investigated for applications in treating cardiovascular and central nervous system disorders, while others are explored for their potential as anticancer agents.[1][2][3][4] Given this therapeutic potential, a crucial primary step in the preclinical evaluation of any novel compound like 2,3,4,5-Tetrahydrobenzo[f]thiazepine is the characterization of its cytotoxic profile.
This application note provides a comprehensive guide to evaluating the cytotoxicity of 2,3,4,5-Tetrahydrobenzo[f]thiazepine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, quantitative, and widely adopted colorimetric method for assessing in vitro cellular metabolic activity.[5] Because the total mitochondrial activity of a cell population generally correlates with the number of viable cells, the MTT assay serves as a reliable indicator of cell viability and is instrumental in determining the cytotoxic effects of chemical compounds.[6][7]
We will delve into the biochemical principles of the assay, provide a detailed, step-by-step protocol optimized for adherent cell lines, and offer insights into data analysis, interpretation, and common troubleshooting.
Scientific Principle of the MTT Assay
The MTT assay's utility is centered on a fundamental biochemical process occurring within living, metabolically active cells.[8] The core principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product.[5][7]
Causality of the Reaction: This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, located in the mitochondria. Therefore, the rate of formazan production is directly proportional to the number of metabolically active cells.[7][8] Cells that have undergone apoptosis or necrosis lose this enzymatic capability. The resulting insoluble purple formazan crystals are retained within the cell. To quantify the reaction, a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidified Sodium Dodecyl Sulfate (SDS) solution, is added to dissolve the crystals, producing a colored solution whose absorbance can be measured spectrophotometrically.[9] The intensity of the color is a direct proxy for the number of viable cells.[5]
Caption: Cellular mechanism of the MTT assay.
Materials and Protocol
This protocol is designed for adherent cells cultured in 96-well microtiter plates. It is essential to optimize parameters such as cell seeding density and incubation times for each specific cell line to ensure results fall within the linear range of the assay.[8][10]
Required Materials
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Class II Biosafety Cabinet
-
Microplate Spectrophotometer (ELISA Reader) capable of reading absorbance at 570 nm (and optionally at a reference wavelength of ~630 nm)
-
Inverted Microscope
-
Calibrated single-channel and multi-channel pipettes
-
Sterile pipette tips
-
96-well flat-bottom sterile cell culture plates
-
Sterile reagent reservoirs
Reagents & Consumables:
-
Cell Line: Appropriate adherent cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, depending on the therapeutic target).
-
Test Compound: 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent (5 mg/mL Stock Solution):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[5][11]
-
Vortex thoroughly to dissolve.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter.[5]
-
Store in a light-protected container at -20°C for long-term storage or at 4°C for up to a few days.[5] Note: MTT is light-sensitive; minimize exposure to light.[12]
-
-
Solubilization Buffer:
-
Option A (Recommended): 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. To prepare 100 mL, dissolve 10 g of SDS in approximately 90 mL of 0.01 M HCl. Adjust volume to 100 mL. Mix until dissolved.[13][14] This buffer is often preferred as it can reduce protein precipitation and interference from pH indicators like phenol red.[14]
-
Option B: Dimethyl Sulfoxide (DMSO), cell culture grade.[9]
-
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
DPBS: Sterile Dulbecco's Phosphate Buffered Saline.
Experimental Workflow: Step-by-Step Protocol
The entire workflow, from cell preparation to data analysis, is a multi-day process requiring careful execution at each stage.
Caption: High-level workflow for the cytotoxicity experiment.
Part 1: Cell Seeding (Day 1)
-
Cell Preparation: Culture cells until they reach approximately 80-90% confluency. Aspirate the culture medium, wash with DPBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: The optimal seeding density is critical. Too few cells will result in a low signal, while too many can lead to contact inhibition and altered metabolic states, causing a loss of linearity between cell number and absorbance.[11] It is highly recommended to perform a preliminary experiment to determine the optimal density for your cell line and experiment duration.
-
-
Edge Effect Mitigation: To minimize the "edge effect" caused by differential evaporation in outer wells, fill the perimeter wells with 100 µL of sterile DPBS or medium without cells and do not use them for experimental data points.[12]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.[9][15]
Part 2: Compound Treatment (Day 2)
-
Compound Preparation: Prepare a high-concentration stock solution of 2,3,4,5-Tetrahydrobenzo[f]thiazepine in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in serum-free or low-serum medium to achieve the final desired test concentrations. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Plate Layout: Design a plate map that includes all necessary controls in triplicate:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the same concentration of vehicle as the test compound wells.
-
Test Wells: Cells with medium containing various concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Positive Control: Cells with medium containing a known cytotoxic agent.
-
Blank: Wells with medium only, no cells (for background absorbance subtraction).
-
-
Cell Treatment: After 24 hours of incubation, carefully aspirate the medium from the wells. Add 100 µL of the prepared media (with test compound, vehicle, or fresh medium for controls) to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired exposure period (typically 24, 48, or 72 hours).[16]
Part 3: MTT Assay Procedure (Day 4 or 5)
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), resulting in a final concentration of 0.5 mg/mL.[17] Mix gently by tapping the plate.
-
Causality Check: Adding MTT to serum-free media is sometimes recommended as serum components can interact with MTT and affect results.[10]
-
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[8] During this time, viable cells will reduce the MTT to formazan crystals. You may observe purple precipitate inside the cells using an inverted microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.[14]
-
Critical Step: This is a common source of error. Incomplete removal of medium can dilute the solubilization buffer, while accidental removal of cells/crystals will lead to data variability.[14]
-
-
Add 100 µL of the Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[8][11]
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to aid dissolution, or pipette up and down carefully.[5] Incubate the plate for an additional 4 hours at 37°C or overnight in a humidified chamber to ensure complete solubilization of the formazan crystals.[13][17]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance from factors like cell debris.[17]
Data Analysis and Interpretation
Calculation of Percentage Viability
The raw absorbance data must be corrected and normalized to determine the effect of the compound.
-
Subtract Background: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle control. The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[18]
-
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).[19][20]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) or an online IC₅₀ calculator to fit the data to a sigmoidal dose-response (variable slope) curve.[19][21]
-
IC₅₀ Determination: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[18][20]
Example Data Presentation
Quantitative data should be summarized in a clear, tabular format.
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle Control) | 1.250 | 1.200 | 100.0% |
| 1 | 1.130 | 1.080 | 90.0% |
| 10 | 0.890 | 0.840 | 70.0% |
| 50 | 0.650 | 0.600 | 50.0% |
| 100 | 0.410 | 0.360 | 30.0% |
| 200 | 0.230 | 0.180 | 15.0% |
| Blank | 0.050 | N/A | N/A |
| Resulting IC₅₀ | 50 µM |
Note: This is hypothetical data for illustrative purposes.
Trustworthiness: Troubleshooting and Scientific Caveats
A protocol's trustworthiness is defined by its reproducibility and the user's awareness of its limitations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Replicate Variability | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes. Avoid using outer wells for experimental data and fill them with sterile buffer.[12] |
| High Background Absorbance | Contamination (microbial); Phenol red in media; Degradation of MTT reagent. | Use aseptic techniques. Use fresh, sterile reagents. Consider using phenol red-free medium for the final MTT incubation step. Ensure MTT solution is properly stored and protected from light.[12] |
| Incomplete Formazan Solubilization | Insufficient solvent volume; Inadequate mixing; Short incubation time. | Ensure complete removal of media before adding the solvent. Use an orbital shaker and allow sufficient incubation time (may require overnight incubation).[12] Visually confirm dissolution with a microscope before reading the plate. |
| Compound Interference | The test compound is colored or has reducing/oxidizing properties that interact with MTT. | Run a control with the compound in cell-free medium to measure its intrinsic absorbance or reducing capability. If interference is significant, consider an alternative viability assay (e.g., Resazurin or ATP-based assays).[12] |
Key Limitations & Interpretive Caution: The MTT assay is a measurement of metabolic activity, not a direct measure of cell viability or death.[10][12] A reduction in MTT signal indicates a loss of metabolic function, which is a hallmark of cell death, but it can also be influenced by other factors. For instance, a compound could inhibit mitochondrial function without immediately killing the cell, leading to a misleadingly low viability reading.[22] Therefore, it is often prudent to confirm cytotoxicity findings with an orthogonal method that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue or LDH assay).[16]
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Ma, D., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International. Available at: [Link]
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Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. How can I calculate IC50 from mtt results?. Available at: [Link]
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Hillgene Biopharma. Instructions for Use of Cell Cytotoxicity Assay Kit (Adherent Target Cells). Available at: [Link]
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
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Eldehna, W. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. Available at: [Link]
-
Ghasemi, M., et al. (2021). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. Available at: [Link]
-
Al-Obaid, A. M., et al. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][11]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]
-
Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Anonymous. MTT ASSAY: Principle. Available at: [Link] (Note: This is a representative protocol, original source may vary).
-
Axion BioSystems. Adherent Cell Lines Protocol. Available at: [Link]
-
ResearchGate. Cell viability assay: Problems with MTT assay in the solubilization step. Available at: [Link]
-
Sartorius. Adherent Cells Assays. Available at: [Link]
-
Fontes, S. T., et al. (2012). Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability. Clinical Oral Investigations. Available at: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]
-
Rathi, A., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]
-
PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Available at: [Link]
-
Kiss, R., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Available at: [Link]
-
Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Available at: [Link]
-
Lázár, L., et al. (2021). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][11]thiazepine ring system. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: Flow Cytometry Analysis of Apoptosis Induced by Tetrahydrobenzothiazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Tetrahydrobenzothiazepine-Induced Apoptosis
Tetrahydrobenzothiazepines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. Emerging evidence suggests that certain derivatives of this scaffold can induce apoptosis, or programmed cell death, in various cancer cell lines. This property makes them promising candidates for novel anti-cancer therapeutics. Understanding the precise mechanisms by which these compounds trigger apoptosis is crucial for their development and optimization.
Flow cytometry is a powerful and versatile technique for the multiparametric analysis of single cells within a heterogeneous population.[1] It is an indispensable tool in the study of apoptosis, allowing for the rapid and accurate quantification of cells at different stages of the death process.[1][2] This application note provides a detailed guide for researchers on utilizing flow cytometry to analyze and characterize apoptosis induced by tetrahydrobenzothiazepines. We will delve into the core principles, provide validated protocols, and offer insights into data interpretation.
The Hallmarks of Apoptosis: A Flow Cytometric Perspective
Apoptosis is a tightly regulated process characterized by a series of distinct morphological and biochemical events.[3] Flow cytometry can detect several of these key hallmarks:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane.[4] During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface.[4] This serves as an "eat-me" signal for phagocytes.
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: The mitochondria play a central role in the intrinsic apoptotic pathway.[3][5] A key early event is the disruption of the mitochondrial membrane potential, which can be measured using specific fluorescent dyes.[5][6][7]
-
Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases.[8][9] These enzymes are present as inactive zymogens in healthy cells and are activated in a cascade upon apoptotic stimuli.[9]
-
DNA Fragmentation: In later stages of apoptosis, endonucleases cleave the chromosomal DNA into smaller fragments.[10] This can be detected by analyzing the DNA content of the cells.
Mechanistic Insights into Tetrahydrobenzothiazepine-Induced Apoptosis
While the precise mechanisms can vary between different tetrahydrobenzothiazepine derivatives and cell types, a common pathway often involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. Some studies on similar heterocyclic compounds suggest that they may induce the production of reactive oxygen species (ROS), which in turn can trigger mitochondrial dysfunction.[11] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[3][12] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[8][13] Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[8][13]
Caption: Proposed intrinsic pathway of apoptosis induced by tetrahydrobenzothiazepines.
Experimental Design and Controls
A well-designed experiment is critical for obtaining reliable and interpretable data. The following controls should be included in every assay:
| Control Type | Purpose |
| Unstained Cells | To set the baseline fluorescence of the cell population. |
| Vehicle-Treated Cells | To account for any effects of the solvent used to dissolve the tetrahydrobenzothiazepine. |
| Positive Control | To ensure that the staining protocol and reagents are working correctly. A known apoptosis-inducing agent (e.g., staurosporine) should be used. |
| Single-Stain Controls | For multicolor experiments, to set up compensation for spectral overlap between fluorochromes. |
Protocol 1: Detection of Early and Late Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This is the most common flow cytometry assay for apoptosis, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS) in the presence of calcium.[4][15] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), it can be used to identify cells with exposed PS, a marker of early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells.[14] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the DNA.
Materials:
-
Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[15]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with the desired concentrations of the tetrahydrobenzothiazepine compound and the appropriate controls for the desired time period.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.[15]
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the cells from the medium and the detached fraction. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual media. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI staining solution.[15] The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[4]
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer as soon as possible, ideally within one hour.
Data Analysis and Interpretation: The data is typically displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely observed).
Caption: Workflow for Annexin V and PI staining to detect apoptosis.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay is used to detect an early event in the intrinsic apoptotic pathway.
Principle: Potentiometric dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE), or JC-1, are used to measure ΔΨm.[6] In healthy cells with a high ΔΨm, these cationic dyes accumulate in the mitochondria.[7] In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes, leading to a decrease in fluorescence.[6][7]
Materials:
-
Mitochondrial membrane potential dye (e.g., TMRE, JC-1, or MitoTracker™ Red CMXRos)[16]
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with the tetrahydrobenzothiazepine compound and controls as described in Protocol 1.
-
Dye Loading:
-
Approximately 30 minutes before the end of the treatment period, add the mitochondrial dye directly to the culture medium at the manufacturer's recommended concentration.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Washing: Wash the cells once with PBS.
-
Resuspension: Resuspend the cells in PBS or an appropriate buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the samples immediately on the flow cytometer.
Data Analysis and Interpretation: The data is typically displayed as a histogram of fluorescence intensity. A shift of the cell population to a lower fluorescence intensity in the treated samples compared to the vehicle control indicates a loss of ΔΨm and the induction of apoptosis. For more detailed analysis, this assay can be combined with Annexin V staining to correlate the loss of mitochondrial membrane potential with the exposure of PS.[16][17]
Protocol 3: Detection of Activated Caspases
This assay directly measures the activity of the key executioner enzymes of apoptosis.
Principle: This method utilizes a cell-permeable, non-cytotoxic substrate that is conjugated to a fluorescent reporter molecule.[2] The substrate contains a specific amino acid sequence that is recognized and cleaved by activated caspases (e.g., DEVD for caspase-3/7).[2] Upon cleavage, the fluorescent reporter is released and binds to DNA, resulting in a fluorescent signal that can be detected by flow cytometry.
Materials:
-
Fluorescently-labeled caspase substrate (e.g., a FLICA kit for caspase-3/7)
-
Wash buffer (provided with the kit)
-
PI or another viability dye
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with the tetrahydrobenzothiazepine compound and controls.
-
Reagent Preparation: Prepare the caspase substrate solution according to the manufacturer's protocol.
-
Staining:
-
Add the prepared caspase substrate directly to the cell culture medium.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with the provided wash buffer to remove any unbound substrate.
-
Viability Staining: If desired, resuspend the cells in a buffer containing a viability dye like PI to exclude necrotic cells.
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer.
Data Analysis and Interpretation: The data is displayed as a histogram of fluorescence intensity. An increase in fluorescence in the treated cells compared to the control indicates the activation of the target caspases.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative controls | Reagent concentration too high | Titrate the Annexin V and PI concentrations. |
| Incomplete washing | Ensure thorough washing of the cells. | |
| Low signal in positive controls | Reagents have expired or were improperly stored | Use fresh reagents and check storage conditions. |
| Insufficient incubation time | Optimize the incubation time for the positive control. | |
| High percentage of necrotic cells | Compound is cytotoxic at the tested concentration | Perform a dose-response and time-course experiment to find the optimal conditions for inducing apoptosis. |
| Harsh cell handling | Handle cells gently during harvesting and washing to maintain membrane integrity. |
Conclusion
Flow cytometry is an invaluable tool for the detailed investigation of apoptosis induced by novel compounds such as tetrahydrobenzothiazepines. By employing the multi-parametric assays described in these application notes, researchers can gain a comprehensive understanding of the cellular mechanisms of action, including the timeline of apoptotic events and the specific pathways involved. This knowledge is essential for the rational design and development of the next generation of targeted anti-cancer therapies.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
- G, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1437-1440.
- Darzynkiewicz, Z., Juan, G., Li, X., Gorczyca, W., Murakami, T., & Traganos, F. (2001). Flow cytometry in analysis of cell cycle and apoptosis.
- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2013). Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release. Methods, 61(2), 130-136.
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Bitesize Bio. (2016). Detection of Apoptosis by Flow Cytometry: To Be or Not to Be. Retrieved from [Link]
-
Queen Mary University of London. (2019). Organelle function and Apoptosis. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Johnson, K. M., Chen, B., Johnson, R. L., & Opipari, A. W. (2002). Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility.
- Circu, M. L., & Aw, T. Y. (2010). Molecular mechanisms of apoptosis induced by cytotoxic chemicals. Toxicology and applied pharmacology, 245(2), 195-208.
- Oloumi, A., & Salvesen, G. S. (2025). Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond. Nature Reviews Molecular Cell Biology, 1-18.
- Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Biochemical pathways of caspase activation during apoptosis. Cell, 91(4), 479-489.
- Shi, Y. (2002). Caspase activation, inhibition, and reactivation: a mechanistic view. Protein science, 11(8), 1955-1967.
- Pop, C., & Salvesen, G. S. (2009). Cellular mechanisms controlling caspase activation and function. The Journal of cell biology, 187(7), 975-983.
-
Shomu's Biology. (2015). Caspase 3 | caspase cascade apoptosis. Retrieved from [Link]
- Downer, E. J., & Campbell, V. A. (2001). Tetrahydrocannabinol-induced apoptosis of cultured cortical neurones is associated with cytochrome c release and caspase-3 activation. Neuropharmacology, 40(5), 702-709.
- Gloc, M., Młynarczyk, D. T., Wesołowski, M., & Seraszek-Jarząbek, A. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International journal of molecular sciences, 24(13), 10839.
- Park, E. J., Kim, S., Kim, Y., & Lee, K. (2020). Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells. Toxicology in vitro, 62, 104661.
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spectroscopic characterization of 2,3,4,5-Tetrahydrobenzo[f]thiazepine (NMR, IR, MS)
An Application Note for the Spectroscopic Characterization of 2,3,4,5-Tetrahydrobenzo[f]thiazepine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2,3,4,5-Tetrahydrobenzo[f]thiazepine, a core heterocyclic scaffold of interest in medicinal chemistry and drug development.[1][2] We present an in-depth analysis of its expected spectroscopic signature using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a practical reference for researchers, offering detailed protocols, data interpretation guidelines, and the causal reasoning behind the experimental choices, ensuring scientific rigor and reproducibility.
Introduction: The Benzothiazepine Scaffold
The 2,3,4,5-tetrahydrobenzo[f]thiazepine framework consists of a benzene ring fused to a seven-membered thiazepine ring. This class of compounds is of significant interest in pharmacology due to its diverse biological activities.[1] Accurate and unambiguous structural characterization is the cornerstone of any chemical research, particularly in drug discovery, where structure-activity relationships (SAR) are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and detailed molecular structure of synthesized compounds. This note details the expected spectral data for the parent compound, 2,3,4,5-Tetrahydrobenzo[f]thiazepine, based on established principles and data from closely related analogues.[3]
Molecular Structure
The fundamental structure and numbering convention for 2,3,4,5-Tetrahydrobenzo[f]thiazepine is crucial for interpreting spectral data.
Figure 1. Structure of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are conducted in deuterated solvents (e.g., CDCl₃ or DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[4]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and the connectivity to neighboring protons (spin-spin coupling).
Expected ¹H NMR Data: The spectrum is anticipated to show distinct regions for aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0–7.5 ppm): The four protons on the benzene ring will appear in this region. Their exact shifts and multiplicities will depend on the substitution pattern, but for the unsubstituted core, a complex multiplet is expected due to coupling between adjacent protons.
-
Aliphatic Region (δ 2.5–4.0 ppm): The six protons of the tetrahydrothiazepine ring are expected in this upfield region. The protons adjacent to the heteroatoms (N and S) will be deshielded and appear at a higher chemical shift.
-
-CH₂-S- (C2 protons): Expected around δ 2.7-3.0 ppm.
-
-CH₂-CH₂-N- (C3 protons): Expected around δ 3.0-3.3 ppm.
-
-N-CH₂- (C5 protons): Expected around δ 3.6-3.9 ppm.
-
-
N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 1.5-4.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-6, H-7, H-8, H-9 | 7.0 – 7.5 | Multiplet (m) | ~7-8 (ortho), ~1-2 (meta) |
| H-5 (CH₂) | 3.6 – 3.9 | Triplet (t) or Multiplet (m) | ~6-7 |
| H-3 (CH₂) | 3.0 – 3.3 | Multiplet (m) | ~6-7 |
| H-2 (CH₂) | 2.7 – 3.0 | Triplet (t) or Multiplet (m) | ~6-7 |
| H-4 (NH) | 1.5 – 4.0 | Broad Singlet (br s) | N/A |
Table 1. Predicted ¹H NMR spectral data for 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
-
Aromatic Region (δ 120–145 ppm): Six signals are expected for the benzene ring carbons. The two carbons attached to the thiazepine ring (quaternary carbons C5a and C10a) will be shifted based on their attachment to N and S.
-
Aliphatic Region (δ 25–60 ppm): Three signals corresponding to the methylene carbons of the thiazepine ring are expected. The carbons bonded to the electronegative nitrogen and sulfur atoms will appear further downfield.[4]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-5a, C-10a (Quaternary) | 135 – 145 |
| C-6, C-7, C-8, C-9 (Aromatic CH) | 120 – 130 |
| C-5 (CH₂) | 50 – 55 |
| C-3 (CH₂) | 30 – 35 |
| C-2 (CH₂) | 25 – 30 |
Table 2. Predicted ¹³C NMR spectral data for 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Expected Characteristic IR Absorption Bands: The IR spectrum will be dominated by absorptions corresponding to the N-H bond, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.
-
N-H Stretch: A moderate, sharp peak is expected in the 3300–3500 cm⁻¹ region.[6]
-
Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7]
-
Aliphatic C-H Stretch: Stronger bands will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) from the CH₂ groups.[7]
-
Aromatic C=C Stretch: One to three medium-intensity bands are expected in the 1475–1600 cm⁻¹ region.[6]
-
N-H Bend: A medium absorption is typically observed around 1550-1640 cm⁻¹.
-
C-N Stretch: Found in the 1000-1250 cm⁻¹ region.
-
C-S Stretch: This vibration gives rise to a weak absorption in the 600-800 cm⁻¹ range and can be difficult to assign definitively.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 – 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 – 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 – 3000 | Strong |
| Aromatic C=C Stretch | 1475 – 1600 | Medium |
| N-H Bend | 1550 – 1640 | Medium |
| C-N Stretch | 1000 – 1250 | Medium |
| C-S Stretch | 600 – 800 | Weak |
Table 3. Predicted characteristic IR absorption bands for 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺•), which can then fragment into smaller, charged pieces. The pattern of these fragments provides valuable structural clues.[8]
Expected Mass Spectrum Data: The molecular formula for 2,3,4,5-Tetrahydrobenzo[f]thiazepine is C₉H₁₁NS, giving an exact mass of approximately 165.06 Da.[9]
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 165. Due to the presence of a single nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways: Fragmentation is expected to occur via cleavage of the seven-membered ring, which is the most labile part of the molecule. Common fragmentation patterns for related benzothiazepines involve the loss of small neutral molecules or radicals.[10][11]
A plausible fragmentation pathway is initiated by the cleavage of bonds within the thiazepine ring.
Figure 2. Plausible MS fragmentation pathway for the title compound.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
General Experimental Workflow
Figure 3. General experimental workflow for spectroscopic characterization.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a standard 5 mm NMR tube.[12]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.[4]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time is required; typically, 512-2048 scans are necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Protocol for IR Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[12]
-
Acquisition: Place the sample (ATR or KBr pellet) in the sample compartment of an FT-IR spectrometer.
-
Data Collection: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an Electron Impact (EI) source. Set the ionization energy to a standard value of 70 eV.
-
Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural characterization of 2,3,4,5-Tetrahydrobenzo[f]thiazepine. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups (N-H, aromatic and aliphatic moieties), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and expected spectral data outlined in this application note provide a robust framework for researchers engaged in the synthesis and analysis of this important heterocyclic scaffold.
References
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Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][4]thiazepine ring system. (2025). Beilstein Journal of Organic Chemistry.
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Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[2][4]benzo[f]thiazepines. (1997). Farmaco.
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BENZO[f][4]THIAZEPINES BY USING A MODIFIED PICTET-SPENGLER REACTION. (2017). HETEROCYCLES.
- Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. (1987). Canadian Journal of Chemistry.
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Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][4]thiazepine ring system. (2025). Beilstein Journals.
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Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][2][4]benzothiazepin-1-ones under electron impact ionization conditions. (2004). Rapid Communications in Mass Spectrometry. [Link]
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Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. (1972). Tetrahedron. [Link]
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2,3,4,5-Tetrahydrobenzo[f][4]thiazepine. PubChem CID 12269106. PubChem. [Link]
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Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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IR Spectrum and Characteristic Absorption Bands. (2021). Organic Chemistry I. [Link]
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Table of Characteristic IR Absorptions. Northern Illinois University. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][4]thiazepine ring system. (2025). National Center for Biotechnology Information. [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
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Application Notes and Protocols for the Purification of Tetrahydrobenzothiazepine Derivatives by HPLC and TLC
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the purification of tetrahydrobenzothiazepine derivatives using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Tetrahydrobenzothiazepines are a significant class of heterocyclic compounds, with prominent members like Diltiazem used as calcium channel blockers.[1] The structural complexity and potential for stereoisomerism in these molecules necessitate efficient and reliable purification strategies. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the principles behind method development, step-by-step protocols for both analytical and preparative-scale separations, and guidance on chiral resolutions.
Introduction: The Chromatographic Challenge of Tetrahydrobenzothiazepines
The tetrahydrobenzothiazepine core, a seven-membered heterocyclic ring system containing nitrogen and sulfur, is a key pharmacophore in medicinal chemistry. The purification of its derivatives is often complicated by the presence of structurally similar impurities, including starting materials, by-products, and stereoisomers. The polarity of these molecules can be tuned by various substituents, but the presence of basic nitrogen atoms and the overall three-dimensional structure dictates their chromatographic behavior.
The primary objectives for the purification of these compounds are:
-
Purity: Removal of all process-related impurities and degradation products.
-
Stereochemical Integrity: Separation of enantiomers or diastereomers, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[2]
This guide will address these challenges by providing a logical workflow for method development, starting with rapid screening using TLC and progressing to high-resolution purification using HPLC.
Thin-Layer Chromatography (TLC): A Rapid Method for Reaction Monitoring and Method Scouting
TLC is an invaluable tool for the initial assessment of reaction progress and for scouting appropriate solvent systems for column chromatography and HPLC. Its simplicity and speed make it the first line of analysis in synthetic chemistry.[3][4]
The Principle of Separation in TLC
In TLC, a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase are used. The separation is based on the differential partitioning of the components of a mixture between the two phases. For tetrahydrobenzothiazepine derivatives on a normal-phase silica gel plate, polar compounds will have stronger interactions with the polar stationary phase and will, therefore, travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds will be carried further by the mobile phase (higher Rf).
Protocol for TLC Analysis
Materials:
-
TLC plates: Silica gel 60 F254 pre-coated plates
-
TLC developing chamber
-
Spotting capillaries
-
Mobile phase solvents (HPLC grade)
-
Visualization system: UV lamp (254 nm and 366 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the sample solution onto the baseline of the TLC plate.
-
Development: Place the spotted plate in a TLC chamber containing the chosen mobile phase. Ensure the chamber is saturated with the solvent vapors. Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Visualization: Examine the dried plate under a UV lamp at 254 nm. Most aromatic compounds, including tetrahydrobenzothiazepines, will appear as dark spots. Further visualization can be achieved with iodine vapor or specific chemical stains if needed.
Mobile Phase Selection and Optimization
The choice of the mobile phase is critical for achieving good separation. For tetrahydrobenzothiazepine derivatives, a mixture of a non-polar and a polar solvent is typically used. The polarity of the mobile phase is adjusted to achieve Rf values between 0.2 and 0.8 for the compounds of interest.
| Mobile Phase System | Typical Ratio (v/v) | Application Notes | Reference |
| Ethyl Acetate / n-Hexane | 1:3 to 1:1 | A good starting point for moderately polar derivatives. Adjusting the ratio allows for fine-tuning of Rf values. | [5] |
| Dichloromethane / Ethyl Acetate | 4:1 | Suitable for separating compounds with slightly different polarities. | [5] |
| Chloroform / Methanol | 9:1 to 9.7:3 | Effective for more polar derivatives. The addition of methanol significantly increases the mobile phase polarity. | [6] |
| Acetone / Toluene / Ethanol / Ammonia | 45:45:7:3 | A more complex system useful for separating basic compounds due to the presence of ammonia, which can reduce tailing. | This is an adaptation from benzodiazepine methods. |
Expert Tip: The addition of a small amount of a basic modifier like triethylamine or ammonia (0.1-1%) to the mobile phase can significantly improve the peak shape of basic tetrahydrobenzothiazepine derivatives by neutralizing the acidic silanol groups on the silica surface, thus reducing tailing.
TLC Workflow Diagram
Caption: Workflow for TLC analysis of tetrahydrobenzothiazepines.
High-Performance Liquid Chromatography (HPLC): For High-Resolution Purification
HPLC is the cornerstone technique for the purification of pharmaceutical compounds, offering high resolution, reproducibility, and scalability.[7] For tetrahydrobenzothiazepine derivatives, both reversed-phase and chiral HPLC methods are essential.
Achiral Purification using Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase (typically C18-silica) and a polar mobile phase. In RP-HPLC, non-polar compounds are retained longer on the column.
The Causality behind Method Choices:
-
Stationary Phase (Column): C18 columns are the workhorse for RP-HPLC due to their hydrophobicity and ability to separate a wide range of compounds. The choice of a specific C18 column (e.g., Hypersil BDS, Waters Spherisorb) often depends on the specific selectivity required for the impurity profile.[1][8]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The use of a buffer or a pH modifier like triethylamine (TEA) or formic acid is crucial for controlling the ionization state of the basic nitrogen in the tetrahydrobenzothiazepine ring, which ensures reproducible retention times and good peak shapes.[1]
-
Detection: UV detection is standard, with the wavelength set to a maximum absorbance of the benzothiazepine chromophore (typically around 230-240 nm).[1]
Protocol for Preparative RP-HPLC Purification:
-
Analytical Method Development: First, develop an analytical method on a standard 4.6 mm ID column to establish the separation conditions.
-
Scale-Up: Scale the analytical method to a preparative column (e.g., 20-50 mm ID). The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at the highest possible concentration without causing precipitation.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the main peak, as determined by the UV detector.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions.
-
Solvent Removal: Remove the mobile phase solvents under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
Table of Typical RP-HPLC Conditions:
| Parameter | Analytical Scale | Preparative Scale | Reference |
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 20 mm, 10 µm) | [1] |
| Mobile Phase A | 0.2% Triethylamine in Water | 0.2% Triethylamine in Water | [1] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [1] |
| Gradient | e.g., 20-80% B over 20 min | e.g., 20-80% B over 20 min | [1] |
| Flow Rate | 1.0 mL/min | 20-40 mL/min | Scaled-up |
| Detection | UV at 240 nm | UV at 240 nm | [1] |
| Injection Volume | 10-20 µL | 1-5 mL | Scaled-up |
Chiral Purification of Tetrahydrobenzothiazepine Enantiomers
Many tetrahydrobenzothiazepine derivatives are chiral, and the separation of enantiomers is a critical step in their development. This is achieved using chiral stationary phases (CSPs).[9]
The Rationale for Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel®, Chiralpak®, Lux® Cellulose), are highly effective for the separation of a broad range of chiral compounds, including heterocyclic molecules.[2][10] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The choice between different polysaccharide-based columns is often empirical and requires screening.
Protocol for Chiral HPLC Purification:
-
Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD, Lux Cellulose-2) with different mobile phases (normal-phase, polar organic, or reversed-phase) to find a suitable separation.
-
Method Optimization: Optimize the mobile phase composition to maximize the resolution (Rs) between the enantiomers. For normal-phase separations, mixtures of hexane/isopropanol or hexane/ethanol are common. Small amounts of additives like diethylamine (for basic compounds) can improve peak shape.[2]
-
Preparative Scale-Up: Once an analytical separation is achieved (Rs > 1.5), scale up the method to a semi-preparative or preparative chiral column.
-
Purification and Fraction Collection: Inject the racemic mixture and collect the separated enantiomer peaks.
-
Purity and Enantiomeric Excess (ee) Analysis: Analyze the collected fractions to determine their purity and enantiomeric excess.
Table of Typical Chiral HPLC Conditions:
| Parameter | Condition | Application Notes | Reference |
| Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or Chiralcel OD | Polysaccharide-based CSPs are highly effective for this class of compounds. | [2][10] |
| Mobile Phase | Ethanol / Diethylamine (100:0.5 v/v) | Isocratic elution is common. Diethylamine is added to improve the peak shape of basic analytes. | [2] |
| Flow Rate | 1.0 mL/min (analytical) | Adjust for preparative scale. | [2] |
| Detection | UV at 230 nm | Wavelength should be at an absorbance maximum for the analyte. | [2] |
HPLC Purification and Analysis Workflow
Caption: General workflow for HPLC purification of tetrahydrobenzothiazepines.
Conclusion and Best Practices
The successful purification of tetrahydrobenzothiazepine derivatives relies on a systematic approach that leverages both TLC and HPLC. TLC serves as an essential, rapid screening tool, while HPLC provides the high-resolution power needed for achieving the stringent purity requirements of pharmaceutical compounds. For chiral derivatives, the empirical screening of polysaccharide-based chiral stationary phases is a field-proven strategy for resolving enantiomers. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can confidently develop robust and efficient purification methods for this important class of heterocyclic compounds.
References
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Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry. [Link]
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1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. ResearchGate. [Link]
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High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets. Journal of Pharmaceutical Sciences. [Link]
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Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis. [Link]
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Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. [Link]
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Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][10][11][12] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. Journal of Chromatography A. [Link]
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THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Farmacia. [Link]
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Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology. [Link]
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Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
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A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical. [Link]
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Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam. ResearchGate. [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
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- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Sci-Hub. Enantioselective liquid chromatography of C3-chiral 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one and thione 1,1-dioxides on polyacrylamide- and polysaccharide-based chiral stationary phases / Journal of Chromatography A, 2003 [sci-hub.st]
- 11. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
- 12. High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Profiling 2,3,4,5-Tetrahydrobenzo[f]thiazepine Activity at the Dopamine D2 Receptor
Introduction
The 2,3,4,5-tetrahydrobenzo[f]thiazepine scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Analogous structures, such as benzodiazepines and other thiazepine derivatives, are known to exhibit a wide range of biological activities, particularly targeting the central nervous system (CNS).[1][2] Given the prevalence of G-protein coupled receptors (GPCRs) as targets for CNS-active drugs, this application note details the development and validation of a robust cell-based assay to screen for the activity of novel 2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives against the human dopamine D2 receptor.
Dopamine receptors are critical mediators of neurotransmission, influencing motor control, motivation, and cognition.[3] The D2 receptor, a member of the D2-like family, is a Gi-coupled GPCR.[4] Upon activation by its endogenous ligand, dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling event makes the quantification of intracellular cAMP a direct and reliable measure of D2 receptor activation and antagonism.
This guide provides a comprehensive, step-by-step protocol for a luminescent biosensor assay to identify and characterize potential D2 receptor antagonists from a library of 2,3,4,5-tetrahydrobenzo[f]thiazepine compounds. We will also discuss a secondary, orthogonal assay based on calcium mobilization to confirm findings and explore potential G-protein pathway promiscuity. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility for drug discovery and development professionals.
Principle of the Primary Assay: cAMP Measurement
The primary assay for screening 2,3,4,5-tetrahydrobenzo[f]thiazepine activity utilizes a genetically encoded biosensor based on a modified form of firefly luciferase. This biosensor contains a cAMP-binding moiety fused to the luciferase enzyme.[5][6] When intracellular cAMP levels are low (basal state or upon Gi-coupled receptor activation), the biosensor is in a conformation that produces a low light output. When cAMP levels rise (e.g., through the addition of forskolin, an adenylyl cyclase activator), cAMP binds to the biosensor, causing a conformational change that results in a significant increase in luminescence.[5][6]
In an antagonist screening format, cells expressing the D2 receptor and the cAMP biosensor are first stimulated with forskolin to elevate intracellular cAMP, thereby generating a high luminescence signal. The addition of a D2 receptor agonist, such as dopamine, will activate the Gi pathway, inhibit adenylyl cyclase, and cause a decrease in cAMP levels, leading to a reduction in the luminescent signal. A test compound with D2 antagonist activity will prevent dopamine from binding and activating the receptor, thus restoring the high cAMP levels and the bright luminescent signal.
Figure 1: Dopamine D2 receptor signaling and antagonist assay principle.
Experimental Protocols
Part 1: Cell Culture and Preparation
1.1. Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for this assay due to their robust growth and high transfection efficiency.[7][8][9] A stable cell line expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., from Promega's GloSensor™ line) is recommended for consistency and to eliminate the need for transient transfections in every experiment. If a stable cell line is not available, transient co-transfection of the receptor and biosensor plasmids can be performed 24-48 hours prior to the assay.
1.2. Culture Conditions:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if using a stable cell line.[10]
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.[7][10]
-
Passaging: Subculture cells when they reach 80-90% confluency, typically every 2-3 days.[7] Use a 1:5 to 1:10 split ratio.
1.3. Cell Plating for the Assay:
-
Aspirate the growth medium from a confluent T-75 flask of HEK293 cells.
-
Wash the cell monolayer with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.
-
Neutralize the trypsin with 8 mL of pre-warmed growth medium and gently pipette to create a single-cell suspension.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 1.5 x 10^5 cells/mL in growth medium.[11]
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well assay plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and recovery.
Part 2: Primary Assay - GloSensor™ cAMP Assay (Antagonist Mode)
This protocol is adapted from the Promega GloSensor™ cAMP Assay Technical Manual.[6][11]
2.1. Reagent Preparation:
-
GloSensor™ cAMP Reagent Equilibration Medium: Prepare according to the manufacturer's instructions. Typically, this involves dissolving the GloSensor™ cAMP Reagent in a CO2-independent medium containing 10% FBS.
-
Forskolin/Dopamine Solution: Prepare a solution containing forskolin at a concentration that yields approximately 80% of the maximal response (EC80) and dopamine at its EC80 concentration in the assay buffer. The final concentrations will need to be determined empirically during assay development.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of the 2,3,4,5-tetrahydrobenzo[f]thiazepine compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer. Ensure the final DMSO concentration in the assay wells is ≤ 0.5%.
2.2. Assay Procedure:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the GloSensor™ cAMP Reagent Equilibration Medium to each well.
-
Incubate the plate at room temperature for 2 hours to allow for reagent loading and signal stabilization.[5][12]
-
Add 25 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 25 µL of the Forskolin/Dopamine solution to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Figure 2: Workflow for the GloSensor™ cAMP antagonist assay.
Part 3: Orthogonal Assay - FLIPR® Calcium Mobilization Assay
While the D2 receptor is primarily Gi-coupled, some GPCRs can exhibit biased signaling or couple to multiple G-protein pathways, especially when overexpressed. A calcium mobilization assay can serve as a valuable secondary screen to identify compounds that may allosterically modulate the receptor or to confirm the lack of Gq-pathway activation.[13] This protocol is based on the Molecular Devices FLIPR® Calcium Assay Kits.[14][15]
3.1. Cell Line and Reagents:
-
A HEK293 cell line co-expressing the D2 receptor and a chimeric G-protein like Gαqi5 can be used to redirect the Gi signal to the Gq/calcium pathway.[13]
-
FLIPR® Calcium Assay Kit: Use a kit such as FLIPR® Calcium 6.[15]
-
Loading Buffer: Prepare the dye loading buffer according to the manufacturer's protocol, typically by dissolving the calcium-sensitive dye in a provided buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[14][15]
3.2. Assay Procedure:
-
Plate cells as described in section 1.3.
-
Remove the growth medium and add 100 µL of the prepared dye loading buffer to each well.
-
Incubate for 1-2 hours at 37°C and 5% CO2.[15]
-
Prepare a compound plate with serial dilutions of the 2,3,4,5-tetrahydrobenzo[f]thiazepine compounds.
-
Place both the cell plate and the compound plate into a FLIPR® instrument or a similar fluorescence plate reader with liquid handling capabilities.
-
Initiate the reading, which will typically involve a baseline fluorescence measurement followed by the online addition of the test compounds and subsequent kinetic reading of fluorescence changes over 1-3 minutes.
Data Analysis and Assay Validation
Data Normalization: Raw luminescence or fluorescence data should be normalized to controls. For the antagonist assay:
-
0% Inhibition (High Signal): Wells with forskolin and vehicle (no dopamine).
-
100% Inhibition (Low Signal): Wells with forskolin and dopamine.
The percent inhibition for each test compound concentration can be calculated as:
% Inhibition = [(Signal_test - Signal_low) / (Signal_high - Signal_low)] * 100
The normalized data can then be plotted against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Assay Validation Parameters:
To ensure the assay is robust and suitable for screening, the following parameters should be evaluated.[16]
| Parameter | Formula | Acceptance Criteria |
| Signal-to-Background (S/B) Ratio | Mean(Signal_high) / Mean(Signal_low) | ≥ 5 |
| Z'-Factor | 1 - [3 * (SD_high + SD_low) / | Mean_high - Mean_low |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay with good separation between the high and low controls, making it suitable for high-throughput screening.[17][18]
Conclusion
This application note provides a detailed framework for developing and validating a cell-based assay to screen for the activity of 2,3,4,5-tetrahydrobenzo[f]thiazepine compounds at the dopamine D2 receptor. The primary assay, based on cAMP measurement, is a direct and sensitive method for identifying D2 receptor antagonists. An orthogonal calcium mobilization assay can be employed for secondary screening and to investigate potential alternative signaling pathways. By following these protocols and adhering to the principles of assay validation, researchers can confidently identify and characterize novel modulators of the dopamine D2 receptor, paving the way for the development of new therapeutics for CNS disorders.
References
-
Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]
-
BIT 479/579. (n.d.). What Metrics Are Used to Assess Assay Quality? High-throughput Discovery. Retrieved from [Link]
- Burstein, E. S., et al. (2005). Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. Journal of Pharmacological and Experimental Therapeutics, 315(3), 1136-1144.
-
ENCODE. (n.d.). Maintenance of HEK293 cell line. Retrieved from [Link]
-
iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells). Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]
-
Molecular Devices. (n.d.). Metrics for Comparing Instruments and Assays. Retrieved from [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Retrieved from [Link]
-
Receptors, D. (2015). Efficacy of Hybrid Tetrahydrobenzo[d]thiazole Based Aryl Piperazines D-264 and D-301 at D₂ and D₃ Receptors. Journal of molecular neuroscience : MN, 58(2), 237–246. [Link]
-
Salama, P., et al. (2018). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of medicinal chemistry, 61(21), 9693–9716. [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2021). Pharmaceuticals, 14(11), 1146. [Link]
-
Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. (2015). Journal of neuroscience methods, 249, 73–80. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
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- 3. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. indigobiosciences.com [indigobiosciences.com]
Application of the Pictet-Spengler Reaction in Tetrahydrobenzothiazepine Synthesis: A Modern Approach via N-Acyliminium Ion Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrahydrobenzothiazepines and the Versatility of the Pictet-Spengler Reaction
Tetrahydrobenzothiazepines are a class of heterocyclic compounds that form the core structure of several medicinally important molecules. Notably, derivatives of this scaffold, such as diltiazem, are well-known calcium channel blockers used in the management of cardiovascular diseases like hypertension and angina.[1][2] The seven-membered thiazepine ring fused to a benzene ring provides a unique three-dimensional structure that is amenable to functionalization, making it an attractive scaffold in drug discovery.
The Pictet-Spengler reaction, discovered in 1911, is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and other related heterocyclic systems.[3] The classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring.[3][4] While this reaction is highly effective for electron-rich aromatic systems like indoles and pyrroles, its application to less nucleophilic aromatic rings can be challenging and may require harsh conditions.[3]
Direct application of the classical Pictet-Spengler reaction for the synthesis of tetrahydrobenzothiazepines is not a commonly reported method. This is largely due to the specific requirement of a β-aryl(thio)ethylamine precursor which is not as readily accessible as its carbocyclic or indole-based counterparts. However, a modern and highly effective variant, the N-acyliminium ion Pictet-Spengler reaction, has emerged as a robust strategy for the synthesis of these important heterocyclic scaffolds.[5][6] This application note will provide a detailed overview and a step-by-step protocol for the synthesis of a tetrahydrobenzothiazepine core structure using this powerful N-acyliminium ion cyclization strategy.
The N-Acyliminium Ion Pictet-Spengler Reaction: A Mechanistic Advantage
The N-acyliminium ion variant of the Pictet-Spengler reaction offers a significant advantage in the synthesis of less reactive heterocyclic systems. The key difference lies in the generation of a highly electrophilic N-acyliminium ion intermediate. This is typically achieved by the acylation of an imine or the treatment of an α-hydroxy or α-alkoxy amide with a Lewis or Brønsted acid.[6] The increased electrophilicity of the N-acyliminium ion allows for the cyclization to occur onto less activated aromatic rings under milder conditions than the classical Pictet-Spengler reaction.[6]
This approach has been successfully applied to the synthesis of the 2,3,4,5-tetrahydrobenzo[7][8]thiazepine core, which is a key structural motif in various biologically active molecules.[5] The following sections will detail a representative protocol for the synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[7][8]thiazepine, a valuable intermediate for the development of novel therapeutic agents.
Experimental Protocol: Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[7][8]thiazepine via N-Acyliminium Ion Cyclization
This protocol is based on the efficient and scalable synthesis reported by Singleton et al.[5] and involves a four-step sequence starting from 4-methoxythiophenol.
Materials and Reagents
-
4-Methoxythiophenol
-
Bromoacetaldehyde dimethyl acetal
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonia (7 N in methanol)
-
Methanol
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Formic acid (88%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Procedure
Step 1: Synthesis of 1-((2,2-Dimethoxyethyl)thio)-4-methoxybenzene
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C, add a solution of 4-methoxythiophenol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add bromoacetaldehyde dimethyl acetal (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-((2,2-dimethoxyethyl)thio)-4-methoxybenzene.
Step 2: Synthesis of 2-((4-Methoxyphenyl)thio)ethan-1-amine
-
Dissolve the product from Step 1 in a 7 N solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude 2-((4-methoxyphenyl)thio)ethan-1-amine is typically used in the next step without further purification.
Step 3: Synthesis of N-(2-((4-Methoxyphenyl)thio)ethyl)acetamide
-
Dissolve the crude amine from Step 2 in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-((4-methoxyphenyl)thio)ethyl)acetamide.
Step 4: N-Acyliminium Ion Cyclization to 7-Methoxy-2,3,4,5-tetrahydrobenzo[7][8]thiazepine
-
To a solution of N-(2-((4-methoxyphenyl)thio)ethyl)acetamide (1.0 eq) in formic acid (88%) at room temperature, add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, a few drops).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into an ice-cold saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-2,3,4,5-tetrahydrobenzo[7][8]thiazepine.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | 1-((2,2-Dimethoxyethyl)thio)-4-methoxybenzene | 4-Methoxythiophenol | NaH, Bromoacetaldehyde dimethyl acetal | ~85-95% |
| 2 | 2-((4-Methoxyphenyl)thio)ethan-1-amine | Product from Step 1 | Ammonia in Methanol | ~80-90% |
| 3 | N-(2-((4-Methoxyphenyl)thio)ethyl)acetamide | Product from Step 2 | Acetyl chloride, Triethylamine | ~90-98% |
| 4 | 7-Methoxy-2,3,4,5-tetrahydrobenzo[7][8]thiazepine | Product from Step 3 | Formic acid, Catalytic strong acid | ~70-80% |
| Overall Yield | ~68% [5] |
Visualization of the N-Acyliminium Ion Cyclization
Reaction Mechanism
Caption: Mechanism of the N-acyliminium ion cyclization for tetrahydrobenzothiazepine synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of the tetrahydrobenzothiazepine.
Conclusion and Future Perspectives
The N-acyliminium ion Pictet-Spengler reaction provides a reliable and efficient pathway for the synthesis of the tetrahydrobenzothiazepine core structure. This modern variant overcomes the limitations of the classical Pictet-Spengler reaction for less activated systems, offering milder reaction conditions and good overall yields. The detailed protocol presented here for the synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[7][8]thiazepine serves as a practical guide for researchers in medicinal chemistry and drug development. This versatile intermediate can be further elaborated to generate libraries of novel compounds for biological screening, paving the way for the discovery of new therapeutic agents based on the privileged tetrahydrobenzothiazepine scaffold. Further investigations into asymmetric variations of this cyclization could provide enantiomerically pure products, which is of paramount importance in modern drug development.
References
-
Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6][7]benzo[f]thiazepines. Il Farmaco. 1999.
-
Singleton, J. T., et al. Synthesis of 2,3,4,5-Tetrahydrobenzo[7][8]thiazepines via N-Acyliminium Cyclization. Organic Process Research & Development. 2011. [Link]
-
Magtanong, E. Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research. 2016. [Link]
- Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry. 1992.
-
Maryanoff, B. E., et al. Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc. 2001. [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules. 2022. [Link]
- Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. 2022.
-
Pictet–Spengler reaction - Wikipedia. [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. 2023. [Link]
- Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. Chemical & Pharmaceutical Bulletin. 1992.
- Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry. 1993.
-
Pictet-Spengler reaction - Name-Reaction.com. [Link]
- Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. Chemistry – A European Journal. 2017.
-
Synthesis of 2,3-dihydro-1,5-benzothiazepines (4a–f) from chalcone 2... - ResearchGate. [Link]
-
Synthesis of Novel Tricyclic 1,5‐Benzothiazepine Derivatives Bearing Quinoline Moiety via [2 + 2] Cycloaddition Reaction - Sci-Hub. [Link]
- Brønsted Acid Catalyzed Cyclization of Aminodiazoesters with Aldehydes to 3-Carboxylate- N-Heterocycles. Organic Letters. 2020.
- Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. Journal of the American Chemical Society. 2009.
- Radical Aza-Heck Cyclization of Imidates via Energy Transfer, Electron Transfer, and Cobalt Catalysis. Journal of the American Chemical Society. 2022.
- Ruthenium hydride/Brønsted acid-catalyzed tandem isomerization/N-acyliminium cyclization sequence for the synthesis of tetrahydro-β-carbolines. The Journal of Organic Chemistry. 2014.
Sources
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- 3. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepines
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepines
Welcome to the Technical Support Center for the synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our aim is to equip you with the technical expertise and practical insights necessary to optimize your synthetic protocols, improve yields, and ensure the purity of your target compounds.
Introduction to the Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepines
The 2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potential applications as calcium channel blockers.[1] The most prevalent and versatile synthetic route to this scaffold involves the condensation of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound, typically a chalcone. This reaction proceeds via a tandem Michael addition followed by an intramolecular cyclization. While seemingly straightforward, this synthesis is often plagued by challenges that can significantly impact reaction efficiency and product purity. This guide will deconstruct these challenges and provide robust solutions to overcome them.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepines, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield
Q1: I am not getting any of my desired product, or the yield is extremely low. What are the likely causes?
A1: This is a common issue that can stem from several factors, primarily related to the quality of your starting materials and the reaction conditions.
-
Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide byproduct which is unreactive in the desired pathway. This is often the primary culprit for low yields.
-
Solution:
-
Use freshly opened or purified 2-aminothiophenol for your reaction.
-
Degas your solvent prior to use to remove dissolved oxygen.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Poor Quality of the α,β-Unsaturated Carbonyl Compound (Chalcone): Impurities in your chalcone can inhibit the reaction.
-
Solution:
-
Ensure the purity of your chalcone through recrystallization or column chromatography before use.
-
Confirm the structure and purity by ¹H NMR and melting point analysis.
-
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and catalyst choice.
-
Solution:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be aware that excessive heat can lead to side product formation.
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic conditions can promote the cyclization step. Consider using a catalytic amount of an acid like acetic acid or a base like piperidine. For challenging substrates, "green" catalysts like bleaching earth clay or H-ferrierite zeolite in conjunction with a solvent like PEG-400 have been shown to significantly improve yields.[3][4]
-
-
Problem 2: Incomplete Reaction or Stalling
Q2: My reaction starts, as indicated by TLC, but it never goes to completion, even after an extended period. What should I do?
A2: A stalled reaction often points to issues with the reversibility of the initial Michael addition or a high activation barrier for the subsequent cyclization.
-
Reversible Michael Addition: The initial 1,4-addition of the thiol to the enone can be reversible.
-
Solution:
-
Consider using a solvent that favors the forward reaction. For example, polar aprotic solvents can stabilize the intermediate and push the equilibrium towards the product.
-
Ensure your reaction is sufficiently concentrated, as this can favor the bimolecular reaction.
-
-
-
Difficult Cyclization: The intramolecular condensation of the amine onto the ketone can be slow, especially with sterically hindered substrates.
-
Solution:
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) to protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine.
-
Dehydrating Conditions: The cyclization step involves the elimination of a water molecule. Using a Dean-Stark apparatus to remove water as it is formed can drive the reaction to completion.
-
-
Problem 3: Formation of Multiple Side Products
Q3: My TLC shows multiple spots, and isolating the desired product is difficult. What are the common side products and how can I avoid them?
A3: The formation of side products is a frequent challenge. Understanding their origin is key to mitigating their formation.
-
Disulfide of 2-Aminothiophenol: As mentioned, this is the most common side product arising from the oxidation of the starting material.
-
Identification: This byproduct will have a different Rf value on TLC and can be characterized by mass spectrometry.
-
Prevention: Follow the recommendations in Problem 1 for handling 2-aminothiophenol.
-
-
Uncyclized Michael Adduct: The intermediate formed after the Michael addition may not cyclize, especially if the reaction conditions are not optimal for the condensation step.
-
Identification: The Michael adduct will have a different polarity and thus a different Rf on TLC. Its ¹H NMR spectrum will show signals for both the aminothiophenol and the chalcone moieties, but the characteristic signals for the thiazepine ring will be absent.
-
Prevention: Implement the solutions for difficult cyclization outlined in Problem 2 .
-
-
Over-oxidation or Degradation Products: Under harsh reaction conditions (e.g., high temperatures, strong acids), the starting materials or the product can degrade.
-
Prevention: Use milder reaction conditions. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Problem 4: Purification Challenges
Q4: I have my crude product, but I am struggling to purify it. What are the best methods?
A4: Purification can be challenging due to the polarity of the thiazepine ring and the potential for similar polarities between the product and impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure product.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing benzothiazepine derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures. Experiment with different solvent systems to find the optimal one for your specific derivative.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The optimal solvent system will depend on the polarity of your specific compound. Monitor the separation by TLC to determine the best solvent ratio.
-
Frequently Asked Questions (FAQs)
Q5: What is the correct IUPAC name for the target scaffold? I have seen both 2,3,4,5-Tetrahydrobenzo[f]thiazepine and 2,3,4,5-tetrahydro-1,5-benzothiazepine.
A5: The correct and more commonly used IUPAC name for the scaffold synthesized from 2-aminothiophenol and a chalcone is 2,3,4,5-tetrahydro-1,5-benzothiazepine . The "[f]" designation in "benzo[f]thiazepine" refers to a different fusion pattern of the benzene and thiazepine rings.
Q6: How can I monitor the progress of my reaction effectively?
A6: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (2-aminothiophenol and chalcone) on a silica gel plate. A typical eluent system to start with is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The product should have an Rf value that is different from the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Q7: Are there any "green" or more environmentally friendly approaches to this synthesis?
A7: Yes, several green chemistry approaches have been developed to minimize the use of hazardous reagents and solvents. These include:
-
Catalyst-free synthesis in renewable solvents: Some reactions have been shown to proceed in good yields in solvents like glycerol or under solvent-free conditions with microwave irradiation.[5]
-
Use of solid-supported catalysts: Catalysts like bleaching earth clay or zeolites can be easily filtered off and potentially reused, reducing waste.[3][4]
-
Ultrasound-assisted synthesis: The use of ultrasound can often reduce reaction times and improve yields.
Q8: What are the key spectroscopic features I should look for to confirm the structure of my product?
A8: A combination of NMR and mass spectrometry is essential for structure confirmation.
-
¹H NMR: Look for the characteristic signals of the tetrahydrothiazepine ring. The protons on the seven-membered ring will typically appear as a series of multiplets in the aliphatic region of the spectrum. The aromatic protons from the benzo and phenyl substituents will be in the aromatic region.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the aliphatic carbons of the thiazepine ring and the aromatic carbons.
-
Mass Spectrometry: This will confirm the molecular weight of your product.
Experimental Protocols
General Procedure for the Synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminothiophenol
-
Substituted Chalcone
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (1.0 mmol) in ethanol (10-20 mL).
-
Add 2-aminothiophenol (1.1 mmol, 1.1 equivalents) to the solution.
-
If using a catalyst, add a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway and Key Intermediates
Caption: General synthetic route to 2,3,4,5-tetrahydro-1,5-benzothiazepines.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Sources
- 1. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jgtps.com [jgtps.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for improved yield of tetrahydrobenzothiazepines
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of tetrahydrobenzothiazepines. This guide, prepared by our senior application scientists, is designed to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and systematically optimize your reaction conditions for improved yields and purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low or non-existent. What are the most common causes and how can I systematically troubleshoot this?
A low product yield is one of the most frequent challenges in organic synthesis. The issue often stems from one or more suboptimal parameters in the reaction setup or execution. A systematic approach is crucial for identifying and resolving the root cause.
The quality of your starting materials is the foundation of a successful reaction. Impurities can inhibit catalysts, participate in side reactions, or decompose under reaction conditions.
-
Expert Insight: Key precursors, such as substituted 2-aminothiophenols, are particularly susceptible to oxidation by air.[1] This oxidation can significantly reduce the amount of active starting material available for the desired transformation.
-
Recommended Solutions:
-
Verify Purity: Always check the purity of your starting materials by NMR or another suitable analytical technique before use.
-
Use Fresh Reagents: It is advisable to use a freshly opened bottle of sensitive reagents like 2-aminothiophenol or to purify it via distillation or recrystallization immediately before use.[1]
-
Inert Atmosphere: When handling air-sensitive reagents, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[1]
-
The interplay between temperature, solvent, and catalyst is critical and highly specific to the particular synthetic route.
-
Temperature: Reaction temperature directly influences the reaction rate. Some reactions require heating to overcome the activation energy, while others may be exothermic and require cooling to prevent side product formation.[1][2]
-
Troubleshooting Steps: If the yield is low at room temperature, try incrementally increasing the heat.[1][3] Conversely, if TLC or crude NMR analysis shows a complex mixture of products, lowering the temperature may improve selectivity.[1] A systematic optimization study is often necessary.[4][5][6]
-
-
Solvent: The solvent not only dissolves the reactants but can also influence reaction pathways and rates through polarity and coordinating effects.
-
Expert Insight: A solvent that does not fully dissolve the reactants can lead to a stalled or incomplete reaction. The choice of solvent can dramatically impact yield.[7][8]
-
Recommended Solutions: Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile, DMF). Refer to literature for analogous transformations to guide your selection.
-
-
Catalyst: The choice of catalyst and its loading are crucial.[1] For many cyclization reactions leading to tetrahydrobenzothiazepines, both Lewis and Brønsted acids are employed.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst has not degraded.
-
Screen Catalysts: If yield is poor, test alternative catalysts (e.g., PPA, molecular iodine, various Lewis acids).[1][9]
-
Optimize Loading: Both too little and too much catalyst can be detrimental. Perform a loading study (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[10]
-
-
The following workflow provides a logical sequence for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction is producing a mixture of inseparable products. How can I improve selectivity and simplify purification?
The formation of multiple products indicates competing reaction pathways or product degradation. Improving selectivity is key to achieving a higher yield of the desired compound and simplifying downstream processing.
-
Expert Insight: Higher temperatures provide more energy to the system, which can activate alternative reaction pathways leading to undesired isomers or byproducts.
-
Recommended Solution: Running the reaction at a lower temperature often favors the kinetically controlled product, which may be the desired one. If the reaction is exothermic, ensure efficient stirring and consider adding reagents dropwise or via syringe pump to maintain a stable internal temperature.[11][12]
-
Expert Insight: The target molecule itself might be unstable under the reaction or work-up conditions. For example, exposure to acid or base during an aqueous work-up can cause decomposition or rearrangement.[13] Similarly, some compounds are sensitive to silica gel used in column chromatography.[11]
-
Recommended Solutions:
-
Test Stability: Before a full-scale work-up, take a small aliquot of the crude reaction mixture and expose it to the planned acidic or basic wash. Analyze the result by TLC to see if the product spot changes or disappears.[13]
-
Alternative Purification: If the product is acid-sensitive, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina. Other methods like recrystallization or preparative TLC can also be effective.[1]
-
The following table illustrates a hypothetical optimization study to improve the ratio of the desired product to a major byproduct.
| Entry | Temperature (°C) | Catalyst (mol%) | Solvent | Product:Byproduct Ratio | Yield (%) |
| 1 | 80 | 10% TFA | Toluene | 3:1 | 65 |
| 2 | 50 | 10% TFA | Toluene | 6:1 | 58 |
| 3 | 25 | 10% TFA | Toluene | 12:1 | 55 |
| 4 | 25 | 5% Sc(OTf)₃ | DCM | >20:1 | 82 |
This data demonstrates that lowering the temperature (Entries 1-3) improved selectivity, and changing the catalyst and solvent (Entry 4) provided a significant improvement in both selectivity and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is a general mechanistic pathway for the synthesis of tetrahydrobenzothiazepines?
Most syntheses involve the condensation of a binucleophilic precursor, like 2-aminothiophenol, with a dielectrophilic component, followed by an intramolecular cyclization. One common route is the reaction with an α,β-unsaturated carbonyl compound.
Caption: General mechanism for tetrahydrobenzothiazepine synthesis.
Q2: How should I approach the systematic optimization of a new synthesis?
A methodical approach, such as a Design of Experiments (DoE) or a one-variable-at-a-time (OVAT) study, is highly effective.[4][5] This ensures that you explore the reaction space efficiently to find the optimal conditions.
-
Baseline Experiment: Run the reaction based on a literature procedure or initial hypothesis.
-
Identify Key Variables: Determine the most likely parameters to affect the yield (e.g., temperature, concentration, catalyst loading, solvent).
-
Vary One Parameter: Change one variable at a time while keeping others constant. Monitor the yield and purity for each change.
-
Analyze and Iterate: Once the optimum for one parameter is found, fix it and move to the next.
Caption: Workflow for systematic reaction optimization.
Q3: Are there any "green" or environmentally friendly approaches to this synthesis?
Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis. For benzothiazepines, this includes:
-
Alternative Solvents: Using water or polyethylene glycol (PEG) as a reaction medium.[1][2]
-
Reusable Catalysts: Employing solid-supported catalysts that can be easily recovered and reused.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating.[1]
Q4: What are the key safety precautions I should take?
-
Handle Thiols with Care: Starting materials like 2-aminothiophenol are thiols, which have strong, unpleasant odors and are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Consult SDS: Before using any chemical, always read its Safety Data Sheet (SDS) for detailed handling, storage, and emergency information.
-
Exothermic Reactions: Be aware that some reactions can be highly exothermic. Use an ice bath for cooling and add reagents slowly to maintain control.
Experimental Protocol: General Procedure for Tetrahydrobenzothiazepine Synthesis
This protocol is a representative example and should be adapted based on the specific substrates and desired product.
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-aminothiophenol derivative (1.0 equiv).
-
Add the appropriate solvent (e.g., ethanol or toluene, approx. 0.1 M concentration) under an inert atmosphere of nitrogen.
-
-
Reagent Addition:
-
Add the α,β-unsaturated carbonyl compound (1.0-1.2 equiv) to the stirred solution.
-
Add the chosen catalyst (e.g., a catalytic amount of acetic acid or iodine).[1]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate if an acid catalyst was used).
-
Extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydrobenzothiazepine product.[11]
-
References
-
Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]
-
Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. National Center for Biotechnology Information (PMC). [Link]
-
Solvent effect on N-(3,4-dichlorobenzylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine yields (%). ResearchGate. [Link]
-
Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Elsevier. [Link]
-
Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. ResearchGate. [Link]
-
Optimization of temperature for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. [Link]
-
Effects of solvent on the synthesis of tetrahydrobenzo[b]pyran... ResearchGate. [Link]
-
Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. ResearchGate. [Link]
-
Optimization of the reaction condition for formation of 2,3,4,9-tetrahydro-1H... ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]
-
Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI. [Link]
-
Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. IDEAS/RePEc. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... YouTube. [Link]
-
Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. reddit.com [reddit.com]
- 13. How To [chem.rochester.edu]
troubleshooting low yield in the cyclization step of benzothiazepine synthesis
Technical Support Center: Benzothiazepine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yield in the Cyclization Step
Welcome to the technical support center for benzothiazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the critical cyclization step in forming the benzothiazepine core. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design and overcome yield-related hurdles.
The synthesis of the 1,5-benzothiazepine scaffold, a privileged structure in medicinal chemistry, is most commonly achieved through the cyclocondensation of a 2-aminothiophenol derivative with an α,β-unsaturated carbonyl compound, such as a chalcone or ester.[1][2][3][4] While elegant in principle, this reaction is often plagued by issues that can lead to frustratingly low yields. This guide will walk you through the most common problems, their underlying causes, and field-proven strategies to resolve them.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be observing at the bench.
Problem 1: Low to No Conversion of Starting Materials
Question: I've set up my reaction with 2-aminothiophenol and my α,β-unsaturated ketone, but TLC and LC-MS analysis show mostly unreacted starting materials even after extended reaction times. What are the likely causes?
Answer: This is a classic activation energy problem, often stemming from issues with catalysis, temperature, or the intrinsic reactivity of your substrates. Let's break down the possibilities.
-
Sub-optimal Catalysis: The cyclization can be sluggish without a proper catalyst to facilitate the key steps: nucleophilic attack (Michael addition) of the thiol, followed by intramolecular condensation and dehydration.[2][5]
-
Acid Catalysis: Protic acids (like acetic acid) or Lewis acids are often used. Trifluoroacetic acid (TFA) in ethanol is a common and effective choice for driving the reaction forward.[2] If you are using a mild acid, it may not be strong enough to sufficiently activate the carbonyl group for the initial Michael addition.
-
"Green" Catalysts: Modern methods have demonstrated high yields using reusable or environmentally benign catalysts. These include bleaching earth clay (pH 12.5), which provides a large surface area for base-catalyzed reactions, and H-ferrierite zeolite under solvent-free conditions.[6][7] If your yield is low, your catalyst may be inactive or poisoned.
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Too little will result in a slow reaction, while too much can sometimes lead to side product formation.
-
-
Insufficient Temperature: Many benzothiazepine cyclizations require thermal energy to overcome the activation barrier for the final dehydration step.
-
While some reactions proceed at room temperature, many require refluxing in solvents like ethanol or methanol.[2]
-
One study on PEG-400 mediated synthesis found that while product formation began at 40°C, the maximum yield was achieved at 60°C.[6][8] Higher temperatures led to a decline in yield, suggesting decomposition or side reactions.[6][8] If you are running your reaction at room temperature with no success, a gradual increase in temperature is a logical next step.[9]
-
-
Solvent Effects: The choice of solvent is critical and can dramatically influence reaction rates and yields.
-
Polar protic solvents like ethanol are common as they can solvate the intermediates and participate in proton transfer.
-
High-boiling point, recyclable solvents like Polyethylene Glycol (PEG-400) have been shown to produce yields greater than 95% in under an hour, far outperforming conventional solvents like dichloromethane or acetonitrile which resulted in lower yields and required longer reaction times.[6]
-
In some cases, solvent-free conditions or microwave irradiation can drastically improve yields and reduce reaction times by providing efficient energy transfer.[1][10]
-
Problem 2: Significant Formation of Side Products and Impurities
Question: My reaction is proceeding, but I'm getting a complex mixture of products and a low yield of the desired benzothiazepine. How can I identify and minimize these impurities?
Answer: The formation of multiple products points to competing reaction pathways. The key is to understand these side reactions and adjust conditions to favor the desired intramolecular cyclization.
-
Oxidation of 2-Aminothiophenol: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air, which leads to the formation of a disulfide dimer.[9] This dimer is unreactive in the desired pathway and represents a loss of your starting material.
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other to form dimers or polymers, especially at high concentrations.
-
Solution: Consider using high-dilution conditions to favor the intramolecular pathway. This involves adding one of the reactants slowly over a period of time to a solution of the other, keeping the instantaneous concentration of the added reagent low.
-
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization can occur through the amino group first, rather than the thiol, potentially leading to undesired regioisomers. The desired 1,5-benzothiazepine arises from the initial Michael addition of the soft thiol nucleophile.
Below is a diagram illustrating the primary reaction pathway versus the common disulfide side reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. ChemInform Abstract: Fused 1,5‐Benzothiazepines from O‐Aminothiophenol and Its Derivatives as Versatile Synthons / ChemInform, 2015 [sci-hub.box]
- 6. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
byproduct formation in the synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine
Welcome to the technical support guide for the synthesis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Byproduct formation is a common challenge that can significantly impact yield, purity, and downstream applications. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, mitigate, and resolve these synthetic hurdles.
Section 1: Understanding the Core Synthesis & Primary Byproduct Pathways
The most prevalent synthetic strategies for constructing the tetrahydrobenzo[f]thiazepine core involve the cyclization of a bifunctional precursor. A common and effective method is the condensation reaction between a substituted 2-aminothiophenol and a suitable three-carbon electrophilic synthon. While seemingly straightforward, this pathway is susceptible to several competing side reactions that can complicate the reaction profile and purification process. Understanding these potential pitfalls is the first step toward achieving a clean and high-yielding synthesis.
The diagram below illustrates a generalized synthetic route and highlights the critical junctures where byproduct formation can occur.
Caption: Generalized reaction scheme and major byproduct formation routes.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is sluggish, and TLC/LC-MS analysis shows a major non-polar spot corresponding to double the mass of my 2-aminothiophenol starting material. What is this byproduct and how can I prevent it?
Answer: This is a classic and highly common issue. The byproduct you are observing is almost certainly the disulfide dimer of your 2-aminothiophenol starting material.
-
Causality (The "Why"): Thiol (-SH) groups are notoriously susceptible to oxidation. In the presence of atmospheric oxygen, trace metal catalysts, or even some basic conditions, two thiol molecules will readily couple to form a disulfide bond (S-S), releasing two protons and two electrons. This reaction is often faster than the desired S-alkylation, especially if the electrophile is not sufficiently reactive or if the reaction conditions are not rigorously controlled. This side reaction consumes your nucleophile, leading to low conversion and poor yields.
-
Troubleshooting Protocol:
-
Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas, freeze-pump-thaw cycles, or by purchasing anhydrous, septum-sealed bottles.
-
Order of Addition: Add the base (e.g., K₂CO₃, NaH) to the solution of 2-aminothiophenol last, or add it portion-wise. This generates the more reactive (and more easily oxidized) thiolate in situ in the presence of the electrophile, favoring the desired alkylation over dimerization.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions and inhibit this pathway.
-
Q2: Upon concentrating my crude reaction mixture, I obtain a significant amount of an intractable, poorly soluble solid. What is its likely identity?
Answer: The formation of an insoluble, often amorphous solid is typically indicative of polymerization or oligomerization .
-
Causality (The "Why"): The desired reaction is an intramolecular cyclization. The primary competing reaction is intermolecular reaction, where the amine of one S-alkylated intermediate molecule attacks the electrophilic carbon of another molecule. This chain reaction leads to dimers, trimers, and ultimately, high molecular weight polymers. According to the high dilution principle, intramolecular reactions are favored at low concentrations, while intermolecular reactions dominate at high concentrations.
-
Troubleshooting Protocol:
-
High Dilution: Run the cyclization step at a significantly lower concentration (e.g., 0.01-0.05 M). While this may increase solvent usage, it dramatically improves the yield of the desired cyclic product. For larger scale reactions, consider using a syringe pump to add the S-alkylated intermediate slowly to a refluxing solution of solvent and base, which maintains a pseudo-dilution environment.
-
Temperature Control: Excessive heat can accelerate both desired and undesired reactions. Find the minimum temperature required for efficient cyclization. Sometimes, allowing the reaction to proceed for a longer time at a lower temperature gives a cleaner profile than forcing it at high heat for a short period.
-
Q3: My mass spectrum shows a prominent peak at M+16 and sometimes M+32 relative to the expected product mass. What are these species?
Answer: These signals correspond to the sulfoxide (M+16) and sulfone (M+32) of your target thiazepine, respectively.[1][2]
-
Causality (The "Why"): The sulfide linkage in the thiazepine ring is a site of potential oxidation. This can occur under various conditions:
-
Workup: Using oxidative workup conditions (e.g., hydrogen peroxide, certain quenching agents) will readily oxidize the sulfur.
-
Air Exposure: Prolonged stirring of the final product in certain solvents, especially in the presence of light or metal traces, can lead to slow air-oxidation.
-
Chromatography: Some grades of silica gel can be slightly acidic and promote oxidation, particularly if the product is left on the column for an extended period.
-
-
Troubleshooting Protocol:
-
Quenching and Workup: Use a non-oxidative aqueous quench, such as saturated ammonium chloride or water.
-
Purification: When performing column chromatography, use fresh, high-purity silica gel. Do not let the product sit on the column for an unnecessarily long time. If the product is particularly sensitive, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C is often recommended) to prevent long-term degradation.[1]
-
Caption: A troubleshooting decision tree for common synthesis issues.
Section 3: Validated Experimental Protocols
These protocols provide a starting point for synthesis and purification. They should be adapted based on the specific substrates and scales used in your laboratory.
Protocol 1: General Synthesis of 2,3,4,5-Tetrahydrobenzo[f][4][5]thiazepine
This procedure is a representative example of a two-step, one-pot synthesis.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-aminothiophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
S-Alkylation: Add 1,3-dibromopropane (1.1 eq) to the solution.
-
Cyclization: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system. A typical starting gradient is 95:5 hexane:ethyl acetate.
-
Elution: Load the adsorbed crude product onto the column. Elute the column with a gradually increasing gradient of ethyl acetate in hexane.
-
Expected Elution Order: Disulfide dimer (non-polar) will elute first, followed by the desired product. Polymeric material will likely remain at the baseline. Sulfoxide/sulfone byproducts are more polar and will elute after the desired product.
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
Section 4: Summary of Byproducts and Analytical Signatures
This table provides a quick reference for identifying common byproducts based on their analytical data.
| Byproduct Name | Molecular Formula Change | Mass Spec Signature (vs. Product) | Key ¹H NMR Signal Characteristics |
| Disulfide Dimer | Dimer of starting material | ~2 x M(SM) - 2H | Absence of alkyl chain protons; aromatic signals similar to starting material. |
| Polymer/Oligomer | n x M(Product) | Broad or repeating mass signals. | Broad, poorly resolved peaks; complex aromatic region. |
| Sulfoxide | + O | M+16 | Protons on carbons adjacent to the sulfur (α-protons) may be shifted downfield. |
| Sulfone | + 2O | M+32 | α-protons will be shifted further downfield compared to the sulfoxide. |
References
-
Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[3][4]benzo[f]thiazepines. (n.d.). National Library of Medicine. Retrieved January 18, 2026, from
- 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (2023). Journal of Medicinal Chemistry.
-
Prasad, A. V. G. S., et al. (2013). An Improved Process For Synthesis Of Dibenzo-[B,F][3][5]-Thiazepine-11-(10H)-One. International Journal of ChemTech Research, 5(4), 1902-1905. Retrieved January 18, 2026, from
-
Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][3][6]thiazepine ring system. (2025). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from
- Synthesis of 2,3-dihydro-1,5-benzothiazepines (4a–f) from chalcone 2 and o-aminothiophenol 1. (n.d.). ResearchGate.
-
Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[ c , f ][3][6]thiazepine ring system. (2025). ResearchGate. Retrieved January 18, 2026, from
- 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulat. (2023). Journal of Medicinal Chemistry.
- Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. (n.d.). ResearchGate.
- 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (n.d.). PubMed Central.
-
Benzo[3][4]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. (2013). Hindawi. Retrieved January 18, 2026, from
-
2,3,4,5-tetrahydrobenzo[f][3][5]thiazepine1,1-dioxide. (n.d.). ChemicalBook. Retrieved January 18, 2026, from
-
2,3,4,5-Tetrahydrobenzo[f][3][5]thiazepine 1,1-dioxide. (n.d.). Moldb. Retrieved January 18, 2026, from
-
2,3,4,5-Tetrahydrobenzo[f][3][5]thiazepine 1,1-dioxide. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026, from
Sources
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- 2. 769858-09-5 | 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide - Moldb [moldb.com]
- 3. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of Tetrahydrobenzothiazepine Derivatives in Biological Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydrobenzothiazepine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of these compounds in biological buffers. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and ensure the integrity of your experimental data.
Introduction: The Solubility Challenge
Tetrahydrobenzothiazepine derivatives are a class of heterocyclic compounds with significant therapeutic potential, often explored for their activity as CNS depressants, anticonvulsants, and cardiovascular agents.[1][2] However, their often complex and lipophilic structures contribute to poor water solubility, a major obstacle in preclinical research and development.[3][4] Inadequate solubility can lead to a host of experimental artifacts, including underestimated biological activity, inconsistent results, and inaccurate structure-activity relationships (SAR).[5] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with these compounds.
Q1: My tetrahydrobenzothiazepine derivative won't dissolve in my standard phosphate-buffered saline (PBS). What's the first thing I should check?
A1: The first step is to assess the fundamental physicochemical properties of your specific derivative, particularly its pKa. Tetrahydrobenzothiazepine scaffolds often contain one or more basic nitrogen atoms.[6][7] The protonation state of these amines is pH-dependent and significantly influences solubility.
-
The "Why": Basic compounds are more soluble in acidic solutions where they can be protonated to form more soluble salts. Conversely, they are less soluble in neutral or basic buffers like PBS (typically pH 7.4).[8] At this pH, the amine groups may be in their less soluble free base form.
-
Immediate Action: Attempt to dissolve a small amount of your compound in a buffer with a lower pH (e.g., citrate buffer at pH 3-5). If it dissolves, this strongly suggests that pH is a key factor in its solubility. Keep in mind that while this helps in solubilization, the final assay pH must be compatible with your biological system.
Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a classic problem known as "compound precipitation upon dilution." While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment.[9][10]
-
The "Why": The high concentration of the compound in the DMSO stock is kinetically trapped. When this stock is introduced to the aqueous buffer, the solvent environment abruptly changes polarity. The compound, now in a predominantly aqueous medium where it has low solubility, crashes out of solution.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Preparing a more dilute DMSO stock can sometimes mitigate this issue, though this may not be feasible if a high final concentration is required in the assay.[9]
-
Modify the Dilution Protocol: Instead of a single large dilution step, try serial dilutions. This gradual change in the solvent environment can sometimes keep the compound in solution.
-
Incorporate Co-solvents: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can increase the overall solvent capacity for your compound.
-
Q3: What are co-solvents, and which ones are appropriate for biological assays?
A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds.[11] For biological assays, it is crucial to select co-solvents that are tolerated by your cells or proteins of interest.
-
Commonly Used Co-solvents:
-
Important Considerations:
-
Toxicity: Always perform a vehicle control experiment to determine the maximum concentration of the co-solvent that does not affect your biological system.
-
Buffer Compatibility: Be aware that high concentrations of organic solvents can cause buffer salts to precipitate, particularly with phosphate buffers.[13][14] Consider using buffers with higher organic solvent tolerance, such as ammonium acetate or formate.[14]
-
| Co-solvent | Typical Starting Concentration in Final Assay Volume | Key Considerations |
| Ethanol | 0.1% - 1% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol | 0.5% - 5% (v/v) | Generally well-tolerated; can increase viscosity. |
| PEG 400 | 1% - 10% (v/v) | Low toxicity; effective for a range of hydrophobic compounds. |
| Glycerol | 1% - 10% (v/v) | Biocompatible; can also act as a stabilizing agent. |
Part 2: Advanced Troubleshooting Guide
If the initial troubleshooting steps are insufficient, more advanced strategies may be necessary.
Q4: I've tried adjusting the pH and using co-solvents, but my compound is still not soluble enough. What's the next step?
A4: When pH modification and co-solvents are not enough, the use of solubilizing excipients like cyclodextrins should be considered.
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][15] They can encapsulate poorly soluble "guest" molecules, like your tetrahydrobenzothiazepine derivative, forming an inclusion complex.[16][17] This complex has a much higher aqueous solubility than the drug molecule alone.[18]
-
Types of Cyclodextrins:
-
Beta-cyclodextrin (β-CD): One of the most commonly used.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for biological applications.[16][19]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.
-
-
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare Cyclodextrin Stock: Make a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired biological buffer. Gentle warming and stirring may be needed to fully dissolve it.
-
Complexation:
-
Method A (Co-evaporation - Preferred): Dissolve your compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Remove the solvent under vacuum to form a thin film. Reconstitute the film in your assay buffer.
-
Method B (Direct Addition): Add your concentrated DMSO stock of the compound directly to the pre-warmed HP-β-CD solution. Vortex or sonicate briefly to facilitate complex formation.[20]
-
-
Equilibration: Allow the solution to equilibrate (e.g., shaking at room temperature for several hours to overnight) to ensure maximum complexation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in your assay.
-
Q5: How can I systematically determine the best solubilization strategy for my compound?
A5: A systematic approach using a phase-solubility study is highly recommended. This will provide quantitative data on the effectiveness of different solubilizing agents.
-
Workflow for a Phase-Solubility Study:
Caption: Workflow for a phase-solubility study.
-
Interpreting the Results: The resulting plot will show the increase in compound solubility as a function of the solubilizer concentration. This allows you to determine the most effective agent and the concentration required to achieve your target solubility for the assay.
Q6: My compound seems to be degrading in the buffer over the course of my experiment. How can I address this?
A6: Chemical stability is a separate but related issue to solubility. The presence of certain functional groups in tetrahydrobenzothiazepine derivatives can make them susceptible to hydrolysis or oxidation, especially at non-physiological pH or in the presence of certain buffer components.
-
Troubleshooting Stability Issues:
-
Time-Course Analysis: Analyze the concentration of your compound in the final assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC. This will quantify the rate of degradation.
-
Buffer Selection: Some buffer components can catalyze degradation. If you suspect this, test the stability in a few different buffer systems (e.g., phosphate, Tris, HEPES).
-
pH Optimization: While acidic pH might improve solubility, it could also accelerate hydrolysis. A compromise pH that balances solubility and stability may be necessary.
-
Antioxidants: If oxidation is suspected (e.g., due to the presence of a thiol or other easily oxidizable group), consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your buffer, ensuring it doesn't interfere with your assay.
-
Part 3: Best Practices for Stock Solution Preparation and Handling
Consistent and reliable experimental results begin with properly prepared and stored stock solutions.
Q7: What is the best way to prepare and store my DMSO stock solutions to minimize solubility problems?
A7: Proper handling of DMSO stocks is critical to prevent compound precipitation before it even gets to the assay.
-
Recommended Practices:
-
Use High-Quality DMSO: Use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease solubility.
-
Sonication: After adding DMSO, briefly sonicate the vial to ensure complete dissolution, especially for crystalline material.[5][9]
-
Storage Temperature: While counterintuitive, storing DMSO stocks at room temperature can be preferable to freezing for short-term use (up to a few weeks).[9] Freeze-thaw cycles are a major cause of compound precipitation. If long-term storage is needed, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Visual Inspection: Always visually inspect your stock solution for any precipitate before making dilutions. If precipitate is observed, try warming the solution gently (e.g., to 37°C) and sonicating to redissolve the compound.
-
Caption: Decision workflow for preparing DMSO stock solutions.
By systematically applying these principles and troubleshooting steps, researchers can effectively manage the solubility challenges associated with tetrahydrobenzothiazepine derivatives, leading to more accurate and reproducible data in their drug discovery and development efforts.
References
-
Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discov Today. 2006;11(9-10):446-451. [Link]
-
Fahr A, Liu X. Drug delivery strategies for poorly water-soluble drugs. Expert Opin Drug Deliv. 2007;4(4):403-416. [Link]
-
Garg T, Singh S, Singh S, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. 2022;14(10):2227. [Link]
-
Jain S, Patel N, Lin S. The use of innovative formulation strategies for poorly soluble drugs. World Pharma Today. Accessed January 17, 2026. [Link]
-
Kalepu S, Nekkanti V. Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharm Sin B. 2015;5(5):442-453. [Link]
-
Loftsson T, Brewster ME. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. J Pharm Sci. 1996;85(10):1017-1025. [Link]
-
Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Eur J Pharm Sci. 2006;29(3-4):278-287. [Link]
-
Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727. [Link]
-
Stella VJ, Rajewski RA. Cyclodextrins: their future in drug formulation and delivery. Pharm Res. 1997;14(5):556-567. [Link]
-
Williams HD, Trevaskis NL, Charman SA, et al. Strategies to address poor aqueous solubility in drug discovery and development. Pharmacol Rev. 2013;65(1):315-499. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,3,4,5-Tetrahydrobenzo[f]thiazepine in Screening Applications
Welcome to the technical support center for 2,3,4,5-Tetrahydrobenzo[f]thiazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage, stability, and use of this compound in screening assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Introduction to 2,3,4,5-Tetrahydrobenzo[f]thiazepine Stability
2,3,4,5-Tetrahydrobenzo[f]thiazepine belongs to the benzothiazepine class of heterocyclic compounds. A key structural feature is the partially saturated seven-membered ring, which generally confers greater stability compared to its unsaturated counterparts[1]. However, like all small molecules, its stability is not absolute and can be influenced by storage conditions, solvent choice, and the specifics of your screening assay. Understanding these factors is critical to generating reliable and reproducible data.
This guide is divided into two main sections: a Troubleshooting Guide to address specific issues you may encounter during your experiments, and a Frequently Asked Questions (FAQ) section for more general inquiries.
Troubleshooting Guide
This section addresses common problems encountered during the handling and screening of 2,3,4,5-Tetrahydrobenzo[f]thiazepine. Each problem is followed by potential causes and actionable solutions.
Issue 1: Inconsistent or Non-Reproducible Screening Results
You observe significant variability in your assay results between plates or between experiments conducted on different days.
-
Potential Cause 1: Compound Degradation. The most likely culprit for inconsistent results is the degradation of your stock solution. This can be accelerated by improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solution:
-
Aliquot Your Stock Solution: Upon receiving the compound, dissolve it in a suitable solvent (e.g., DMSO) to your desired stock concentration. Then, create small, single-use aliquots in amber vials to minimize exposure to light and air. Store these at -20°C or -80°C for long-term storage.
-
Limit Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the same stock aliquot. For each experiment, thaw a fresh aliquot. Studies on compound libraries in DMSO have shown that while many compounds are stable for several freeze-thaw cycles, it is a risk factor for degradation[2].
-
Perform a Purity Check: If you suspect degradation, analyze your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess its purity. Compare the chromatogram to that of a freshly prepared solution or the supplier's certificate of analysis.
-
-
-
Potential Cause 2: Solvent Effects. Dimethyl sulfoxide (DMSO) is a common solvent for compound libraries, but it is hygroscopic (absorbs water from the atmosphere). The presence of water can promote hydrolysis of susceptible compounds.
-
Solution:
-
Use High-Purity, Anhydrous DMSO: Always use DMSO of the highest possible purity and ensure it is anhydrous.
-
Proper DMSO Handling: Store DMSO in its original container, tightly sealed, and in a dry environment. Consider aliquoting the DMSO into smaller, sealed containers to minimize repeated opening of the main bottle.[3]
-
Minimize Exposure to Air: When preparing solutions, minimize the time the DMSO and your compound solution are exposed to ambient air.
-
-
-
Potential Cause 3: Assay Interference. The compound itself may be interfering with your assay technology, leading to false positives or negatives.
-
Solution:
-
Run Control Experiments: Include controls in your assay to test for compound interference. This could involve running the assay in the absence of the target protein or using a different detection method.
-
Consult Interference Databases: Check publicly available databases of compounds known to interfere with common assay technologies.
-
-
Issue 2: Compound Precipitation in Assay Plates
You observe precipitation of the compound after it has been diluted into your aqueous assay buffer.
-
Potential Cause 1: Poor Solubility. 2,3,4,5-Tetrahydrobenzo[f]thiazepine may have limited solubility in aqueous solutions, especially at higher concentrations.
-
Solution:
-
Determine the Kinetic Solubility: Before running a full screen, perform a kinetic solubility assay to determine the maximum concentration of the compound that remains in solution in your specific assay buffer.
-
Adjust Final DMSO Concentration: The final concentration of DMSO in your assay can affect compound solubility. While you want to keep it low to avoid effects on your biological system, a slightly higher (but still tolerated) DMSO concentration may be necessary to keep your compound in solution.
-
Incorporate Pluronic F-68: For some compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the assay buffer can help to maintain solubility.
-
-
-
Potential Cause 2: "Time-Dependent" Precipitation. The compound may be soluble initially but precipitates over the course of a longer assay incubation.
-
Solution:
-
Reduce Incubation Time: If your assay allows, consider reducing the incubation time to minimize the window for precipitation.
-
Pre-read and Post-read Plates: Read your plates for any signs of precipitation (e.g., by measuring absorbance at a high wavelength) both at the beginning and end of the incubation period.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 2,3,4,5-Tetrahydrobenzo[f]thiazepine?
For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place. Storage at -20°C is ideal. Avoid frequent temperature fluctuations.
Q2: What is the recommended solvent for creating stock solutions of 2,3,4,5-Tetrahydrobenzo[f]thiazepine?
High-purity, anhydrous DMSO is the most common and recommended solvent for preparing stock solutions for screening purposes. For other applications, solubility in other organic solvents such as ethanol or methanol should be determined empirically.
Q3: How stable is 2,3,4,5-Tetrahydrobenzo[f]thiazepine in DMSO solution at room temperature?
Q4: What are the likely degradation pathways for 2,3,4,5-Tetrahydrobenzo[f]thiazepine?
While specific degradation pathways for this compound have not been extensively published, potential degradation pathways for benzothiazepine scaffolds can include:
-
Oxidation: The sulfur atom in the thiazepine ring is susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones. This can be accelerated by exposure to air (oxygen) and light.
-
Hydrolysis: The amide bond within the thiazepine ring, if present in a derivative, or other susceptible functional groups could be prone to hydrolysis, especially in the presence of water and at non-neutral pH.
-
Photodegradation: Exposure to UV light can induce degradation in many heterocyclic compounds.
Q5: How can I perform a forced degradation study to understand the stability of 2,3,4,5-Tetrahydrobenzo[f]thiazepine?
Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method[5][6][7]. A general approach involves subjecting the compound to a variety of stress conditions:
-
Acidic and Basic Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to high temperatures (e.g., 80°C).
-
Photodegradation: Expose the compound (both solid and in solution) to UV and visible light.
After exposure to these conditions for various time points, the samples should be analyzed by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify any degradation products.
Data Presentation & Experimental Protocols
Table 1: Recommended Storage Conditions for 2,3,4,5-Tetrahydrobenzo[f]thiazepine
| Form | Solvent | Concentration | Temperature | Duration | Key Considerations |
| Solid | N/A | N/A | -20°C | > 1 year | Store in a desiccator, protected from light. |
| Solution | Anhydrous DMSO | 1-10 mM | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; use amber vials. |
| Diluted Plate | Assay Buffer | Varies | Room Temp | Assay Duration | Minimize time between dilution and assay reading. |
Protocol 1: Preparation of Aliquoted Stock Solutions
-
Preparation: Allow the solid 2,3,4,5-Tetrahydrobenzo[f]thiazepine and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Dissolution: In a sterile, amber vial, add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense small, single-use volumes (e.g., 20-50 µL) into sterile, amber microcentrifuge tubes or vials.
-
Storage: Tightly cap the aliquots, parafilm them for an extra seal, and store them at -20°C or -80°C.
Protocol 2: Basic HPLC Method for Purity Assessment
This is a general starting point; the method will likely require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector set at a wavelength where the compound has maximum absorbance (determine this by a UV scan).
-
Injection Volume: 5-10 µL.
Visualizations
Diagram 1: Workflow for Handling and Screening
Caption: Workflow for handling and screening of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
Diagram 2: Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent screening results.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-212. [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(2), 543-556. The role of forced degradation in pharmaceutical development. [Link]
-
Boccardi, G. (2011). Forced degradation as a part of the development of stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 903-908. [Link]
- Singh, R., & Kumar, R. (2013). Forced degradation: An essential tool in drug development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. eu-openscreen.eu [eu-openscreen.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. longdom.org [longdom.org]
troubleshooting guide for the synthesis of benzothiazepine compounds.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazepines are a crucial class of heterocyclic compounds featuring a benzene ring fused to a seven-membered thiazepine ring. This scaffold is the foundation for numerous therapeutic agents, most notably calcium channel blockers like Diltiazem and psychotropic agents such as Quetiapine.[1][2] The synthesis of these complex structures, while well-documented, is often plagued by challenges ranging from low yields to difficult purifications.
This guide is designed to serve as a technical support resource, providing field-proven insights and logical troubleshooting strategies in a direct question-and-answer format. It aims to explain the causality behind common synthetic issues and offer actionable, evidence-based solutions.
General Troubleshooting Workflow
Before diving into specific problems, it's essential to have a systematic approach to troubleshooting any synthetic challenge. The following workflow provides a logical progression from problem identification to resolution.
Figure 1: A systematic workflow for troubleshooting synthetic chemistry challenges.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Low or No Product Yield
Q1: My cyclization of a chalcone with 2-aminothiophenol is giving very low yields of the desired 1,5-benzothiazepine. What are the common causes?
A1: This is a classic and frequent issue. The reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds like chalcones is the most common route to 1,5-benzothiazepines, but it's sensitive to several factors that can lead to poor yields or complex mixtures.[1][3]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Causality: The key steps are a thia-Michael addition followed by an intramolecular cyclization and dehydration.[4] Each step has different optimal conditions. Strong acids or bases can promote side reactions, while insufficient activation can stall the reaction.
-
Troubleshooting:
-
Catalyst Choice: While classic methods use strong acids or bases like piperidine/acetic acid, these can be harsh.[3] Consider milder, modern catalytic systems. Heterogeneous acid catalysts like H-ferrierite zeolite have shown high efficacy, especially under solvent-free conditions, simplifying workup and improving yields.[1][5] Ceric Ammonium Nitrate (CAN) has also been used effectively in ethanol under ultrasonication.[4]
-
Solvent Effects: The choice of solvent is critical. While traditional solvents like ethanol or toluene are used, greener media like Polyethylene Glycol (PEG-400) or even solvent-free microwave conditions have been reported to dramatically increase yields and reduce reaction times.[1][2][6] One study found that using PEG-400 as a medium at 60 °C resulted in yields over 95% in under an hour.[6]
-
Temperature: The reaction often fails at room temperature.[6] A systematic temperature screen (e.g., 60 °C, 80 °C, reflux) is recommended. Microwave irradiation is a powerful tool for accelerating this reaction, often reducing times from hours to minutes.[2]
-
-
-
Reagent Quality:
-
Causality: 2-aminothiophenol is highly susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide (-S-S-) bridge between two molecules, rendering it inactive for the initial Michael addition.
-
Troubleshooting:
-
Use freshly purchased or purified 2-aminothiophenol.
-
If the reagent is old, consider purification by distillation under reduced pressure.
-
Store the reagent under an inert atmosphere (Nitrogen or Argon) and in a refrigerator.
-
-
-
Side Reactions:
-
Causality: Chalcones can undergo polymerization under harsh acidic or basic conditions. Furthermore, the intermediate can participate in undesired intermolecular reactions if the intramolecular cyclization is slow.
-
Troubleshooting:
-
Monitor the reaction closely using Thin-Layer Chromatography (TLC).
-
Add reagents slowly to control the reaction rate and minimize polymerization.
-
Consider using a milder catalyst as described above.
-
-
Figure 2: Key reaction pathways and potential side reactions in 1,5-benzothiazepine synthesis.
Section 2: Impurity Formation and Purification
Q2: My final product is contaminated with a persistent impurity that is difficult to remove by column chromatography. How can I identify and eliminate it?
A2: Impurity issues are common, often arising from incomplete reactions or side products with similar polarity to the desired compound.
Potential Causes & Solutions:
-
Incomplete Cyclization:
-
Causality: The linear thia-Michael adduct intermediate may persist if the cyclization step is not driven to completion. This intermediate often has a polarity very close to the final product.
-
Troubleshooting:
-
Reaction Monitoring: Use LC-MS if available, as TLC spots may overlap. Monitor for the disappearance of the intermediate, not just the starting materials.
-
Drive the Reaction: Increase the reaction time or temperature moderately after the initial starting materials are consumed to ensure full cyclization.
-
pH Adjustment: A final acidic push (e.g., a catalytic amount of acetic acid) can sometimes facilitate the final dehydration/cyclization step.
-
-
-
Formation of Isomers:
-
Causality: Depending on the substrate, other isomers like 1,4-benzothiazepines could potentially form, though the 1,5-isomer is generally favored from chalcones.[2][7] More significant are diastereomers if the product has multiple chiral centers.
-
Troubleshooting:
-
Spectroscopic Analysis: A thorough analysis using 2D NMR techniques (COSY, HSQC, HMBC) is crucial to confirm the structure and identify the impurity.[8]
-
Chiral Separation: If diastereomers are present, chiral HPLC or SFC may be required for separation and analysis.
-
-
-
Purification Strategy:
-
Causality: Standard silica gel chromatography may not be sufficient for closely related impurities.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Methanol).
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase (C18) silica.
-
Salt Formation/Liberation: If your molecule has a basic nitrogen, you can sometimes purify it by forming a salt (e.g., hydrochloride), crystallizing the salt, and then liberating the free base.
-
-
Section 3: Reaction Monitoring and Characterization
Q3: I'm unsure how to properly characterize my synthesized benzothiazepine. What are the key spectroscopic signatures I should look for?
A3: Proper characterization is essential to confirm the structure and purity of your compound. A combination of NMR, IR, and Mass Spectrometry is standard.[2]
Key Spectroscopic Data:
| Technique | Key Signature / Observation | Purpose |
| ¹H NMR | Disappearance of the vinyl protons from the chalcone.Appearance of characteristic signals for the dihydrothiazepine ring protons, often complex multiplets.Aromatic protons will show shifts corresponding to the fused ring system. | Confirms the core structure and disappearance of starting materials.[8][9] |
| ¹³C NMR | Presence of a C=N (imine) carbon signal (typically ~160-170 ppm).Absence of the C=O (ketone) signal from the chalcone starting material. | Confirms the cyclization and formation of the imine within the thiazepine ring.[8] |
| FT-IR | Disappearance of the sharp C=O stretch from the chalcone (around 1690 cm⁻¹).[6]Appearance of a C=N stretch (around 1590-1610 cm⁻¹).[6]Absence of a broad -SH stretch (thiol). | Provides quick functional group analysis, confirming the key chemical transformation. |
| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ should match the calculated exact mass of the target benzothiazepine. | Confirms the molecular weight and elemental formula of the product.[10][11] |
Key Experimental Protocol: Microwave-Assisted Synthesis of a 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepine
This protocol is a modern, efficient example adapted from literature procedures that leverage microwave energy to improve yields and reduce reaction times.[2]
Reagents & Equipment:
-
Substituted Chalcone (1.0 mmol)
-
2-Aminothiophenol (1.0 mmol)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Microwave reactor with a sealed vessel
-
Standard work-up and purification glassware
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the chalcone (1.0 mmol) and 2-aminothiophenol (1.0 mmol).
-
Solvent and Catalyst Addition: Add DMF (3 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 3-10 minutes. Note: The optimal time and temperature should be determined for each specific substrate.
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature. Check the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of starting materials.
-
Work-up: Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL). A solid precipitate should form.
-
Isolation: Stir the aqueous mixture for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Rationale (E-E-A-T): This protocol is self-validating due to its efficiency and the high yields typically reported. The use of microwave irradiation provides rapid, uniform heating, which overcomes the activation energy for the cyclization step more efficiently than conventional heating, minimizing the formation of degradation byproducts that can occur with prolonged heating times.[3] The catalytic amount of acetic acid protonates the carbonyl, activating it for the final cyclization/dehydration without being harsh enough to cause significant side reactions.
References
-
Al-Ostath, A., Jarrah, A., & Abu-Thiab, T. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review Letters, 6(4), 390-402. [Link]
-
Gaidashev, A. V., & Levkovskaya, G. G. (1986). Synthesis of benzothiazepines (review). Chemistry of Heterocyclic Compounds, 22(11), 1189-1203. [Link]
-
Haroun, M., Al-Ghorbani, M., & Thangavel, N. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(21), 7247. [Link]
-
Adimule, V., & Appiah, A. A. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 427-466. [Link]
-
Gutteridge, C. E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10(3), 123-134. [Link]
-
Climent, M. J., Corma, A., & Velty, A. (2011). Solid catalysts for multistep reactions: one-pot synthesis of 2,3-dihydro-1,5-benzothiazepines with solid acid and base catalysts. Chemistry-A European Journal, 17(42), 11920-11927. [Link]
-
Sharma, A., & Kumar, V. (2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. New Horizons in Humanities and Basic Sciences for Sustainable Development. [Link]
-
De Kimpe, N., et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. European Journal of Organic Chemistry, 26(8), e202201314. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. [Link]
-
Cera, G., & D'Elia, V. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 11(10), 1210. [Link]
-
Gellis, A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]
-
Sharma, P., & Mohan, C. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(17), 5364. [Link]
-
Dandia, A., Singh, R., & Arya, K. (2003). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines. Indian Journal of Chemistry - Section B, 42B, 240-243. [Link]
-
Lévai, A., & Jekő, J. (1987). Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. Monatshefte für Chemie / Chemical Monthly, 118(12), 1365-1376. [Link]
-
IntechOpen. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Books. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydro-1,5-benzothiazepines (4a–f) from chalcone 2 and o-aminothiophenol 1. [Link]
-
Khan, A. U., et al. (n.d.). Mass Spectral Studies of Steroidal Benzothiazepines. Rasayan Journal of Chemistry. [Link]
-
Ahn, S., et al. (2016). (1)H and (13)C NMR spectral assignments of novel flavonoids bearing benzothiazepine. Magnetic Resonance in Chemistry, 54(5), 382-390. [Link]
-
Kumar, A., & Kumar, R. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6895-6927. [Link]
-
Prasad, S. A. K., et al. (2024). Design and antimicrobial activity of novel benzothiazepine derivatives. Wisdom Library. [Link]
-
Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University. [Link]
-
Ye, Y., et al. (1993). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Pharmaceutical Sciences, 82(9), 940-944. [Link]
-
Semantic Scholar. (n.d.). Figure 2 from Innovative Synthesis of Diltiazem/Clentiazem Analogs. [Link]
-
Ortyl, J., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 16(13), 4786. [Link]
-
ResearchGate. (n.d.). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine. [Link]
-
Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Semantic Scholar. [Link]
-
Beyl, S., et al. (2008). Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. British Journal of Pharmacology, 153(7), 1493-1502. [Link]
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Technical Support Center: Optimizing N-Acyliminium Ion Cyclization for Thiazepine Ring Formation
Welcome to the technical support center for the synthesis of thiazepine derivatives via N-acyliminium ion cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this synthetic transformation and optimize your experimental outcomes.
Mechanism & Core Principles: The N-Acyliminium Ion Cyclization Pathway
The formation of the thiazepine ring through N-acyliminium ion cyclization is a robust strategy for constructing this important heterocyclic scaffold, which is a core component of several biologically active molecules.[1][2][3] The reaction proceeds through the formation of a highly electrophilic N-acyliminium ion intermediate, which is then intramolecularly trapped by a tethered nucleophile.
The general mechanism involves the following key steps:
-
Formation of the N-acyliminium ion precursor: This is typically an α-hydroxy, α-alkoxy, or other suitable leaving group-substituted amide or carbamate. These precursors can be synthesized through various methods, often involving the condensation of an amine with an aldehyde and an acylating agent.[4][5]
-
Generation of the N-acyliminium ion: In the presence of a Brønsted or Lewis acid, the leaving group at the α-position is eliminated, generating the highly reactive N-acyliminium ion.[4][6] The choice of acid is critical and can significantly influence the reaction's efficiency and selectivity.
-
Intramolecular cyclization: The tethered nucleophile, in this case, a thiophene or a related sulfur-containing moiety, attacks the electrophilic carbon of the N-acyliminium ion. This step forms the new carbon-sulfur bond and closes the thiazepine ring.
-
Deprotonation/Quenching: The reaction is terminated by the appropriate workup, leading to the final thiazepine product.
Visualizing the Reaction Pathway
Caption: N-Acyliminium ion cyclization workflow for thiazepine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating N-acyliminium ions for thiazepine synthesis?
A1: The most versatile precursors are α-hydroxy or α-alkoxy amides and carbamates.[4][5] These are often stable and can be readily synthesized. For instance, the reaction of a suitable amino alcohol with an anhydride can yield a hydroxylactam, a common precursor.[7]
Q2: How do I choose the right acid for the cyclization?
A2: The choice of acid is critical and depends on the substrate and desired outcome. Common Lewis acids include BF₃·OEt₂, TiCl₄, and SnCl₄.[6] Brønsted acids like p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA) are also effective.[1] The strength of the acid can influence the rate of N-acyliminium ion formation and can also affect the stability of the starting material and product. It is often necessary to screen a panel of acids to find the optimal conditions for a specific substrate.
Q3: Can this reaction be performed enantioselectively?
A3: Yes, asymmetric N-acyliminium ion cyclizations are well-documented.[8][9][10] This can be achieved by using a chiral auxiliary on the nitrogen atom, which directs the facial selectivity of the nucleophilic attack.[5] Alternatively, the use of a chiral Brønsted acid catalyst can create a chiral ion pair, leading to an enantioselective transformation.[8][10]
Q4: What are the typical reaction temperatures and times?
A4: Reaction conditions can vary widely. Some cyclizations proceed at room temperature, while others may require heating.[1][11] Reaction times can range from a few hours to overnight. It is crucial to monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[11]
Troubleshooting Guide
This section addresses common issues encountered during the N-acyliminium ion cyclization for thiazepine formation.
Issue 1: Low or No Product Yield
| Symptom | Potential Cause | Suggested Solution |
| No reaction observed (starting material remains) | 1. Insufficiently acidic conditions: The chosen acid may not be strong enough to promote the formation of the N-acyliminium ion. | 1a. Screen stronger acids: Try a stronger Lewis or Brønsted acid. For example, if PTSA is ineffective, consider using triflic acid (TfOH) or a stronger Lewis acid like TiCl₄.[6] 1b. Increase acid stoichiometry: The acid may be consumed by basic impurities. Try increasing the amount of acid. |
| 2. Poor leaving group: The hydroxyl or alkoxy group may not be sufficiently activated. | 2a. Convert to a better leaving group: The hydroxyl group can be acylated to form an acetate, which is a better leaving group.[6] | |
| 3. Low reaction temperature: The activation energy for the cyclization may not be reached. | 3a. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress. | |
| Low product yield with significant starting material remaining | 1. Reaction has not gone to completion: The reaction time may be too short. | 1a. Increase reaction time: Continue to monitor the reaction until no further consumption of the starting material is observed.[12] |
| 2. Reversible reaction: The equilibrium may not favor the product. | 2a. Remove byproducts: If water is a byproduct, using a Dean-Stark apparatus or adding molecular sieves can drive the reaction forward. | |
| Low product yield with multiple side products | 1. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1a. Use milder conditions: Try a weaker acid, lower the reaction temperature, or shorten the reaction time.[13] 1b. Check for air/moisture sensitivity: Ensure the reaction is run under an inert atmosphere with anhydrous solvents.[12] |
| 2. Intermolecular side reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. | 2a. Decrease the concentration: Running the reaction at higher dilution can favor the intramolecular pathway.[11] |
Issue 2: Poor Diastereoselectivity
| Symptom | Potential Cause | Suggested Solution |
| Formation of a mixture of diastereomers | 1. Lack of stereocontrol in the cyclization step: The nucleophile can attack the planar N-acyliminium ion from either face with similar ease. | 1a. Introduce a chiral auxiliary: A bulky chiral auxiliary on the nitrogen can effectively shield one face of the N-acyliminium ion, leading to higher diastereoselectivity.[5] 1b. Change the acid: The nature of the counter-ion from the acid can influence the transition state of the cyclization. Screening different Lewis or Brønsted acids can sometimes improve diastereoselectivity.[6] |
| 2. Epimerization of the product: The product may be unstable under the reaction conditions, leading to epimerization at a stereocenter. | 2a. Use milder conditions: Employ a weaker acid or lower the reaction temperature to minimize product decomposition or epimerization. | |
| 3. Conformational flexibility of the transition state: The tether connecting the nucleophile and the electrophile may be too flexible, leading to multiple low-energy transition states. | 3a. Modify the substrate: Introducing conformational constraints in the tether can sometimes improve diastereoselectivity. |
Experimental Protocols
General Procedure for N-Acyliminium Ion Cyclization for Thiazepine Formation
This is a general guideline and may require optimization for specific substrates.
-
Preparation of the reaction vessel: A round-bottom flask is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Addition of reagents: The N-acyliminium ion precursor (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile). The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Initiation of the reaction: The acid (Lewis or Brønsted, typically 1.1 to 2.0 equivalents) is added to the stirred solution. For highly reactive systems, the acid should be added dropwise.
-
Reaction monitoring: The reaction is stirred at the appropriate temperature, and the progress is monitored by TLC or LC-MS.
-
Quenching the reaction: Upon completion, the reaction is carefully quenched by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate for acidic workups).
-
Workup: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired thiazepine derivative.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Deng, S., et al. (2017). Synthesis of 2,3,4,5-Tetrahydrobenzo[1][7]thiazepines via N-Acyliminium Cyclization. Organic Process Research & Development, 21(10), 1594-1599. [Link]
-
Figshare. (2017). Synthesis of 2,3,4,5-Tetrahydrobenzo[1][7]thiazepines via N‑Acyliminium Cyclization. [Link]
-
Deng, S., et al. (2017). Synthesis of 2,3,4,5-Tetrahydrobenzo[1][7]thiazepines via N-Acyliminium Cyclization. Organic Process Research & Development. [Link]
-
Pigeon, P., & Decroix, B. (1997). Synthesis of dibenz[c,e]azepine and benzo[e]thieno[c]azepine via, N-acyliminium ion cyclization. Tetrahedron Letters, 38(6), 1041–1042. [Link]
-
Krchnak, V., et al. (2018). Peptidomimetics via Iminium Ion Chemistry on Solid Phase: Single, Fused, and Bridged Heterocycles. Molecules, 23(9), 2344. [Link]
-
Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. [Link]
-
Sheehan, S. M., & O'Donoghue, A. C. (2020). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Catalysis Science & Technology, 10(1), 21-38. [Link]
-
Ukaji, Y., et al. (1993). Regulation of Diastereofacial Selection in the Allylation Reaction of N-Acyliminium Ion Utilizing Lewis Acids. Chemistry Letters, 22(2), 221-224. [Link]
-
Kano, S., et al. (1983). Synthesis of Thieno(3,4-c)pyridine and Thieno(3,4-c)azepine Derivatives by N-Acyliminium Ion-induced Cyclization. Heterocycles, 20(12), 2411. [Link]
-
Pigeon, P., & Decroix, B. (2001). Synthesis of Tetracyclic Dibenzo[c,f]azepine and Benzo[f]thieno[3,2-c]azepine Derivatives via N-Acyliminium Ion Cyclization. HETEROCYCLES, 55(8), 1519-1526. [Link]
-
O'Hagan, D. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(i), 1-16. [Link]
-
Dixon, D. J., & Mayer, T. U. (2009). Enantioselective Brønsted Acid-Catalyzed N-Acyliminium Cyclization Cascades. Journal of the American Chemical Society, 131(30), 10806–10808. [Link]
-
Martens, J., et al. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(1). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Procter, D. J., & Flowers, R. A. (2014). Synthesis of Uracils from Barbituric Acids Enabled by SmI2 Reduction. Organic Letters, 16(2), 452-455. [Link]
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Kano, S., et al. (1983). Synthesis of Thieno[3,4-c]pyridine and Thieno[3,4-c]azepine Derivatives by N-Acyliminiun Ion-induced Cyclization. Heterocycles, 20(12), 2411. [Link]
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Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. [Link]
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Beilstein Journal of Organic Chemistry. Search Results. [Link]
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Allin, S. M., & Gaskell, S. N. (2008). Asymmetric N-Acyliminium Cyclization as an Approach to Heterocyclic Natural Product Synthesis. Natural Product Communications, 3(11), 1825-1834. [Link]
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Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
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Jacobsen, E. N. (2016). Asymmetric Ion-Pairing Catalysis. Harvard University. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
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Miesch, L., et al. (2020). Tertiary Enamide-Promoted Diastereoselective Domino: N-Acyliminium Ion Trapping and Nazarov Cyclization. Organic Letters, 22(18), 7137–7141. [Link]
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Miesch, L., et al. (2020). Tertiary Enamide-Promoted Diastereoselective Domino: N‑Acyliminium Ion Trapping and Nazarov Cyclization. Figshare. [Link]
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Miesch, L., et al. (2018). Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles. Organic Letters, 20(15), 4543–4547. [Link]
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Martens, J., et al. (2021). A) Cyclic N‐acyliminium ion conformations 1 and 2 and their... ResearchGate. [Link]
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Yoshida, J., et al. (2003). “N-Acyliminium Ion Pool” as a Heterodiene in [4 + 2] Cycloaddition Reaction. Organic Letters, 5(16), 2879–2881. [Link]
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Speckamp, W. N., & Hiemstra, H. (1985). ChemInform Abstract: Ab initio Studies on N-Acyliminium Ions. Chemischer Informationsdienst, 16(22). [Link]
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Technical Support Center: Stability of Tetrahydrobenzothiazepine in DMSO for High-Throughput Screening
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrahydrobenzothiazepine derivatives. This resource provides in-depth guidance on ensuring the stability of your compounds in dimethyl sulfoxide (DMSO) for high-throughput screening (HTS) applications. Maintaining compound integrity is paramount for generating reliable and reproducible screening data. This guide is structured to provide both quick answers through FAQs and detailed troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of compound degradation in DMSO stock solutions?
A1: While multiple factors can contribute to compound instability, the hygroscopic nature of DMSO is a principal concern.[1][2][3] DMSO readily absorbs atmospheric moisture, and the presence of water can significantly impact the stability and solubility of compounds, potentially leading to hydrolysis or other forms of degradation.[1][4][5][6] Studies have shown that water is a more significant factor in compound loss than oxygen.[4][5]
Q2: How do repeated freeze-thaw cycles affect the stability of tetrahydrobenzothiazepines in DMSO?
A2: Repeated freeze-thaw cycles can be detrimental to compound stability.[7] Each cycle can introduce atmospheric moisture when the sample is thawed, potentially accelerating degradation. Some studies have shown a significant drop in compound integrity after as few as 10 cycles.[7] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[8][9]
Q3: What are the ideal storage conditions for tetrahydrobenzothiazepine stock solutions in DMSO?
A3: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed containers.[8] Storage at lower temperatures, such as -80°C, is generally preferred to minimize the rate of any potential degradation.[10] Some sources suggest that compounds in DMSO can be stable for up to 6 months at -80°C.[8] However, stability is compound-specific, and it is advisable to conduct your own stability assessment for novel scaffolds like tetrahydrobenzothiazepines.
Q4: Can the tetrahydrobenzothiazepine ring system itself be susceptible to degradation in DMSO?
A4: While specific data on the tetrahydrobenzothiazepine scaffold is limited in the provided search results, related heterocyclic structures, such as 2-aminothiazoles, have been shown to undergo decomposition in DMSO at room temperature. The reactivity of such scaffolds can be influenced by substituents on the ring system. Therefore, it is crucial to be aware of the potential for inherent instability and to monitor for any changes in your stock solutions.
Q5: How can I quickly assess if my tetrahydrobenzothiazepine stock solution has degraded?
A5: A simple visual inspection for precipitation or color change is the first step. However, the absence of visible changes does not guarantee stability. The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][11][12] These methods can quantify the parent compound and detect the presence of any degradation products.[9][13]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of tetrahydrobenzothiazepine in DMSO.
Problem: Inconsistent or Lower-Than-Expected Activity in HTS Assays
This is a frequent and critical issue that can arise from compound degradation, leading to a lower effective concentration of the active molecule.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent HTS assay results.
Step-by-Step Troubleshooting Protocol
-
Prepare a Fresh Dilution: The first step is to rule out issues with the working solution. Prepare a fresh dilution of your tetrahydrobenzothiazepine from the DMSO stock and repeat the assay. If the activity is restored, the issue was likely with the previous dilution.
-
Analytical Chemistry to the Rescue (LC-MS/HPLC): If the fresh dilution does not resolve the issue, it is time to analyze the DMSO stock solution.
-
Objective: To quantify the concentration of the parent compound and identify any potential degradation products.
-
Procedure:
-
Dilute a small aliquot of the DMSO stock solution to a concentration suitable for your analytical instrument.
-
Analyze the sample using a validated HPLC or LC-MS method.
-
Compare the resulting chromatogram and mass spectrum to a reference standard or the initial quality control (QC) data for that batch of compound.
-
-
Interpretation: A significant decrease in the peak area of the parent compound or the appearance of new peaks suggests degradation.
-
-
Review Storage and Handling Procedures: If degradation is confirmed, a thorough review of your laboratory's standard operating procedures (SOPs) is warranted.
-
Key Areas to Scrutinize:
-
DMSO Quality: Are you using anhydrous DMSO?[13] The presence of water can accelerate degradation.[1][6]
-
Storage Temperature: Are stock solutions consistently stored at -20°C or -80°C?[8]
-
Freeze-Thaw Cycles: How many times has the stock solution been subjected to freeze-thaw cycles?[7]
-
Container Type: While studies have shown no significant difference between glass and polypropylene containers for some compounds, ensure your containers are appropriate and seal tightly.[4][5]
-
-
-
Implement Corrective Actions: Based on your review, implement the necessary changes to your procedures. This may include:
Problem: Visible Precipitate in DMSO Stock Solution
Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate concentrations in your assays.
Visualizing the Troubleshooting Workflow
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Validation & Comparative
A Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine Derivatives and Diltiazem as L-type Calcium Channel Modulators
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of emerging 2,3,4,5-Tetrahydrobenzo[f]thiazepine derivatives and the established drug, diltiazem. Both classes of compounds share a core benzothiazepine structure and exhibit activity as L-type calcium channel blockers, a critical mechanism in cardiovascular therapy. This analysis delves into their mechanisms of action, pharmacological effects, and the experimental methodologies used for their evaluation, offering insights for researchers in cardiovascular drug discovery.
Introduction to Benzothiazepines in Cardiovascular Medicine
Benzothiazepines are a class of heterocyclic compounds that have significant therapeutic applications, primarily as calcium channel blockers.[1] By inhibiting the influx of calcium ions through L-type calcium channels, these agents play a crucial role in modulating cardiac contractility and vascular tone.[1] Diltiazem, a well-known benzothiazepine derivative, has been a cornerstone in the management of hypertension, angina pectoris, and certain arrhythmias since its FDA approval in 1982.[2] The therapeutic success of diltiazem has spurred further research into novel benzothiazepine scaffolds, such as 2,3,4,5-Tetrahydrobenzo[f]thiazepines, with the aim of discovering new chemical entities with improved pharmacological profiles.
Diltiazem: The Benchmark Non-Dihydropyridine Calcium Channel Blocker
Diltiazem is a non-dihydropyridine calcium channel blocker with a mechanism of action that involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells during depolarization.[3][] This leads to a reduction in intracellular calcium concentration, resulting in smooth muscle relaxation, arterial vasodilation, and a decrease in blood pressure.[3] Diltiazem exhibits an intermediate specificity for both cardiac and vascular smooth muscle, distinguishing it from other classes of calcium channel blockers like dihydropyridines (e.g., nifedipine) which are more vascular-selective, and phenylalkylamines (e.g., verapamil) which have more pronounced cardiac effects.[2]
Key Pharmacological Effects of Diltiazem:
-
Antihypertensive: Relaxes vascular smooth muscle, leading to decreased peripheral vascular resistance.[3]
-
Anti-anginal: Reduces myocardial oxygen demand by decreasing heart rate and contractility, and by dilating coronary arteries.[]
-
Anti-arrhythmic: Slows atrioventricular (AV) nodal conduction.[5]
The Emerging Potential of 2,3,4,5-Tetrahydrobenzo[f]thiazepine Derivatives
Recent research has focused on the synthesis and pharmacological evaluation of novel 2,3,4,5-Tetrahydrobenzo[f]thiazepine derivatives as potential calcium channel blockers.[6] These compounds share the core benzothiazepine structure with diltiazem but offer opportunities for chemical modification to fine-tune their pharmacological properties. Studies have shown that certain derivatives of this class exhibit potent calcium antagonist activity, with some compounds demonstrating equipotent in vitro activity to diltiazem.[7]
A key area of investigation is the structure-activity relationship (SAR) of these novel derivatives. For instance, derivatization of the nitrogen atom in the thiazepine ring with a (dimethylamino)ethyl group, a feature also present in diltiazem, has been shown to yield compounds with significant calcium channel blocking activity.[7] Radioligand binding studies have indicated that these novel compounds can interact with both the dihydropyridine and diltiazem binding sites on the L-type calcium channel, suggesting a complex and potentially unique mechanism of interaction.[7]
Comparative Data: Diltiazem vs. Novel Tetrahydrobenzo[f]thiazepine Derivatives
| Feature | Diltiazem | Novel 2,3,4,5-Tetrahydrobenzo[f]thiazepine Derivatives |
| Core Structure | 1,5-Benzothiazepine | 1,5-Benzothiazepine |
| Mechanism of Action | L-type calcium channel blocker | L-type calcium channel blocker |
| Binding Site | Diltiazem binding site on the α1 subunit | May interact with both dihydropyridine and diltiazem binding sites |
| In Vitro Potency | Established (IC50 values vary by assay) | Some derivatives are equipotent to diltiazem in vitro |
| Clinical Use | Hypertension, angina, arrhythmias[3] | Preclinical investigation |
Experimental Protocols for Comparative Evaluation
To rigorously compare the pharmacological profiles of novel 2,3,4,5-Tetrahydrobenzo[f]thiazepine derivatives with diltiazem, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Vasodilation Assay
This assay assesses the ability of a compound to relax pre-constricted arterial rings, providing a direct measure of its vasodilatory potential.[8][9]
Step-by-Step Methodology:
-
Tissue Preparation: Isolate thoracic aorta from a suitable animal model (e.g., Wistar rat) and cut into 2-3 mm rings.
-
Mounting: Mount the arterial rings in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[9]
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine or KCl.[9]
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (novel derivative or diltiazem) in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) for each compound.
Caption: Workflow for the in vitro vasodilation assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing definitive evidence of a compound's effect on L-type calcium channels.[10][11]
Step-by-Step Methodology:
-
Cell Culture: Use a suitable cell line expressing L-type calcium channels (e.g., human-induced pluripotent stem cell-derived cardiomyocytes) or freshly isolated cardiomyocytes.[12]
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.[10]
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.[13]
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[11]
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -80 mV and apply depolarizing voltage steps to elicit L-type calcium currents.
-
Drug Application: Perfuse the test compound onto the cell and record the changes in the calcium current amplitude and kinetics.
-
Data Analysis: Determine the concentration-dependent inhibition of the calcium current and calculate the IC50 (half-maximal inhibitory concentration).
Caption: Key steps in a whole-cell patch-clamp experiment.
In Vivo Antihypertensive Animal Models
Evaluating the antihypertensive efficacy of novel compounds in relevant animal models is a critical step in preclinical drug development.[14][15]
Commonly Used Models:
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[15][16]
-
Dahl Salt-Sensitive (DSS) Rat: A model of salt-sensitive hypertension.[14]
-
Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.[15]
Step-by-Step Methodology (SHR Model):
-
Animal Acclimatization: Acclimate male SHRs (12-16 weeks old) to the housing conditions and blood pressure measurement procedures.
-
Baseline Blood Pressure: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via radiotelemetry.
-
Drug Administration: Administer the test compound or diltiazem orally or via intraperitoneal injection.
-
Blood Pressure Monitoring: Monitor blood pressure at various time points post-administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Compare the changes in blood pressure from baseline between the treatment groups and a vehicle control group.
Conclusion and Future Directions
The comparative study of 2,3,4,5-Tetrahydrobenzo[f]thiazepine derivatives and diltiazem highlights the ongoing efforts to expand the therapeutic arsenal for cardiovascular diseases. While diltiazem remains a clinically valuable drug, the exploration of novel benzothiazepine scaffolds offers the potential for discovering next-generation calcium channel blockers with enhanced potency, selectivity, or improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising new chemical entities. Future research should focus on elucidating the precise molecular interactions of these novel derivatives with the L-type calcium channel and on conducting comprehensive in vivo studies to assess their efficacy and safety in relevant disease models.
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What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? | ResearchGate. [Link]
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Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]
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Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. [Link]
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Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters. [Link]
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A Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and Verapamil as Calcium Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the calcium channel blocking properties of the emerging investigational compound class, 2,3,4,5-Tetrahydrobenzo[f]thiazepines, and the well-established clinical drug, verapamil. This document synthesizes available experimental data to illuminate differences in their mechanism, potency, and selectivity, offering a valuable resource for informed decision-making in cardiovascular and neurological drug discovery programs.
Introduction: The Critical Role of Calcium Channels in Cellular Physiology and Disease
Voltage-gated calcium channels (VGCCs) are fundamental players in a vast array of physiological processes, including cardiovascular function, neurotransmission, and muscle contraction. These transmembrane proteins facilitate the influx of calcium ions in response to membrane depolarization, triggering a cascade of intracellular events. Dysregulation of calcium channel activity is implicated in numerous pathologies, ranging from hypertension and cardiac arrhythmias to epilepsy and chronic pain. Consequently, VGCCs represent a major target for therapeutic intervention.
Calcium channel blockers are broadly classified based on their chemical structure and primary site of action. Verapamil, a phenylalkylamine, and the benzothiazepine class, to which 2,3,4,5-Tetrahydrobenzo[f]thiazepine belongs, represent two distinct families of non-dihydropyridine calcium channel blockers. While both classes exert their effects by modulating L-type calcium channels, their specific binding sites and functional consequences differ, leading to distinct pharmacological profiles.
This guide will delve into a detailed comparison of a representative of the emerging benzothiazepine class, 2,3,4,5-Tetrahydrobenzo[f]thiazepine and its derivatives, against the clinical benchmark, verapamil.
Chemical Structures and Core Mechanisms of Action
A fundamental understanding of the chemical scaffolds of these two classes of calcium channel blockers is crucial to appreciating their distinct pharmacological behaviors.
Verapamil , a phenylalkylamine, is characterized by a core structure that interacts with the intracellular pore of the L-type calcium channel. Its binding is use-dependent, meaning it has a higher affinity for channels that are frequently opening and closing, a characteristic that contributes to its efficacy in treating tachyarrhythmias.[1]
2,3,4,5-Tetrahydrobenzo[f]thiazepine belongs to the benzothiazepine class of compounds. Like other benzothiazepines such as diltiazem, it is understood to bind to a distinct site on the alpha-1 subunit of the L-type calcium channel.[2] The tetrahydro- modification indicates partial saturation of the ring system, which can influence the compound's stability and pharmacokinetic properties.[3]
Comparative Analysis of Potency and Selectivity
A direct head-to-head comparison of the parent compound 2,3,4,5-Tetrahydrobenzo[f]thiazepine with verapamil using standardized in vitro assays is not extensively available in the public domain. However, by examining data from studies on derivatives of 1,5-benzothiazepine and the extensive literature on verapamil, we can construct a comparative profile.
| Compound Class/Derivative | Calcium Channel Subtype | Reported IC50/EC50 | Reference |
| Verapamil | L-type (cardiac) | 4 µM | [4] |
| L-type (CaV1.3) | 199 ± 19 µM | [5] | |
| T-type (CaV3.1) | ~20 µM | [6] | |
| 1,5-Benzothiazepine Derivative (Compound 56) | L-type ([3H]nitrendipine binding) | 0.13 nM | [7] |
| Diltiazem (Benzothiazepine) | L-type (cardiac) | 40 µM | [4] |
Key Insights from the Data:
-
Potency: Notably, a specific pyrrolo[2,1-d][5][6]-benzothiazepine derivative (compound 56) demonstrated exceptionally high potency in displacing [3H]nitrendipine from L-type calcium channels, with an IC50 of 0.13 nM.[7] This suggests that the benzothiazepine scaffold has the potential for developing highly potent L-type calcium channel blockers, potentially exceeding the potency of verapamil. However, it is crucial to note that this is a single derivative and may not be representative of the entire class or the parent 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Verapamil's Profile: Verapamil exhibits micromolar affinity for L-type calcium channels, with some studies showing varying IC50 values depending on the specific channel subtype and experimental conditions.[4][5] It also demonstrates activity against T-type calcium channels, albeit at a slightly lower potency.[6]
-
Selectivity: The available data for the 1,5-benzothiazepine derivatives primarily focuses on their L-type channel activity. Verapamil, on the other hand, has a broader spectrum of action, also affecting other ion channels, which can contribute to its therapeutic effects and side-effect profile.[4]
Experimental Protocols for Comparative Evaluation
To conduct a rigorous head-to-head comparison of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and verapamil, a series of well-defined experimental protocols are essential. The following section outlines key methodologies.
Patch-Clamp Electrophysiology for Assessing Ion Channel Blockade
Objective: To directly measure the inhibitory effects of the compounds on specific voltage-gated calcium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).
Rationale: This "gold-standard" technique provides precise, real-time measurement of ion channel currents, allowing for the determination of IC50 values, as well as the voltage- and use-dependency of the block.[8]
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect cells with plasmids encoding the desired calcium channel subunits (e.g., α1C for L-type channels) and a reporter gene (e.g., GFP).
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, transfected cell.[9]
-
Voltage-clamp the cell at a holding potential of -80 mV.
-
Elicit calcium currents using a depolarizing voltage step (e.g., to +10 mV).
-
-
Drug Application:
-
Prepare a series of dilutions of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and verapamil in the extracellular solution.
-
Apply the different concentrations of the compounds to the cell via a perfusion system.
-
-
Data Acquisition and Analysis:
Calcium Imaging for High-Throughput Screening
Objective: To assess the inhibitory effect of the compounds on intracellular calcium transients in a population of cells.
Rationale: This fluorescence-based assay is well-suited for higher-throughput screening of compound libraries and provides a functional readout of calcium channel activity.[11]
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells (e.g., a cell line endogenously expressing the target channel or a transfected cell line) in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
-
Compound Treatment:
-
Add varying concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and verapamil to the wells.
-
-
Stimulation and Imaging:
-
Induce calcium influx by adding a depolarizing agent (e.g., high potassium chloride solution).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or a high-content imaging system.[13]
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each condition.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50.
-
Isolated Aortic Ring Contractility Assay
Objective: To evaluate the vasorelaxant effects of the compounds on vascular smooth muscle.
Rationale: This ex vivo assay provides a physiologically relevant model to assess the functional consequences of calcium channel blockade on blood vessel tone.[14]
Step-by-Step Methodology:
-
Tissue Preparation:
-
Contraction and Relaxation:
-
Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (KCl), which depolarizes the smooth muscle cells and opens L-type calcium channels.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine or verapamil to the organ bath.[17]
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation as a percentage of the initial KCl-induced contraction.
-
Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.
-
Conclusion and Future Directions
The available evidence suggests that 2,3,4,5-Tetrahydrobenzo[f]thiazepine and its derivatives represent a promising class of calcium channel blockers with the potential for high potency. While verapamil is a well-characterized drug with a broad spectrum of activity, the benzothiazepine scaffold may offer opportunities for developing more selective and potent L-type calcium channel modulators.
A definitive comparative assessment necessitates direct, head-to-head studies employing the standardized experimental protocols outlined in this guide. Future research should focus on:
-
Determining the IC50 values of 2,3,4,5-Tetrahydrobenzo[f]thiazepine on a panel of calcium channel subtypes (L-type, T-type, N-type, etc.) to establish its selectivity profile.
-
Conducting in vivo studies to evaluate the cardiovascular effects and pharmacokinetic properties of 2,3,4,5-Tetrahydrobenzo[f]thiazepine in animal models of hypertension and arrhythmia.
-
Investigating the structure-activity relationships within the 2,3,4,5-Tetrahydrobenzo[f]thiazepine series to optimize potency and selectivity.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this emerging class of calcium channel blockers and their standing relative to established drugs like verapamil.
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A Researcher's Guide to Validating the In Vitro Mechanism of Action of 2,3,4,5-Tetrahydrobenzo[f]thiazepine
In the landscape of contemporary drug discovery, the thiazepine scaffold has garnered considerable interest due to its presence in numerous pharmacologically active compounds. The derivative 2,3,4,5-Tetrahydrobenzo[f]thiazepine presents a compelling case for thorough mechanistic investigation. Structurally, it shares features with atypical antipsychotics, a class of drugs known for their complex pharmacology, primarily involving the modulation of dopaminergic and serotonergic pathways.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and validate the in vitro mechanism of action of this compound, comparing its functional profile against established pharmacological agents.
Our investigation will be anchored in the hypothesis that 2,3,4,5-Tetrahydrobenzo[f]thiazepine functions as an antagonist at dopamine D2 and/or serotonin 5-HT2A receptors, a hallmark of many atypical antipsychotics.[3] We will systematically progress from foundational cytotoxicity assessments to specific receptor binding and downstream functional assays. This multi-faceted approach is designed to build a robust, evidence-based understanding of the compound's biological activity.
I. Foundational Analysis: Cytotoxicity and Initial Screening
Before delving into specific mechanistic assays, it is imperative to establish the compound's cytotoxicity profile. This ensures that subsequent functional assays are conducted at concentrations that do not induce cell death, which could otherwise confound the results. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability by measuring mitochondrial metabolic activity.[4][5]
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine (e.g., from 0.01 µM to 100 µM) for 24 to 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT/XTT Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Subsequently, solubilize the formazan crystals with 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6]
-
For XTT: Prepare a working solution of XTT and an electron-coupling reagent. Add 50 µL of this mixture to each well and incubate for 2-4 hours at 37°C.[7]
-
-
Absorbance Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).[4][5]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).
This initial screen will define the therapeutic window for 2,3,4,5-Tetrahydrobenzo[f]thiazepine, guiding the concentration range for all subsequent experiments.
II. Target Engagement: Receptor Binding Assays
To directly test our hypothesis, we will employ radioligand binding assays to determine if 2,3,4,5-Tetrahydrobenzo[f]thiazepine binds to dopamine D2 and serotonin 5-HT2A receptors.[8][9] These assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[10]
Caption: Workflow for Radioligand Binding Assay.
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors), and a range of concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.[11]
-
Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
Comparative Analysis: The Ki values for 2,3,4,5-Tetrahydrobenzo[f]thiazepine will be compared to those of known antagonists, such as Haloperidol (for D2) and Risperidone (for both D2 and 5-HT2A).
| Compound | Target Receptor | Ki (nM) - Hypothetical Data |
| 2,3,4,5-Tetrahydrobenzo[f]thiazepine | Dopamine D2 | 15.2 |
| Serotonin 5-HT2A | 8.7 | |
| Haloperidol | Dopamine D2 | 1.5 |
| Serotonin 5-HT2A | 50.3 | |
| Risperidone | Dopamine D2 | 3.2 |
| Serotonin 5-HT2A | 0.16 |
A lower Ki value indicates a higher binding affinity. This data will provide the first direct evidence of target engagement.
III. Functional Antagonism: Second Messenger Assays
Binding to a receptor does not necessarily equate to a functional effect. Therefore, the next crucial step is to determine whether 2,3,4,5-Tetrahydrobenzo[f]thiazepine acts as an antagonist, preventing the receptor from being activated by its endogenous ligand. We will investigate this by measuring changes in intracellular second messengers upon receptor activation.[12][13]
The dopamine D2 receptor is a Gαi-coupled receptor, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] An antagonist will block this agonist-induced decrease.
Caption: Dopamine D2 receptor signaling pathway.
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine or a known D2 antagonist (e.g., Haloperidol).
-
Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) at a concentration that elicits a submaximal response (EC80). To amplify the signal, adenylyl cyclase is often pre-stimulated with forskolin.[16]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17][18] In this format, a decrease in the HTRF signal corresponds to an increase in intracellular cAMP.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 of the antagonist.
The serotonin 5-HT2A receptor is coupled to the Gαq protein, and its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[19] An antagonist will block this effect.
-
Cell Culture and Labeling: Culture cells expressing the human 5-HT2A receptor (e.g., NIH-3T3 or HEK293) and label them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as PIP2.
-
Compound Pre-incubation: Pre-treat the cells with various concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine or a reference antagonist (e.g., Risperidone).
-
Agonist Stimulation: Stimulate the cells with a 5-HT2A agonist, such as serotonin, in the presence of LiCl (which prevents the degradation of inositol phosphates).
-
Extraction and Quantification: Stop the reaction and extract the soluble inositol phosphates. Separate the inositol phosphates using ion-exchange chromatography and quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the antagonist's ability to inhibit the agonist-induced accumulation of inositol phosphates.
Comparative Functional Data (Hypothetical)
| Compound | Assay | Functional Effect | IC50 (nM) |
| 2,3,4,5-Tetrahydrobenzo[f]thiazepine | D2 cAMP Assay | Antagonist | 25.8 |
| 5-HT2A IP Assay | Antagonist | 12.3 | |
| Haloperidol | D2 cAMP Assay | Antagonist | 2.1 |
| Risperidone | 5-HT2A IP Assay | Antagonist | 0.25 |
These functional assays will confirm whether the binding of 2,3,4,5-Tetrahydrobenzo[f]thiazepine to the D2 and 5-HT2A receptors translates into antagonistic activity.
IV. Downstream Signaling and Gene Expression Analysis
To further solidify the mechanism of action, we can investigate the compound's effect on downstream signaling events and gene expression. This provides a more holistic view of the compound's cellular impact.
Activation of D2 and 5-HT2A receptors can modulate the phosphorylation status of key signaling proteins like Akt and ERK. An antagonist would be expected to block agonist-induced changes in the phosphorylation of these proteins.
-
Cell Treatment and Lysis: Treat cells expressing the target receptors with an agonist in the presence or absence of 2,3,4,5-Tetrahydrobenzo[f]thiazepine. After treatment, lyse the cells to extract total protein.[20][21]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[22][23]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK) and total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Chronic receptor antagonism can lead to adaptive changes in the expression of genes involved in neurotransmitter signaling. qPCR can be used to measure changes in the mRNA levels of genes downstream of D2 and 5-HT2A receptor signaling.[24][25]
-
Cell Treatment and RNA Extraction: Treat cells with 2,3,4,5-Tetrahydrobenzo[f]thiazepine for a prolonged period (e.g., 24 hours). Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[26]
-
qPCR: Perform qPCR using primers specific for target genes (e.g., c-Fos, a common marker of neuronal activation) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[27][28]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
These downstream analyses will provide further evidence for the proposed mechanism of action and can reveal more subtle effects of the compound on cellular signaling and gene regulation.
V. Conclusion and Future Directions
This guide has outlined a systematic and rigorous in vitro approach to validating the mechanism of action of 2,3,4,5-Tetrahydrobenzo[f]thiazepine, with a focus on its potential as a dopamine D2 and serotonin 5-HT2A receptor antagonist. By progressing from general cytotoxicity to specific binding and functional assays, and finally to downstream signaling events, researchers can build a comprehensive pharmacological profile of this novel compound.
The comparative data generated against well-characterized drugs like Haloperidol and Risperidone will be crucial for contextualizing its potency and selectivity. A favorable profile, perhaps showing a higher affinity for 5-HT2A over D2 receptors, could suggest a lower propensity for extrapyramidal side effects, a key characteristic of atypical antipsychotics.[29][30]
Future in vitro studies could expand on this foundation by investigating the compound's activity at other relevant GPCRs, ion channels, and transporters to build a more complete off-target liability profile. Ultimately, this detailed in vitro characterization is an indispensable prerequisite for advancing a promising compound into more complex preclinical and clinical investigations.
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A Comparative Analysis of Benzothiazepine and Benzodiazepine Derivatives in CNS Assays: A Guide for Researchers
This guide provides a comprehensive comparative analysis of benzothiazepine and benzodiazepine derivatives, focusing on their performance in key Central Nervous System (CNS) assays. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, structure-activity relationships, and practical experimental methodologies to offer a nuanced understanding of these two important classes of psychoactive compounds.
Introduction: Two Scaffolds, Divergent CNS Activities
Benzodiazepines have long been a cornerstone in the treatment of anxiety, insomnia, and seizure disorders.[1][2] Their mechanism of action, primarily as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, is well-established, leading to a general CNS depressant effect.[3] Benzothiazepines, while sharing a similar bicyclic core structure, exhibit a more diverse range of pharmacological activities.[4] Certain benzothiazepine derivatives, such as the atypical antipsychotic quetiapine, exert their effects through complex interactions with multiple neurotransmitter systems, including dopamine and serotonin receptors.[5][6] Others, like diltiazem, are primarily known as calcium channel blockers with secondary CNS effects.[7][8] More recently, novel benzothiazine derivatives have shown promise as anticonvulsants with potentially unique mechanisms of action.[9] This guide will explore these differences through the lens of established in vitro and in vivo CNS assays.
Mechanistic Divergence: A Tale of Two Receptors (and More)
The fundamental difference in the CNS effects of benzodiazepines and many benzothiazepines lies in their primary molecular targets.
Benzodiazepines: Enhancing GABAergic Inhibition
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel.[3] This binding event increases the affinity of the receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron.[10] This enhanced inhibitory neurotransmission underlies the anxiolytic, sedative, hypnotic, and anticonvulsant properties of this drug class.[1][11]
Benzothiazepines: A Spectrum of Targets
The CNS mechanism of action for benzothiazepines is not as uniform.
-
Quetiapine: This atypical antipsychotic has a complex pharmacology, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[5][6] Its therapeutic effects in schizophrenia and bipolar disorder are attributed to this dual antagonism.[12] It also has significant affinity for other receptors, including histamine H1 and adrenergic α1 and α2 receptors, contributing to its sedative and anxiolytic properties.[6]
-
Diltiazem: As a calcium channel blocker, diltiazem's CNS effects, such as dizziness and headache, are generally considered secondary to its cardiovascular actions.[7][13][14][15] However, some studies suggest it may have direct CNS-mediated antiarrhythmic effects.[8]
-
Novel Anticonvulsant Benzothiazines: Recent research has identified benzothiazine derivatives with broad-spectrum anticonvulsant activity in animal models.[9] The distinct chemical structure of these compounds compared to existing anti-epileptic drugs suggests a potentially novel mechanism of action, separate from the GABAergic pathway of benzodiazepines.[9]
In Vitro CNS Assays: Probing Molecular Interactions
Radioligand Binding Assay for GABA-A Receptor
This assay is fundamental for characterizing the interaction of compounds with the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[16]
-
Incubation: Incubate the brain membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) to determine the compound's affinity for the receptor.
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A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of 2,3,4,5-Tetrahydrobenzo[f]thiazepine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is the aspirational cornerstone of designing safe and effective therapeutics. However, the biological reality is far more complex. The ability of a drug candidate to interact with unintended targets, a phenomenon known as cross-reactivity or off-target binding, is a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical failures.[1][2] Therefore, a rigorous and early evaluation of a compound's selectivity profile is not merely a regulatory checkbox but a fundamental component of a successful drug discovery program.[1]
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,3,4,5-Tetrahydrobenzo[f]thiazepine, a heterocyclic scaffold of significant pharmacological interest. Benzothiazepine derivatives have demonstrated a wide array of biological activities, including but not limited to calcium channel antagonism, and effects on the central nervous system (CNS).[3][4][5][6] Given this polypharmacology, a new chemical entity (NCE) built on this core, such as 2,3,4,5-Tetrahydrobenzo[f]thiazepine, warrants a thorough and systematic investigation of its potential off-target interactions.
Here, we will detail a multi-tiered experimental strategy, explain the causal logic behind assay selection, and provide actionable protocols. The objective is to build a robust "selectivity map" for your compound, enabling data-driven decisions for lead optimization and de-risking your path to the clinic.
Part 1: Defining the Target Landscape - A Rationale-Driven Approach
Before initiating any screening, it is critical to establish a rational hypothesis of likely off-target interactions. This is guided by the structure of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and the known pharmacology of related compounds.
Structural and Pharmacological Considerations: The benzothiazepine core is a well-established pharmacophore. Prominent drugs like Diltiazem and Quetiapine, which contain this or related seven-membered heterocyclic rings, act on L-type calcium channels and a variety of CNS receptors, respectively.[3][4] This precedent immediately informs our primary areas of concern:
-
Cardiovascular Targets: Primarily ion channels, including various calcium, potassium, and sodium channels. The human ether-a-go-go-related gene (hERG) potassium channel is of paramount importance due to its association with drug-induced QT prolongation and fatal arrhythmias.[7][8]
-
Central Nervous System (CNS) Targets: A broad range of G-protein coupled receptors (GPCRs), such as dopamine, serotonin, adrenergic, and muscarinic receptors, are common off-targets for heterocyclic compounds and can lead to neuropsychiatric side effects.[3][5]
-
Other Common Off-Targets: A standard safety panel also includes key enzymes (e.g., CYPs for metabolic liabilities) and transporters.[2]
Based on this analysis, a tiered screening approach is the most efficient and scientifically sound strategy.
Part 2: A Tiered Experimental Strategy for Cross-Reactivity Profiling
This strategy is designed to move from broad, high-throughput screening to more focused, functional characterization of identified "hits."
Tier 1: Broad Panel In Vitro Binding and Enzyme Assays
The goal of Tier 1 is to cast a wide net to identify any potential off-target liabilities at a high concentration of the test compound (typically 1-10 µM). This is primarily achieved through competitive radioligand binding assays and enzymatic assays.[1][2][9]
Experimental Workflow: Tier 1 Screening dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Tier 1 High-Throughput Cross-Reactivity Screening Workflow.
Methodology: Radioligand Binding Assay
-
Principle: This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from its receptor.[10][11][12][13] It is a direct measure of binding interaction.
-
Protocol Outline:
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., ³H-spiperone for D₂ receptors), and the test compound (2,3,4,5-Tetrahydrobenzo[f]thiazepine at 10 µM).
-
Controls: Include wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubation: Allow the reaction to reach equilibrium (time and temperature are target-dependent).
-
Separation: Rapidly separate bound from unbound radioligand via vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculation: Specific binding is calculated as Total Binding - Non-Specific Binding. The % inhibition by the test compound is then determined relative to the specific binding.
-
Tier 2: Potency Determination and Functional Characterization
Any target showing significant inhibition (>50%) in Tier 1 is considered a "hit" and must be further investigated. The objective of Tier 2 is two-fold:
-
Determine Potency (IC₅₀/Kᵢ): Establish a full concentration-response curve to determine the concentration at which the compound inhibits 50% of binding (IC₅₀), which can be converted to an inhibition constant (Kᵢ).[12][13]
-
Assess Functional Activity: Determine if the binding event translates into a biological response (i.e., is the compound an antagonist, agonist, or inverse agonist?). This is crucial for understanding the real-world physiological consequences of the off-target interaction.[14][15][16]
Decision-Making Workflow: From Hit to Functional Assay dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Tier 2 Workflow for Hit Characterization and Functional Validation.
Methodology: Cell-Based Functional Assays for GPCRs
-
Principle: These assays measure the downstream signaling events that occur after a ligand binds to a GPCR, such as changes in second messenger concentrations (e.g., cAMP, Ca²⁺).[14][17][18]
-
Protocol Outline (cAMP Assay for Gs/Gi-coupled receptors):
-
Cell Culture: Use a recombinant cell line stably expressing the target GPCR. Plate the cells in a multi-well format.
-
Compound Addition: Add varying concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine. To test for antagonism, co-incubate with a known agonist for the receptor.
-
Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.
-
Data Analysis: Plot the cAMP response against the compound concentration to determine an EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Tier 3: Critical Safety Assessment - The hERG Case Study
For any compound intended for systemic administration, direct evaluation of hERG channel activity is mandatory due to regulatory requirements and safety implications.[7][8]
Methodology: Automated Patch Clamp Electrophysiology for hERG
-
Principle: This is the gold-standard functional assay for ion channels. It directly measures the flow of ions (current) through the channel in response to a voltage protocol, and how this current is affected by the test compound.[7][8]
-
Protocol Outline:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Automated Patch Clamp: Use an automated system (e.g., QPatch, SyncroPatch) to achieve whole-cell patch clamp configuration on multiple cells in parallel.[7]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of 2,3,4,5-Tetrahydrobenzo[f]thiazepine.
-
Data Acquisition: Record the current at each concentration.
-
Analysis: Calculate the percent inhibition of the hERG tail current at each concentration and fit the data to determine an IC₅₀ value.
-
Part 3: Data Interpretation - Quantifying Selectivity
The ultimate goal of this evaluation is to quantify the selectivity of your compound. This is typically expressed as a Selectivity Index , which compares the potency of the compound at its intended therapeutic target versus its potency at an off-target.
Selectivity Index (SI) = Off-Target IC₅₀ / On-Target EC₅₀ or IC₅₀
A higher selectivity index is desirable, with a general rule of thumb being an SI of >100-fold to minimize the risk of off-target effects at therapeutic doses.
Data Presentation: Comparison Table
Summarize all quantitative data into a clear, comparative table.
| Target Class | Target Name | Assay Type | On-Target EC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index (Fold) | Functional Effect |
| Primary Target | e.g., Dopamine D₂ | Functional (cAMP) | 15 | - | - | Antagonist |
| Off-Target Hit | Serotonin 5-HT₂ₐ | Functional (Ca²⁺ Flux) | - | 1,800 | 120 | Antagonist |
| Off-Target Hit | Muscarinic M₁ | Binding (³H-QNB) | - | 8,500 | 567 | Not Determined |
| Safety Target | hERG Channel | Patch Clamp | - | >30,000 | >2,000 | Inhibition |
| Safety Target | CYP3A4 | Enzyme Inhibition | - | 22,000 | >1,400 | Inhibition |
This table presents hypothetical data for illustrative purposes.
Conclusion
Evaluating the cross-reactivity of a novel compound like 2,3,4,5-Tetrahydrobenzo[f]thiazepine is a critical, multi-step process that forms the bedrock of preclinical safety assessment. By employing a rational, tiered approach—moving from broad binding screens to specific functional assays for identified hits—researchers can build a comprehensive selectivity profile. This data-driven characterization is indispensable for guiding medicinal chemistry efforts to mitigate off-target effects, selecting the most promising candidates for in vivo studies, and ultimately, developing safer and more effective medicines.
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Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]
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Ali, F., et al. (2022). A Review: Synthesis and Pharmacological Profile of[1][9]-Benzothiazepine. ResearchGate. Available at: [Link]
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Du, C., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]
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Garofalo, A., et al. (1993). Benzothiazine and benzothiazepine derivatives: synthesis and preliminary biological evaluation. Farmaco. Available at: [Link]
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Marine Biotoxins Program. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available at: [Link]
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A Comparative Guide to the Validation of Anti-Cancer Effects of Benzothiazepine and Benzothiazole Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the anti-cancer properties of benzothiazepine and benzothiazole analogs. Instead of a rigid recitation of facts, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.
Introduction: The Therapeutic Potential of Benzothiazepine Scaffolds
Benzothiazepines and their related benzothiazole structures are heterocyclic compounds that form the backbone of numerous pharmacologically active agents. Their unique three-dimensional structure allows for interaction with a wide array of biological targets, making them a subject of intense interest in medicinal chemistry. Despite the availability of many chemotherapeutic agents, challenges like severe side effects, lack of selectivity, and acquired drug resistance persist, creating an urgent need for novel therapeutic candidates.[1] Several derivatives of the benzothiazepine and benzothiazole scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines, positioning them as promising leads for the development of next-generation oncology drugs.[1][2]
This guide will walk through the essential in vitro validation pipeline, using published data on various analogs to illustrate the process. We will compare the cytotoxic effects of different derivatives and detail the critical assays required to elucidate their mechanisms of action, from initial viability screening to apoptosis and cell cycle analysis.
Comparative Analysis of Anti-Proliferative Activity
The initial step in validating a potential anti-cancer compound is to determine its cytotoxic potency across a panel of relevant cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency.
The selection of cell lines is critical and should ideally represent different cancer types to assess the breadth of the compound's activity. Commonly used lines include MCF-7 (estrogen receptor-positive breast cancer), HT-29 (colorectal adenocarcinoma), A549 (non-small cell lung cancer), and DU-145 (prostate cancer).[1] Comparing the activity of novel analogs against both a standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) and non-cancerous cell lines (e.g., NIH/3T3 mouse embryonic fibroblasts) is crucial for contextualizing potency and assessing selectivity.[3][4]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Benzothiazepine & Benzothiazole Analogs
| Compound Class | Specific Analog(s) | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | DU-145 (Prostate) | Reference(s) |
| 1,5-Benzothiazepine | Analog 2c | - | - | - | 15.42 ± 0.16 | [5] |
| 1,5-Benzothiazepine | Analog 2f | - | - | - | 16.24 ± 0.14 | [5] |
| 1,5-Benzothiazepine | Analogs BT18, BT19, BT20 | Promising Activity | Promising Activity | - | Promising Activity | [1] |
| Benzothiazole | Analog 6b | 5.15 | - | - | - | [4] |
| Benzothiazole | Naphthalimide deriv. 67 | 5.08 ± 0.3 | 3.47 ± 0.2 | 3.89 ± 0.3 | - | [3] |
| Thiazolyl Benzodiazepine | Analog TB | 7.2 | - | - | - | [6] |
| Tricyclic Thiazepine | Analog 1w | 1.2 (MCF-7/ADR*) | 0.9 | 0.4 (H460**) | - | [2] |
| Reference Drug | Cisplatin | 13.33 | - | - | - | [4] |
| Reference Drug | Methotrexate | - | - | - | 21.96 ± 0.15 | [5] |
Note:MCF-7/ADR is an Adriamycin (Doxorubicin)-resistant cell line. H460 is another non-small cell lung cancer line. Direct comparison between studies should be made with caution due to variations in experimental conditions.
This comparative data is the foundation upon which further mechanistic studies are built. Analogs showing high potency (low IC50) and, ideally, selectivity for cancer cells over normal cells, are prioritized for further investigation.
The Validation Workflow: Key Experimental Protocols
Once promising lead candidates are identified, a series of mechanism-oriented assays are performed to understand how they exert their anti-cancer effects.
Caption: High-level workflow for anti-cancer drug validation.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color, measured by a spectrophotometer, is proportional to the number of viable cells. This is a robust, high-throughput method for initial screening and IC50 determination.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrobenzothiazepine analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., DMSO, the solvent for the compounds) and a "no treatment" control.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
Rationale: A key goal of cancer therapy is to induce apoptosis (programmed cell death) in tumor cells.[7] During early apoptosis, a cell membrane phospholipid, phosphatidylserine (PS), is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. Using these two probes with flow cytometry allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include positive (e.g., Doxorubicin) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 channel.
-
Data Interpretation: Quantify the percentage of cells in each quadrant of the resulting dot plot to determine the proportion of live, early apoptotic, and late apoptotic/necrotic cells. A significant increase in the Annexin V+/PI- population indicates the induction of apoptosis.
Protocol: Cell Cycle Analysis
Rationale: Uncontrolled cell division is a hallmark of cancer. Many anti-cancer drugs function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing the cell from progressing through division and ultimately leading to apoptosis.[7] By staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity via flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle, as the DNA content doubles from G1 to G2/M phase.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.
-
Data Interpretation: Generate a histogram of DNA content. The software will model the peaks to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Elucidating the Mechanism of Action
The results from the apoptosis and cell cycle assays provide crucial clues about the compound's mechanism. For many benzothiazepine and benzothiazole derivatives, a primary mode of action involves the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[1][7]
One frequently implicated pathway is the EGFR-PI3K-Akt-mTOR pathway. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when activated, initiates a cascade leading to cell growth, proliferation, and survival. Its overactivity is common in many cancers.[1] Several benzothiazepine analogs have been found to act as EGFR inhibitors.[1][7]
Caption: Inhibition of the EGFR signaling cascade by benzothiazepine analogs.
Verification: The hypothesized inhibition of this pathway can be verified using techniques like Western Blotting to measure the phosphorylation (activation) status of key proteins like Akt and mTOR in treated versus untreated cells. A successful inhibitor would lead to a decrease in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).
Conclusion and Future Directions
The validation of tetrahydrobenzothiazepine analogs, and the broader class of benzothiazepines, requires a multi-faceted approach that moves from broad screening to specific mechanistic investigation. By employing a systematic workflow of cell viability, apoptosis, and cell cycle assays, researchers can build a strong, data-driven case for a compound's anti-cancer potential.
The comparative data presented here highlights that specific substitutions on the benzothiazepine scaffold can yield highly potent compounds, sometimes exceeding the efficacy of standard chemotherapeutic drugs in certain cell lines.[1][4][5] Elucidating their precise molecular targets, such as EGFR or other critical oncogenic kinases, is the key to rational drug design and development.
While this guide focuses on the foundational in vitro assays, it is imperative to note that promising candidates must ultimately be validated in preclinical in vivo models.[8] Animal studies are essential to evaluate pharmacokinetics, bioavailability, systemic toxicity, and true anti-tumor efficacy within a complex biological system. The robust in vitro data generated through the protocols described herein serves as the critical justification for advancing these promising molecules to the next stage of the drug discovery pipeline.
References
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]
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Reddy, C. K., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. PubMed. Available at: [Link]
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Park, S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]
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Özdemir, A., et al. (2018). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]
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Gummadi, V. R., et al. (2022). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate. Available at: [Link]
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Abdellatif, K. R. A., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Available at: [Link]
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A Comparative Efficacy Analysis of Tetrahydrobenzothiazepine Isomers as Dopamine Receptor Modulators
In the landscape of contemporary drug discovery, the precise elucidation of structure-activity relationships (SAR) is paramount to the development of novel therapeutics with enhanced efficacy and diminished off-target effects. Within the diverse family of heterocyclic compounds, tetrahydrobenzothiazepines have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of the efficacy of different tetrahydrobenzothiazepine isomers, with a particular focus on their modulatory activity at dopamine D2 and D3 receptors, which are critical targets in the treatment of various neuropsychiatric disorders.
The stereochemistry of a drug candidate can profoundly influence its interaction with biological targets, often leading to significant differences in potency, selectivity, and overall therapeutic profile between isomers.[1] This principle is well-documented for numerous classes of centrally active agents. For instance, in the case of thienobenzothiazines, a related class of compounds, notable differences in activity were observed among isomers in their effects on dopamine metabolism in vivo. This underscores the critical importance of evaluating individual isomers rather than racemic mixtures in the drug development pipeline.
This guide will delve into the nuanced differences between specific tetrahydrobenzothiazepine isomers, synthesizing available preclinical data to provide researchers and drug development professionals with a clear, evidence-based comparison to inform future research and development efforts.
The Critical Role of Stereoisomerism in Pharmacology
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. Stereoisomers, in particular, have the same connectivity but differ in the spatial arrangement of their atoms. Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and evaluation of individual isomers are crucial steps in the development of safe and effective drugs.
Tetrahydrobenzothiazepines as Dopamine Receptor Ligands
The dopaminergic system plays a crucial role in regulating motor function, cognition, and emotion. Dysregulation of this system is implicated in a range of disorders, including Parkinson's disease, schizophrenia, and addiction. The dopamine D2 and D3 receptors, in particular, are key targets for many antipsychotic and antiparkinsonian drugs.
Recent research has identified tetrahydrobenzothiazepine derivatives as potent modulators of D2 and D3 receptors. The inherent chirality in many of these structures necessitates a thorough investigation into the pharmacological profiles of their individual isomers to identify the eutomer—the isomer with the desired pharmacological activity.
Comparative Analysis of Isomeric Efficacy
While direct head-to-head comparative studies of tetrahydrobenzothiazepine isomers are not abundantly available in the public domain, we can draw valuable insights from closely related structures and general principles of medicinal chemistry. The synthesis of specific isomers, such as (R)-thiazesim, an antidepressant, highlights the therapeutic importance of stereochemically pure benzothiazepine derivatives.[2]
To illustrate the expected differences in efficacy, let us consider a hypothetical case based on typical findings in chiral drug development. The following table represents the kind of comparative data that is essential for evaluating the potential of different isomers.
Table 1: Hypothetical Comparative Efficacy Data for Tetrahydrobenzothiazepine Enantiomers at Dopamine D2/D3 Receptors
| Isomer | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Dopamine) |
| (R)-Isomer | D2 Receptor | 15.2 | 25.8 | 85% (Agonist) |
| D3 Receptor | 5.8 | 9.1 | 95% (Agonist) | |
| (S)-Isomer | D2 Receptor | 125.6 | >1000 | <10% (Weak Partial Agonist) |
| D3 Receptor | 89.3 | 250.7 | 30% (Partial Agonist) |
Key Observations from the Hypothetical Data:
-
(R)-Isomer: Demonstrates significantly higher affinity and potency for both D2 and D3 receptors compared to the (S)-isomer. It acts as a potent agonist at both receptors, with a slight preference for the D3 receptor.
-
(S)-Isomer: Exhibits substantially weaker binding and functional activity. Its partial agonist profile suggests it may have a different therapeutic application or could potentially act as an antagonist in the presence of the full agonist.
This hypothetical data underscores the critical need for the synthesis and independent evaluation of each isomer to fully characterize the pharmacological potential of a chiral drug candidate.
Experimental Methodologies for Isomer Comparison
To generate the type of data presented above, a series of well-established experimental protocols are employed. These protocols form a self-validating system to ensure the accuracy and reliability of the findings.
Stereoselective Synthesis or Chiral Resolution
The first crucial step is to obtain the individual isomers in high enantiomeric purity.
Experimental Protocol: Chiral Resolution by Preparative HPLC
-
Column Selection: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, etc.), is selected based on initial screening.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: The racemic mixture of the tetrahydrobenzothiazepine derivative is dissolved in the mobile phase.
-
Chromatographic Separation: The sample is injected onto the preparative HPLC system. The eluent containing the separated enantiomers is collected in fractions.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions is determined using analytical chiral HPLC. Fractions with >99% e.e. are pooled.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified enantiomers.
In Vitro Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of the isomers for their target receptors.
Experimental Protocol: Radioligand Displacement Assay for D2/D3 Receptors
-
Membrane Preparation: Cell membranes expressing either human dopamine D2 or D3 receptors are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Radioligand Selection: A high-affinity radioligand for the target receptor is chosen (e.g., [³H]spiperone for D2 receptors, [³H]-(+)-PHNO for D3 receptors).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) is prepared.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test isomer.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are essential to determine whether an isomer acts as an agonist, antagonist, or allosteric modulator at the receptor.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G-proteins coupled to the receptor upon ligand binding. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane and Reagent Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used. A buffer containing GDP and [³⁵S]GTPγS is prepared.
-
Assay Procedure: The membranes are incubated with increasing concentrations of the test isomer in the presence of GDP and [³⁵S]GTPγS.
-
Termination and Detection: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal efficacy) relative to a standard agonist like dopamine.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for comparing the efficacy of tetrahydrobenzothiazepine isomers.
Caption: Workflow for the comparative efficacy evaluation of tetrahydrobenzothiazepine isomers.
Conclusion and Future Directions
The exploration of tetrahydrobenzothiazepine isomers as modulators of dopamine receptors represents a promising avenue for the development of novel therapeutics for neuropsychiatric disorders. The principles of stereochemistry dictate that a thorough, independent evaluation of each isomer is not merely a suggestion but a necessity for robust drug development. By employing a systematic approach that includes stereoselective synthesis or chiral resolution, followed by a comprehensive suite of in vitro binding and functional assays, researchers can clearly delineate the pharmacological profile of each isomer. This allows for the identification of the eutomer with the optimal combination of potency, selectivity, and functional activity, ultimately paving the way for the development of safer and more effective medicines. Future research should focus on obtaining and publishing direct comparative data for a wider range of tetrahydrobenzothiazepine isomers to build a more complete understanding of their structure-activity relationships.
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A Head-to-Head Comparison of Novel Tetrahydrobenzothiazepines with the Standard of Care
A Technical Guide for Researchers and Drug Development Professionals
As the landscape of therapeutic development evolves, the pursuit of novel molecular entities with improved efficacy and safety profiles remains a paramount objective. Tetrahydrobenzothiazepines, a class of heterocyclic compounds, have garnered significant interest for their diverse pharmacological activities. This guide provides a comprehensive head-to-head comparison of novel tetrahydrobenzothiazepines with the current standard of care in key therapeutic areas, supported by experimental data and detailed methodologies.
Section 1: Cardiovascular Applications
The standard of care for many cardiovascular conditions, such as hypertension and angina, has long included benzothiazepine derivatives, with diltiazem being a cornerstone therapeutic. Novel tetrahydrobenzothiazepines are emerging with distinct mechanisms and potentially enhanced properties.
Mechanism of Action: A Tale of Two Channels
Standard of Care: Diltiazem
Diltiazem primarily exerts its therapeutic effects by blocking L-type calcium channels in both vascular smooth muscle and cardiac muscle.[1][2] This inhibition of calcium influx leads to vasodilation, a reduction in heart rate, and decreased myocardial contractility.[1][2]
Novel Tetrahydrobenzothiazepines
-
Clentiazem: A derivative of diltiazem, clentiazem also acts as a calcium channel blocker. However, it exhibits a higher potency for coronary vasorelaxation compared to diltiazem.[3]
-
JTV-519 (K201): This novel 1,4-benzothiazepine derivative displays a distinct primary mechanism of action. It stabilizes the closed state of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[4][5] By preventing abnormal diastolic calcium leak from the sarcoplasmic reticulum, JTV-519 is being investigated for its potential in treating cardiac arrhythmias and heart failure.[4][6] It is important to note that JTV-519 is also considered a multi-channel blocker and has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) in a calcium-dependent manner.[7]
Comparative Performance Data
Direct head-to-head comparisons provide the most valuable insights into the relative performance of these compounds.
| Parameter | Diltiazem | Clentiazem | Fold Difference (Clentiazem vs. Diltiazem) | Reference |
| Coronary Vasorelaxation (EC50) | 6.94 x 10⁻⁷ M | 2.21 x 10⁻⁷ M | 3.1x more potent | [3] |
| Negative Inotropic Action (IC50) | 7.18 x 10⁻⁶ M | 8.78 x 10⁻⁶ M | Similar potency | [3] |
| Compound | Target | Action | IC50 | Experimental Model | Reference |
| JTV-519 (K201) | SERCA (cardiac muscle) | Inhibition | 9 µM (at 0.25 µM Ca²⁺) | Isolated SR microsomes | [7] |
| SERCA (cardiac muscle) | Inhibition | 19 µM (at 2 µM Ca²⁺) | Isolated SR microsomes | [7] | |
| SERCA (cardiac muscle) | Inhibition | 130 µM (at 200 µM Ca²⁺) | Isolated SR microsomes | [7] | |
| Diltiazem | L-type Ca²⁺ Channel | Tonic Block | 51 µM (pH 7.2) | Human mesenteric arterial myocytes | [8] |
Section 2: Central Nervous System Applications
While the cardiovascular effects of benzothiazepines are well-established, emerging research is exploring the potential of novel tetrahydrobenzothiazepine derivatives in the central nervous system (CNS), particularly as anticonvulsant agents.
Standard of Care for Seizure Disorders
The treatment of epilepsy is highly dependent on the seizure type.
-
Focal (Partial) Seizures: First-line treatments often include sodium channel blockers like lamotrigine and carbamazepine, or drugs with other mechanisms like levetiracetam.[8]
-
Generalized Seizures: Broad-spectrum antiepileptic drugs such as valproic acid, lamotrigine, and topiramate are commonly used.[9][10]
Novel Tetrahydrobenzothiazepines in the CNS
Recent studies have indicated that certain novel benzothiazepine derivatives possess anticonvulsant properties.[11][12] The exact mechanisms are still under investigation but may involve modulation of ion channels and neurotransmitter systems within the CNS. The diverse pharmacological activities of this chemical scaffold suggest a potential for developing novel CNS-active agents.[13][14]
Due to the early stage of research in this area, direct quantitative comparisons with standard antiepileptic drugs are limited. Future studies will need to evaluate the efficacy of these novel compounds in established animal models of epilepsy and elucidate their precise mechanisms of action within the brain.
Section 3: Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial.
In Vitro Assay: Patch-Clamp Electrophysiology for Ion Channel Activity
This protocol is fundamental for characterizing the effects of compounds on specific ion channels.
Step-by-Step Methodology:
-
Cell Isolation: Isolate primary cells (e.g., ventricular myocytes, hippocampal neurons) or use cultured cell lines expressing the ion channel of interest.
-
Pipette Preparation: Pull glass microelectrodes to a fine tip (resistance typically 1-5 MΩ) and fill with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: Use a patch-clamp amplifier to hold the cell membrane at a specific voltage and apply voltage steps to activate the ion channels of interest.
-
Data Acquisition: Record the resulting ion currents using specialized software before and after the application of the test compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel properties, such as current amplitude, activation, inactivation, and recovery. Dose-response curves can be generated to calculate IC50 or EC50 values.
In Vivo Model: Chemically-Induced Seizure Model in Rodents
This model is commonly used to screen for anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.
-
Drug Administration: Administer the novel tetrahydrobenzothiazepine or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Seizures: After a predetermined pretreatment time, inject a chemoconvulsant agent, such as pentylenetetrazol (PTZ), to induce seizures.
-
Behavioral Scoring: Observe the animals for a set period and record the latency to the first seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale).
-
Data Analysis: Compare the seizure parameters between the drug-treated and control groups to determine the anticonvulsant efficacy of the test compound.
Conclusion
Novel tetrahydrobenzothiazepines represent a promising class of compounds with the potential to offer significant advantages over existing standards of care. In the cardiovascular arena, compounds like clentiazem demonstrate enhanced potency, while JTV-519 introduces a novel mechanism of action by targeting ryanodine receptors. The exploration of these compounds for CNS disorders opens up new avenues for therapeutic intervention. Continued research, employing rigorous preclinical models and detailed mechanistic studies, will be essential to fully elucidate the therapeutic potential of this versatile chemical scaffold.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4,5-Tetrahydrobenzo[f]thiazepine
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. As with any research chemical, a thorough understanding and implementation of appropriate safety protocols are not merely procedural formalities but are fundamental to a culture of safety and scientific excellence. This guide provides essential, immediate safety and logistical information for handling 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE).
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine. The following recommendations are based on the hazardous properties of the closely related compound, 2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine 1,1-dioxide hydrochloride, and general principles of laboratory safety for handling chemicals of unknown toxicity.[3] It is imperative to treat 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine as a substance with potential hazards until comprehensive toxicological data is available.
Hazard Assessment: Understanding the Risks
The foundation of a robust safety plan is a comprehensive hazard assessment. Based on the available data for a structurally similar compound, 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine should be handled as a substance that is:
-
Harmful if swallowed (H302): Ingestion of the compound may lead to adverse health effects.[3][4][5]
-
Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.[3][4][5]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.[3][4][5]
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[3][4][5]
Given these potential hazards, a multi-faceted PPE strategy is essential to prevent exposure through all primary routes: dermal contact, ocular contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine in various laboratory settings.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[6][7] | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling solutions (open bench) | Chemical splash goggles. | Nitrile or neoprene gloves.[6][7] | Laboratory coat. | Not generally required for small volumes with low volatility. |
| Procedures with risk of splash or aerosol generation | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Consider double-gloving. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator may be necessary based on a risk assessment.[2][8] |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or coveralls. | A NIOSH-approved respirator with appropriate cartridges.[2][8] |
Detailed PPE Protocols: A Step-by-Step Guide
Eye and Face Protection: The First Line of Defense
The potential for serious eye irritation necessitates stringent eye protection.
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures involving this compound.
-
Splash Hazards: When handling solutions or performing reactions with a potential for splashing, chemical splash goggles are mandatory.
-
Enhanced Protection: For operations with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles.
Hand Protection: Preventing Dermal Exposure
Given that 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine is a skin irritant, selecting the correct gloves is critical.
-
Glove Selection: Disposable nitrile or neoprene gloves are recommended for handling this compound.[6][7] These materials offer good resistance to a range of chemicals. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation rates if available.[1][9]
-
Donning and Doffing:
-
Inspect gloves for any visible defects such as tears or punctures before use.
-
When wearing gloves, avoid touching surfaces such as doorknobs, and keyboards.
-
To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off.
-
Hold the removed glove in the still-gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of the gloves in the appropriate chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Body Protection: Shielding Against Contamination
A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of contamination, additional protection is necessary.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times in the laboratory.
-
Splash Protection: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation means that engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: Whenever possible, handle solid 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine and concentrated solutions in a certified chemical fume hood to minimize the generation of airborne particles and vapors.[11]
-
When Respirators are Necessary: If engineering controls are not feasible or are insufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges should be used.[2][8][12] The selection of the respirator should be based on a formal risk assessment.
Operational and Disposal Plans
A comprehensive safety strategy extends beyond the use of PPE to include the entire lifecycle of the chemical in the laboratory.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for safely handling 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine.
Caption: Workflow for Safe Handling of 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE: All disposable PPE, including gloves, and any other materials that have come into contact with 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine should be considered hazardous waste.
-
Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Chemical Waste:
-
All solutions and unused solid material must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[13][14][15][16] Do not pour chemical waste down the drain.
-
Ensure waste containers are properly labeled with the full chemical name and associated hazards.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
By adhering to these guidelines, researchers can confidently and safely work with 2,3,4,5-Tetrahydrobenzo[f][1][2]thiazepine, fostering a secure environment that enables scientific discovery.
References
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Unigloves. (2024, November 27). Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applications. Retrieved from [Link]
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UC Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
